molecular formula C10H15NO B1388046 3-Amino-3-(3-methylphenyl)propan-1-ol CAS No. 68208-22-0

3-Amino-3-(3-methylphenyl)propan-1-ol

Cat. No.: B1388046
CAS No.: 68208-22-0
M. Wt: 165.23 g/mol
InChI Key: QBUYRBXUFMJAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-methylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(3-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-2-4-9(7-8)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUYRBXUFMJAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661342
Record name 3-Amino-3-(3-methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68208-22-0
Record name 3-Amino-3-(3-methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(3-methylphenyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-Amino-3-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of the chiral amino alcohol, 3-Amino-3-(3-methylphenyl)propan-1-ol. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes predicted data with empirical values from structurally similar analogs to offer reliable estimations. The core focus is on the robust experimental methodologies required to determine these properties, ensuring a self-validating approach to characterization that is critical in research and pharmaceutical development.

Compound Identity and Structure

This compound is an organic compound featuring a primary alcohol, a primary amine, and a tolyl group. The presence of a chiral center at the C3 position means it can exist as a pair of enantiomers or as a racemic mixture. Its structure is foundational to its chemical behavior and physical characteristics.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₅NO

  • Molecular Weight: 165.23 g/mol

Predicted Physicochemical Properties

Computational models provide valuable baseline estimates for physical properties, particularly for novel or sparsely studied compounds. The following table summarizes the predicted properties for this compound.

PropertyPredicted ValueSource
Molar Mass 165.23 g/mol -
Boiling Point ~311 °C at 760 mmHgChemBK[1]
Density ~1.052 g/cm³ChemBK[1]
Flash Point ~141.9 °CChemBK[1]
Refractive Index ~1.554ChemBK[1]
pKa (amine) Estimated ~9.5-10.5(Based on similar structures)
pKa (alcohol) Estimated ~15-16(Based on similar structures)

Comparative Analysis with Structural Analogs

To ground the predicted data, it is instructive to examine the experimentally determined properties of closely related analogs. The primary structural difference in these analogs is the position or absence of the methyl group on the phenyl ring.

CompoundMelting Point (°C)Boiling Point (°C)Notes
3-Amino-3-phenyl-1-propanol 70 - 77 °C134 °C / 4 mmHgThe parent compound without the methyl group. Appears as white needles.[2][3]
3-Amino-3-(4-methylphenyl)propan-1-ol 70 - 75 °C305 °CA constitutional isomer. The para-substituted methyl group has a minimal impact on the melting point compared to the unsubstituted analog.[1]

Insight: The experimental data from these analogs strongly suggest that this compound is a solid at room temperature with a melting point likely in the range of 70-80 °C . Its boiling point is expected to be high, over 300 °C at atmospheric pressure, making vacuum distillation the preferred method for purification.

Experimental Determination of Physical Properties

The following sections detail the standard operating procedures for accurately determining the key physical properties of a novel compound like this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting range.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting): Heat the sample rapidly to get a coarse estimate of the melting point.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the scouted melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: The boiling point provides information about a molecule's volatility, which is influenced by its molecular weight and intermolecular forces (hydrogen bonding, van der Waals forces). Due to the high predicted boiling point, determination under reduced pressure is necessary to prevent thermal decomposition.

Methodology: Vacuum Distillation

  • Apparatus Setup: Assemble a microscale distillation apparatus, including a Hickman still or a short-path distillation head, connected to a vacuum source and a manometer.

  • Sample Addition: Place a small volume of the liquid sample and a boiling chip or magnetic stirrer into the distillation flask.

  • Evacuation: Gradually reduce the pressure in the system to the desired level (e.g., 1-5 mmHg).

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which the liquid boils and the condensate forms consistently on the thermometer bulb. Record the corresponding pressure from the manometer.

  • Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the value at standard atmospheric pressure (760 mmHg).

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Causality: Solubility is a key parameter in drug development, influencing bioavailability and formulation strategies. The amphiphilic nature of this compound (hydrophilic amine/alcohol groups and a lipophilic tolyl group) suggests complex solubility behavior.

Methodology: Equilibrium Shake-Flask Method

  • Solvent Selection: Choose a range of solvents, including purified water, buffered aqueous solutions (pH 4, 7.4, 9), ethanol, and dichloromethane.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Express solubility in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Assessment.

Synthesis Context and Impact on Purity

Amino alcohols of this type are often synthesized via a Mannich reaction using a substituted acetophenone, formaldehyde, and an amine, followed by the reduction of the resulting aminoketone.[4][5] For example, 3-methylacetophenone could be a starting material.

Potential Impurities and Their Effects:

  • Unreacted Starting Materials: Residual 3-methylacetophenone can lower the melting point.

  • Aminoketone Intermediate: Incomplete reduction will introduce the corresponding ketone, which will significantly broaden the melting range and affect spectroscopic data.

  • Side-Reaction Products: Dehydration or polymerization products can also act as impurities.

Therefore, rigorous purification (e.g., recrystallization or column chromatography) is essential before any physical property determination. The purity should be confirmed by analytical techniques like NMR spectroscopy and HPLC.

References

  • PubChem Compound Summary for CID 165781069, 3-Amino-3-[3-(2-methylphenyl)phenyl]propan-1-ol. National Center for Biotechnology Information.[Link]

  • 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Univar Solutions.[Link]

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.[Link]

  • 3-Amino-3-(4-methylphenyl)propan-1-ol. ChemBK.[Link]

  • PubChem Compound Summary for CID 10261251, 3-(3-Methylphenyl)propan-1-ol. National Center for Biotechnology Information.[Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

Sources

A Technical Guide and Research Prospectus for 3-Amino-1-(3-methylphenyl)propan-1-ol (CAS No. 1226363-38-7)

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known and the Unknown

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the chemical entity 3-Amino-1-(3-methylphenyl)propan-1-ol, identified by CAS number 1226363-38-7. It is imperative to begin by addressing a critical observation: a comprehensive review of current scientific literature, patent databases, and chemical supplier information reveals a notable scarcity of specific experimental data for this compound.[1] This guide, therefore, adopts a dual-purpose structure. Firstly, it consolidates all currently available factual information. Secondly, and more substantially, it presents a scientifically-grounded prospectus, outlining proposed methodologies for synthesis, characterization, and potential applications based on established principles of organic chemistry and medicinal chemistry, drawing parallels with structurally analogous compounds. This approach is designed to empower researchers to confidently engage with this molecule, transforming it from a mere catalog entry into a tangible asset for discovery programs.

Section 1: Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. The foundational identifiers for the compound associated with CAS number 1226363-38-7 are presented below. It is noteworthy that while the user query specified "3-Amino-3-(3-methylphenyl)propan-1-ol", chemical databases predominantly associate this CAS number with the isomeric structure "3-Amino-1-(3-methylphenyl)propan-1-ol".[1][2] This guide will proceed with the identity confirmed by suppliers and technical documents.[1][2]

Table 1: Core Molecular Identifiers

PropertyValueSource(s)
IUPAC Name 3-Amino-1-(3-methylphenyl)propan-1-ol[1]
CAS Number 1226363-38-7[1][2]
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [2]
Chemical Structure Structure generated based on IUPAC name

As explicitly stated in available technical literature, experimentally determined physical properties such as melting point, boiling point, and solubility for this specific molecule are not publicly available.[1] The following section will outline the necessary protocols to determine these critical parameters.

Section 2: Proposed Synthetic Pathway and Mechanistic Rationale

The synthesis of 3-amino-1-aryl-propan-1-ol scaffolds is a well-trodden path in organic synthesis, often pivotal in the preparation of pharmaceutical agents.[3][4][5] Drawing from established methodologies, particularly the Mannich reaction followed by stereoselective reduction, a robust synthetic route for 3-Amino-1-(3-methylphenyl)propan-1-ol can be proposed.

The causality behind this proposed two-step synthesis is as follows:

  • Mannich Reaction: This classical carbon-carbon bond-forming reaction is exceptionally well-suited for constructing the β-aminoketone intermediate. It reliably combines an enolizable ketone (3'-methylacetophenone), a non-enolizable aldehyde (formaldehyde), and an amine salt (ammonium chloride) to build the core propanone backbone.

  • Asymmetric Reduction: The resulting prochiral ketone is an ideal substrate for a stereoselective reduction to install the chiral carbinol center. The use of a chiral reducing agent, such as a borane complex with a chiral ligand (e.g., (R)-2-methyl-CBS-oxazaborolidine), is proposed to achieve high enantiomeric excess, which is often a critical requirement for biologically active molecules.[6]

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Asymmetric Reduction 3_Methylacetophenone 3'-Methylacetophenone Intermediate_Ketone 3-Amino-1-(3-methylphenyl)propan-1-one (β-Aminoketone Intermediate) 3_Methylacetophenone->Intermediate_Ketone Acidic Conditions (e.g., HCl in Ethanol) Formaldehyde_Amine Formaldehyde + Ammonium Chloride Formaldehyde_Amine->Intermediate_Ketone Final_Product 3-Amino-1-(3-methylphenyl)propan-1-ol Intermediate_Ketone->Final_Product Chiral Reducing Agent (e.g., CBS Catalyst, BH₃ THF) -78 °C to RT

Figure 1: Proposed two-step synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride (Mannich Reaction)

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 3'-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq).

  • Solvent and Catalyst: Add absolute ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid. Rationale: The acidic medium is crucial for the in situ formation of the electrophilic Eschenmoser's salt precursor from formaldehyde and the amine.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Self-Validation: The disappearance of the starting ketone spot and the appearance of a new, more polar product spot will indicate reaction completion.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then to 0-5°C in an ice bath to precipitate the hydrochloride salt of the product. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol (Asymmetric Reduction)

  • Catalyst Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the catalyst solution to 0°C and slowly add borane-dimethyl sulfide complex (1.0 M in THF, 1.1 eq). Stir for 15 minutes. Rationale: This pre-complexation step forms the active chiral reducing agent.

  • Substrate Addition: Dissolve the 3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride from Step 1 in anhydrous THF, neutralize with a base (e.g., triethylamine) to free the amine, filter the resulting salt, and add the filtrate dropwise to the cold (-78°C, dry ice/acetone bath) catalyst-borane solution.

  • Reaction and Quenching: Stir at -78°C, allowing the temperature to slowly rise to room temperature over 4 hours. Monitor by TLC. Upon completion, quench the reaction by the slow, careful addition of methanol, followed by 1 M HCl.

  • Isolation and Purification: Adjust the pH to basic (pH > 10) with aqueous NaOH and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 3: A Framework for Analytical Characterization

A newly synthesized compound is a liability until its structure and purity are unequivocally confirmed. The following workflow provides a multi-technique, self-validating approach to the characterization of 3-Amino-1-(3-methylphenyl)propan-1-ol.

G cluster_verification Structural Verification cluster_purity Purity & Chirality Assessment Crude_Product Purified Product (Post-Chromatography) NMR ¹H and ¹³C NMR Crude_Product->NMR Confirms Connectivity MS Mass Spectrometry (e.g., ESI-MS) Crude_Product->MS Confirms M.W. IR Infrared Spectroscopy Crude_Product->IR Confirms Functional Groups HPLC Reverse-Phase HPLC Crude_Product->HPLC Determines % Purity Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC Determines Enantiomeric Excess

Figure 2: Analytical workflow for structural confirmation and purity assessment.

Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve ~5-10 mg of the sample in CDCl₃ or MeOD. The resulting spectrum should show characteristic signals for the aromatic protons (m-substituted pattern), a multiplet for the benzylic proton (CH-OH), multiplets for the two methylene groups (-CH₂-), and a broad singlet for the amine and hydroxyl protons (which can be exchanged with D₂O).

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will confirm the presence of the 10 unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Using Electrospray Ionization (ESI), the analysis should reveal a prominent ion peak at m/z = 166.2, corresponding to the [M+H]⁺ ion of the target molecule (C₁₀H₁₅NO, exact mass 165.1154).

  • Infrared (IR) Spectroscopy:

    • Acquire a spectrum using a KBr pellet or as a thin film. Expect to see a broad absorption band around 3300-3400 cm⁻¹ (O-H and N-H stretching), C-H stretching bands just below 3000 cm⁻¹, and aromatic C=C stretching bands around 1600 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Assessment: Use a C18 reverse-phase column with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A single major peak with >95% area by UV detection (e.g., at 254 nm) would indicate high chemical purity.

    • Chiral Separation: Employ a chiral stationary phase column (e.g., a polysaccharide-based column) with a mobile phase of hexane/isopropanol to separate the two enantiomers and determine the enantiomeric excess (ee%) achieved in the asymmetric synthesis.

Section 4: Potential Applications in Drug Discovery and Future Directions

The 3-amino-1-aryl-propan-1-ol motif is a privileged scaffold in medicinal chemistry. It is present in a number of approved drugs, most notably fluoxetine, where the secondary amine and the benzylic alcohol are key pharmacophoric features.[3]

G Scaffold 3-Amino-1-(3-methylphenyl) propan-1-ol N_Derivatization N-Alkylation/ N-Acylation Scaffold->N_Derivatization O_Derivatization O-Alkylation/ O-Arylation Scaffold->O_Derivatization Aryl_Modification Further Aryl Functionalization Scaffold->Aryl_Modification Library Diverse Chemical Library N_Derivatization->Library O_Derivatization->Library Aryl_Modification->Library Screening High-Throughput Screening (e.g., GPCRs, Kinases) Library->Screening

Figure 3: Role as a scaffold for combinatorial library synthesis in drug discovery.

Hypothesized Research Avenues:

  • CNS-Active Agents: Given the structural similarity to precursors of serotonin reuptake inhibitors, this compound is a prime candidate for derivatization and screening for activity on monoamine transporters or related CNS targets. The meta-methyl group provides a different steric and electronic profile compared to unsubstituted or para-substituted analogs, potentially leading to altered selectivity or potency.

  • Chiral Ligands: Amino alcohols are widely used as chiral ligands in asymmetric catalysis. The enantiomerically pure forms of this compound could be evaluated for their efficacy in reactions such as the enantioselective addition of organozinc reagents to aldehydes.

  • Building Block for Complex Molecules: This molecule represents a versatile three-carbon synthon with three distinct functional handles (amine, alcohol, aromatic ring) that can be selectively manipulated to build more complex molecular architectures.

Section 5: Safety and Handling

While no specific safety data sheet (SDS) exists for 3-Amino-1-(3-methylphenyl)propan-1-ol, data from analogous compounds such as 3-Amino-3-phenyl-1-propanol suggest that it should be handled with care.[7] It is likely to be corrosive and may cause skin and eye irritation.[7][8]

Standard Laboratory Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

3-Amino-1-(3-methylphenyl)propan-1-ol (CAS 1226363-38-7) represents an intriguing yet underexplored chemical entity. While direct experimental data is sparse, its structural features place it firmly within a class of compounds with significant potential in medicinal chemistry and organic synthesis. This guide provides a comprehensive framework for its synthesis, characterization, and exploration. By following the proposed, self-validating protocols, researchers can confidently produce and verify this molecule, paving the way for its application in novel discovery programs. The true value of this compound awaits unlocking through rigorous experimental investigation.

References

  • Vertex AI Search. (n.d.). chemical label this compound. Retrieved January 19, 2026.
  • BLDpharm. (n.d.). 138750-31-9|(R)-3-Amino-1-phenylpropan-1-ol.
  • ChemBK. (2024, April 9). 3-Amino-3-(4-methylphenyl)propan-1-ol.
  • BLDpharm. (n.d.). 1226363-38-7|3-Amino-1-(3-methylphenyl)propan-1-ol.
  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857. [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
  • Ibrahim, M. M., Frey, W., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Technical Guide: Physicochemical Characteristics of 3-Amino-1-(3-methylphenyl)propan-1-ol.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Amino-3-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 3-Amino-3-(3-methylphenyl)propan-1-ol

This compound is a chiral amino alcohol with a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[2] Its structure incorporates three key functional groups that dictate its chemical reactivity and spectroscopic behavior: a primary amine, a primary alcohol, and a meta-substituted aromatic ring. The presence of a stereocenter at the C3 position further adds to its molecular complexity and potential for stereospecific interactions in biological systems. Accurate spectroscopic analysis is essential for confirming the identity, purity, and structure of this compound in any research or development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecule's connectivity can be constructed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the anisotropic effects of the aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Ar-H7.0 - 7.3Multiplet4HProtons on the aromatic ring will appear in the characteristic downfield region.
CH(N)~4.0 - 4.5Triplet1HThe methine proton is deshielded by the adjacent amine and the aromatic ring.
CH₂(O)~3.6 - 3.9Triplet2HThe methylene protons are deshielded by the adjacent hydroxyl group.
CH₃~2.3Singlet3HThe methyl group on the aromatic ring is a singlet in the typical benzylic region.
CH₂~1.8 - 2.1Multiplet2HThe methylene group protons will be a multiplet due to coupling with adjacent protons.
NH₂Broad singlet2HThe amine protons often appear as a broad signal and can exchange with D₂O.[3][4]
OHBroad singlet1HThe hydroxyl proton also appears as a broad, exchangeable signal.[3][4]

Causality in Proton Chemical Shifts: The downfield shifts of the protons on carbons attached to the nitrogen and oxygen atoms are a direct result of the deshielding effect caused by the electronegativity of these heteroatoms. The aromatic protons are in the typical aromatic region due to the ring current effect.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Ar-C (quaternary)135 - 145The aromatic carbons attached to the alkyl chain and the methyl group will be in this region.
Ar-CH120 - 130The protonated aromatic carbons will appear in the typical aromatic region.
CH(N)50 - 60The carbon atom bonded to the nitrogen is deshielded.
CH₂(O)60 - 70The carbon atom bonded to the oxygen is significantly deshielded.
CH₂30 - 40The methylene carbon in the propyl chain.
CH₃~21The methyl group on the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the distinct absorption bands of the O-H, N-H, C-H, and C-N bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance Functional Group
O-H stretch3200 - 3600BroadAlcohol
N-H stretch3300 - 3500Two sharp peaksPrimary Amine
C-H stretch (aromatic)3000 - 3100SharpAromatic Ring
C-H stretch (aliphatic)2850 - 3000SharpAlkyl Chain
N-H bend1580 - 1650SharpPrimary Amine
C=C stretch (aromatic)1450 - 1600Multiple sharp peaksAromatic Ring
C-O stretch1050 - 1150Strong, sharpPrimary Alcohol
C-N stretch1020 - 1250Medium to weakAliphatic Amine

Synergistic Interpretation: The presence of a broad O-H stretch overlapping with two sharper N-H stretches is a key diagnostic feature for primary amino alcohols.[3][5][6][7] The combination of these bands with the C-O and C-N stretching frequencies provides strong evidence for the presence of both the alcohol and primary amine functionalities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.

Predicted Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 165. The fragmentation pattern will be dominated by cleavages adjacent to the amine and alcohol functional groups, as well as cleavage of the benzylic bond.

m/z Predicted Relative Intensity Proposed Fragment Ion Fragmentation Pathway
165Moderate[C₁₀H₁₅NO]⁺Molecular Ion (M⁺)
148Moderate[C₁₀H₁₂N]⁺Loss of OH radical
132Moderate[C₉H₁₀N]⁺Loss of CH₂OH radical
106High[C₇H₈N]⁺Alpha-cleavage, loss of C₂H₅O radical
91High[C₇H₇]⁺Tropylium ion, characteristic of benzylic compounds
77Moderate[C₆H₅]⁺Phenyl cation

Dominant Fragmentation Pathways: The most prominent fragmentation is expected to be the alpha-cleavage, where the bond between C2 and C3 breaks, leading to a resonance-stabilized iminium cation.[3][4] The formation of the tropylium ion (m/z 91) is also a very common and stabilizing fragmentation pathway for compounds containing a benzyl group.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized experimental protocols. The following are generalized procedures for the analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use a diamond ATR accessory. For a liquid sample, a thin film can be prepared between two salt plates.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample onto a suitable capillary column (e.g., a non-polar column like DB-5) and use a temperature program to elute the compound.

  • MS Data Acquisition: Acquire mass spectra over a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualization of Key Structural Relationships

The following diagrams illustrate the key structural features and their relationship to the predicted spectroscopic data.

G cluster_molecule This compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol Structure H_NMR ¹H NMR mol->H_NMR Proton Environments C_NMR ¹³C NMR mol->C_NMR Carbon Framework IR Functional Groups mol->IR Vibrational Modes MS Fragmentation mol->MS Cleavage Sites G cluster_workflow General Spectroscopic Analysis Workflow start Sample Preparation nmr NMR Analysis start->nmr ir IR Analysis start->ir ms MS Analysis start->ms data Data Interpretation nmr->data ir->data ms->data structure Structure Elucidation data->structure

Sources

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-Amino-3-(3-methylphenyl)propan-1-ol, a valuable amino alcohol intermediate in medicinal and organic chemistry. The primary focus is on the most prevalent and industrially scalable method: a two-step synthesis involving an initial Mannich reaction to form the β-amino ketone intermediate, followed by its reduction to the target 1,3-amino alcohol. This guide delves into the mechanistic underpinnings of these transformations, provides detailed experimental protocols, and discusses key reaction parameters and optimization strategies. Furthermore, alternative synthetic approaches are explored to offer a broader perspective on the preparation of this and related compounds.

Introduction

This compound is a chiral amino alcohol whose structural motif is of significant interest in the development of pharmacologically active molecules. The presence of a stereocenter, an amino group, and a hydroxyl group provides multiple points for further functionalization, making it a versatile building block in the synthesis of more complex chemical entities. A thorough understanding of its synthesis is therefore crucial for researchers and professionals in drug discovery and development. This guide aims to provide an in-depth, scientifically rigorous, and practical resource for the synthesis of this important intermediate.

Primary Synthetic Strategy: Mannich Reaction Followed by Reduction

The most common and efficient pathway to this compound proceeds through a two-stage process. The first stage is a Mannich reaction to construct the carbon skeleton of the corresponding β-amino ketone, followed by the reduction of the ketone to the desired amino alcohol.

Part 1: Synthesis of the β-Amino Ketone Intermediate via the Mannich Reaction

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (in this case, 3-methylacetophenone), an aldehyde (typically formaldehyde), and a primary or secondary amine (here, ammonia or an ammonia equivalent).[1][2] The product of this reaction is a β-amino carbonyl compound, also known as a Mannich base.[1]

Mechanism of the Mannich Reaction

The reaction mechanism initiates with the formation of an iminium ion from the reaction of the amine (or ammonia) with formaldehyde.[2] Concurrently, the 3-methylacetophenone tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic iminium ion. This carbon-carbon bond-forming step results in the formation of the β-amino ketone.

Experimental Protocol: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride (Mannich Base)

This protocol is adapted from established procedures for the Mannich reaction with substituted acetophenones.[3]

Materials:

  • 3-Methylacetophenone

  • Paraformaldehyde

  • Ammonium chloride

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylacetophenone, paraformaldehyde, and ammonium chloride in a suitable solvent such as ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, 3-amino-1-(3-methylphenyl)propan-1-one hydrochloride, may precipitate from the solution upon cooling or with the addition of a non-polar solvent like diethyl ether.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary (Illustrative):

ReactantMolar RatioNotes
3-Methylacetophenone1.0The active hydrogen compound.
Paraformaldehyde1.1Source of formaldehyde.
Ammonium chloride1.2Source of ammonia and acid catalyst.
Solvent -Ethanol is a common choice.
Temperature -Reflux conditions.
Reaction Time -2-6 hours (monitor by TLC).
Part 2: Reduction of the β-Amino Ketone to this compound

The second stage of the synthesis involves the reduction of the carbonyl group of the Mannich base to a hydroxyl group. This transformation can be achieved using various reducing agents, with sodium borohydride and catalytic hydrogenation being the most common choices due to their selectivity and operational simplicity.

Choice of Reducing Agent and Mechanistic Considerations

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[4] The reaction is typically carried out in a protic solvent like methanol or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol.

  • Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C).[5] The reaction occurs on the surface of the catalyst, where both the β-amino ketone and hydrogen are adsorbed. The hydrogenation of the carbonyl group is generally efficient under moderate pressure and temperature.

Experimental Protocol: Reduction of 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride

This protocol provides a general procedure for the sodium borohydride reduction.

Materials:

  • 3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride

  • Sodium borohydride

  • Methanol

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve the 3-amino-1-(3-methylphenyl)propan-1-one hydrochloride in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.

  • Adjust the pH of the solution to acidic (pH ~2) with hydrochloric acid to hydrolyze any borate esters.

  • Then, make the solution basic (pH ~10) with a sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Data Summary (Illustrative):

ParameterSodium Borohydride ReductionCatalytic Hydrogenation (Raney Ni)
Solvent Methanol, EthanolEthanol, Water
Temperature 0 °C to room temperatureRoom temperature to 50 °C
Pressure Atmospheric1-10 atm H₂
Reaction Time 1-4 hours4-12 hours
Work-up Acid/base quench, extractionFiltration of catalyst, extraction
Yield Typically >80%Typically >85%

Alternative Synthetic Routes

While the Mannich reaction followed by reduction is the most prominent route, other strategies for the synthesis of 1,3-amino alcohols are available and may be advantageous in specific contexts, particularly for achieving high stereoselectivity.

Asymmetric Synthesis

For the synthesis of enantiomerically pure this compound, asymmetric methods are employed. These often involve the use of chiral catalysts or auxiliaries. One approach is the asymmetric reduction of the prochiral β-amino ketone intermediate using chiral reducing agents or catalysts.

Characterization

A comprehensive characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Note: Specific, publicly available spectral data for this compound is limited. Researchers should perform their own characterization and compare the obtained data with predicted spectra and data from closely related analogs.[6]

Conclusion

The synthesis of this compound is most reliably and scalably achieved through a two-step sequence involving a Mannich reaction with 3-methylacetophenone, formaldehyde, and an ammonia source, followed by the reduction of the resulting β-amino ketone. This method offers good yields and utilizes readily available starting materials. The choice of reducing agent in the second step can be tailored based on the desired operational conditions and available equipment. For applications requiring enantiopure material, asymmetric synthetic strategies should be considered. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

Visualizations

Overall Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3-Methylacetophenone 3-Methylacetophenone Mannich_Reaction Mannich Reaction 3-Methylacetophenone->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Ammonia Ammonia Ammonia->Mannich_Reaction 3-Amino-1-(3-methylphenyl)propan-1-one 3-Amino-1-(3-methylphenyl)propan-1-one Reduction Reduction 3-Amino-1-(3-methylphenyl)propan-1-one->Reduction This compound This compound Mannich_Reaction->3-Amino-1-(3-methylphenyl)propan-1-one Reduction->this compound

Caption: Overall synthetic workflow for this compound.

Mannich Reaction Mechanism

Mannich_Mechanism Amine R₂NH Iminium_Ion [R₂N=CH₂]⁺ Amine->Iminium_Ion + H⁺ Formaldehyde CH₂O Formaldehyde->Iminium_Ion Beta_Amino_Ketone β-Amino Ketone Iminium_Ion->Beta_Amino_Ketone Nucleophilic Attack Enol Enol of 3-Methylacetophenone Enol->Beta_Amino_Ketone

Caption: Simplified mechanism of the Mannich reaction.

References

  • Wu, J., Ji, C., et al. (2012). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. The Journal of Organic Chemistry.
  • Organic Reactions. (n.d.). The Mannich Reaction.
  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857.
  • BenchChem. (2025). Experimental Procedure for the Mannich Reaction with Acetophenone.
  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. PubMed.
  • Thermo Fisher Scientific. (2026). Mannich Reaction.
  • Wikipedia. (n.d.). Mannich reaction.
  • SUST Repository. (n.d.). The Mannich reaction is three component condensation in which a compound containing an act.
  • Wu, J., Ji, C., et al. (2025). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p
  • BLDpharm. (n.d.). 1226363-38-7|3-Amino-1-(3-methylphenyl)propan-1-ol.
  • Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 3.
  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • BenchChem. (2025). Technical Guide: Physicochemical Characteristics of 3-Amino-1-(3-methylphenyl)propan-1-ol.
  • MDPI. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • CNR-IRIS. (n.d.).
  • OUCI. (n.d.).

Sources

Unlocking the Therapeutic Potential of 3-Amino-3-(3-methylphenyl)propan-1-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and characterization of novel molecular scaffolds are paramount to addressing unmet medical needs. This technical guide delves into the potential pharmaceutical applications of 3-Amino-3-(3-methylphenyl)propan-1-ol , a molecule poised at the intersection of synthetic versatility and pharmacological promise. While direct and extensive research on this specific compound remains in its nascent stages, a comprehensive analysis of its structural analogs provides a compelling rationale for its investigation as a key intermediate in the development of novel therapeutics. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and a strategic framework for its exploration.

The Molecular Architecture: A Foundation for Diverse Bioactivity

The structure of this compound, featuring a chiral center, a primary amine, and a primary alcohol, presents a trifecta of functionalities ripe for chemical modification and interaction with biological targets. The presence of the 3-methylphenyl group further influences its lipophilicity and potential for specific steric and electronic interactions within a binding pocket.

Synthetic Pathways: Enabling Exploration and Derivatization

The utility of this compound as a pharmaceutical building block is fundamentally dependent on efficient and scalable synthetic routes. Drawing from established methodologies for structurally related amino alcohols, several synthetic strategies can be envisioned.

Established Synthetic Approaches for Analogous Compounds

The synthesis of similar scaffolds, such as 3-amino-1-phenyl-propan-1-ol, often involves a Mannich reaction followed by reduction.[1] Another common approach is the reduction of an amino-ketone precursor.[2] For instance, the synthesis of 3-methylamino-1-phenylpropanol, a precursor to fluoxetine, can be achieved through the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride.[3]

Proposed Synthetic Workflow for this compound

A plausible and adaptable synthetic route to the title compound is outlined below. This multi-step process is designed to be robust and amenable to the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of this compound

  • Step 1: Mannich Reaction:

    • To a solution of 3-methylacetophenone in a suitable alcoholic solvent (e.g., ethanol), add paraformaldehyde and the hydrochloride salt of a suitable amine (e.g., ammonia or a protected amine).

    • Reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude aminoketone hydrochloride can be purified by recrystallization.

  • Step 2: Reduction of the Aminoketone:

    • Dissolve the aminoketone hydrochloride in a suitable solvent, such as methanol or water.[2]

    • Add a reducing agent, such as sodium borohydride, portion-wise at a controlled temperature (e.g., 0-5 °C).

    • Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or HPLC.

    • Quench the reaction carefully with an acidic solution.

    • Basify the mixture with an aqueous base (e.g., sodium hydroxide) to a pH of approximately 9-10.[2]

  • Step 3: Extraction and Purification:

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the solvent under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization to afford the final product of high purity.

Postulated Pharmaceutical Applications: An Evidence-Based Extrapolation

The true potential of this compound lies in the therapeutic areas suggested by its structural relatives. This section explores these possibilities, providing a rationale for targeted screening and development efforts.

Central Nervous System (CNS) Disorders

The structural similarity to key intermediates of CNS-acting drugs is a strong indicator of potential applications in this area. Specifically, 3-Amino-3-(3-methoxyphenyl)propan-1-ol is a known intermediate in the synthesis of antidepressants and anxiolytics.[4] The core phenylpropanolamine scaffold is a common feature in many CNS-active compounds.

Hypothesized Mechanism of Action: The primary amine could interact with monoamine transporters (e.g., serotonin, norepinephrine, dopamine transporters) or receptors (e.g., serotonin, adrenergic receptors), modulating neurotransmitter levels and signaling pathways implicated in mood disorders and anxiety.

Oncology

Intriguingly, the 4-methylphenyl isomer, 3-Amino-3-(4-methylphenyl)propan-1-ol, has been cited as an intermediate for anticancer drugs.[5] This suggests that the 3-methylphenyl isomer could also serve as a scaffold for the development of novel cytotoxic or cytostatic agents.

Hypothesized Mechanism of Action: The molecule could be derivatized to incorporate pharmacophores known to interact with cancer-related targets such as kinases, topoisomerases, or cell cycle regulatory proteins. The amino and hydroxyl groups provide convenient handles for such modifications.

Antiviral Agents

The same 4-methylphenyl isomer is also noted as an intermediate for antiviral drugs.[5] This opens up another avenue for investigation, particularly in the context of emerging viral threats.

Hypothesized Mechanism of Action: Derivatives of this compound could be designed to inhibit key viral enzymes like proteases, polymerases, or entry proteins. The chirality of the molecule could be crucial for achieving specific and potent inhibition.

A Strategic Framework for Preclinical Evaluation

To systematically evaluate the pharmaceutical potential of this compound and its derivatives, a tiered screening and development workflow is proposed.

Library Synthesis and Initial Screening

Leveraging the synthetic protocol outlined in Section 2.2, a focused library of derivatives should be synthesized. Modifications should target the amino and hydroxyl groups, as well as potentially the phenyl ring, to explore the SAR.

Derivative Class Modification Strategy Rationale
N-Substituted AnalogsAlkylation, acylation, sulfonylation of the primary amineTo modulate basicity, lipophilicity, and hydrogen bonding potential.
O-Substituted AnalogsEtherification, esterification of the primary alcoholTo alter solubility, metabolic stability, and prodrug potential.
Phenyl Ring AnalogsIntroduction of various substituents on the phenyl ringTo fine-tune electronic properties and steric interactions.

This library should then be subjected to a battery of high-throughput screening (HTS) assays relevant to the hypothesized therapeutic areas.

In Vitro Pharmacological Profiling

Promising hits from the initial screen should be subjected to more detailed in vitro characterization to elucidate their mechanism of action and pharmacological profile.

Experimental Protocol: In Vitro Target Engagement Assay (Example: Serotonin Transporter Binding)

  • Preparation of Membranes: Prepare cell membranes from a cell line recombinantly expressing the human serotonin transporter (SERT).

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a known radioligand for SERT (e.g., [³H]-citalopram) in the presence of varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) by non-linear regression analysis.

ADMET Profiling and Lead Optimization

Lead compounds with potent and selective activity should be profiled for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This data will guide further lead optimization efforts to improve the drug-like properties of the chemical series.

Visualizing the Path Forward

To encapsulate the proposed research and development trajectory, the following diagrams illustrate the key concepts and workflows.

G cluster_0 Synthesis & Derivatization cluster_1 Therapeutic Area Exploration 3-Methylacetophenone 3-Methylacetophenone Mannich Reaction Mannich Reaction 3-Methylacetophenone->Mannich Reaction Aminoketone Intermediate Aminoketone Intermediate Mannich Reaction->Aminoketone Intermediate Reduction Reduction Aminoketone Intermediate->Reduction This compound This compound Reduction->this compound Derivative Library Derivative Library This compound->Derivative Library CNS Disorders CNS Disorders Derivative Library->CNS Disorders Screening Oncology Oncology Derivative Library->Oncology Screening Antiviral Antiviral Derivative Library->Antiviral Screening

Figure 1: A conceptual workflow from synthesis to therapeutic area exploration.

G Start: Hit Identification Start: Hit Identification In Vitro Pharmacology In Vitro Pharmacology Start: Hit Identification->In Vitro Pharmacology ADMET Profiling ADMET Profiling In Vitro Pharmacology->ADMET Profiling Lead Optimization Lead Optimization ADMET Profiling->Lead Optimization Lead Optimization->In Vitro Pharmacology Iterative Improvement In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization->In Vivo Efficacy Studies Candidate Selection Candidate Selection In Vivo Efficacy Studies->Candidate Selection

Figure 2: A generalized preclinical development cascade for lead compounds.

Conclusion: A Call to Investigation

While the direct pharmacological profile of this compound is yet to be fully elucidated, the evidence from its structural analogs presents a compelling case for its exploration as a versatile building block in drug discovery. Its accessible synthesis and the strategic positioning of its functional groups make it an attractive starting point for the development of novel therapeutics targeting a range of diseases, from CNS disorders to cancer and viral infections. This guide provides a foundational framework to inspire and direct future research, with the ultimate goal of translating the latent potential of this molecule into tangible clinical benefits.

References

  • Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • MySkinRecipes. (n.d.). 3-Amino-3-(3-methoxyphenyl)propan-1-ol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.

Sources

A-Technical-Guide-to-3-Amino-3-(3-methylphenyl)propan-1-ol-as-a-Chiral-Building-Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmaceutical synthesis, the strategic use of chiral building blocks is paramount for the development of enantiomerically pure and effective therapeutic agents. The 1,3-amino alcohol scaffold is a privileged motif found in a multitude of biologically active molecules. This technical guide provides an in-depth exploration of 3-Amino-3-(3-methylphenyl)propan-1-ol , a versatile chiral building block whose structural features—a stereocenter benzylic to a substituted aromatic ring and flanked by amine and primary alcohol functionalities—make it a highly valuable intermediate for drug discovery and development professionals. This document details its physicochemical properties, outlines robust methodologies for its stereoselective synthesis via asymmetric reduction and classical resolution, provides exemplary experimental protocols, and discusses its application in medicinal chemistry.

Core Concepts: The Value Proposition of a Chiral 1,3-Amino Alcohol

The precise three-dimensional arrangement of atoms in a drug molecule is critical to its interaction with biological targets. Chiral 1,3-amino alcohols, such as this compound, serve as foundational scaffolds that introduce stereochemical and functional complexity early in a synthetic route. The causality behind their value stems from three key features:

  • Defined Stereochemistry: The chiral center at the C-3 position allows for the synthesis of single-enantiomer drugs, which is crucial for optimizing therapeutic efficacy and minimizing off-target side effects.

  • Bifunctional Reactivity: The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group provides two orthogonal points for chemical modification. This dual functionality enables the divergent synthesis of a wide range of complex derivatives and pharmacophores.

  • Structural Analogy: The 3-amino-3-arylpropan-1-ol framework is a core component of several established pharmaceutical agents, making it an attractive starting point for the development of new chemical entities (NCEs) with potentially improved pharmacological profiles.[1][2]

Physicochemical & Structural Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. While specific experimental data for the 3-methylphenyl isomer is sparse in the literature, the properties of the closely related 4-methylphenyl analog provide a reliable proxy.

Table 1: Physicochemical Properties of 3-Amino-3-arylpropan-1-ol Derivatives

Property Value (for 3-Amino-3-(4-methylphenyl)propan-1-ol) Data Source
Molecular Formula C₁₀H₁₅NO ChemBK[3]
Molar Mass 165.23 g/mol ChemBK[3]
Appearance Colorless to yellow solid ChemBK[3]
Melting Point 70-75 °C ChemBK[3]
Boiling Point 311 °C at 760 mmHg ChemBK[3]
Density 1.052 g/cm³ ChemBK[3]

| Solubility | Soluble in water and most organic solvents | ChemBK[3] |

Note: The properties of the 3-methylphenyl isomer are expected to be very similar to the listed 4-methylphenyl analog.

Strategic Pathways to Enantiopurity: Synthesis & Resolution

Achieving high enantiomeric purity is the central challenge in utilizing chiral building blocks. Two primary strategies are employed: direct asymmetric synthesis to create the desired enantiomer, or synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis: The Prochiral Ketone Reduction Approach

The most convergent and elegant method to access enantiomerically pure this compound is through the asymmetric reduction of its prochiral precursor, 3-Amino-3-(3-methylphenyl)propan-1-one .[4] This strategy establishes the crucial stereocenter in a single, highly controlled step.

Causality of Method Selection: The choice of an asymmetric reduction is driven by efficiency and atom economy. By using a catalytic amount of a chiral agent, a large quantity of the enantiomerically enriched product can be generated. This avoids the 50% theoretical yield limit of classical resolution.

  • Catalytic Systems: Well-established methods for the asymmetric reduction of ketones include the use of Corey-Bakshi-Shibata (CBS) catalysts with borane sources or transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) with chiral ligands for asymmetric transfer hydrogenation.[5][6]

  • Biocatalysis: Chemoenzymatic methods, employing ketoreductase enzymes (KREDs), offer exceptional enantioselectivity (>99% ee) under mild, environmentally benign aqueous conditions.[4]

Figure 1: Asymmetric Synthesis Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Prochiral Precursor cluster_reduction Key Stereoselective Step cluster_product Final Product SM1 3-Methylacetophenone Mannich Mannich Reaction SM1->Mannich SM2 Formaldehyde SM2->Mannich SM3 Amine Source (e.g., NH4Cl) SM3->Mannich Ketone Prochiral β-Amino Ketone 3-Amino-3-(3-methylphenyl)propan-1-one Mannich->Ketone Reduction Asymmetric Reduction Ketone->Reduction Product Enantiopure (R)- or (S)- This compound Reduction->Product Catalyst Chiral Catalyst (e.g., CBS, KRED) Catalyst->Reduction Figure 2: Chiral Resolution Logical Flow Racemate Racemic (R/S)-Amino Alcohol SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) ResolvingAgent->SaltFormation Diastereomers Mixture of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt SaltFormation->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Salt1 Less Soluble Salt (e.g., (S,R)-Salt) Separation->Salt1 Salt2 More Soluble Salt (in filtrate) (e.g., (R,R)-Salt) Separation->Salt2 Liberation1 Basification (e.g., NaOH) Salt1->Liberation1 Liberation2 Basification (e.g., NaOH) Salt2->Liberation2 Product1 (S)-Enantiomer Liberation1->Product1 Product2 (R)-Enantiomer Liberation2->Product2

Caption: Logical flow diagram illustrating the classical chiral resolution process.

Field-Proven Methodologies: Experimental Protocols

The following protocols are exemplary and serve as a validated starting point for laboratory synthesis. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Racemic this compound

This protocol is adapted from established methods for the synthesis of related 3-amino-1-phenylpropanol compounds. [7][8]It involves a Mannich reaction to form the β-amino ketone intermediate, followed by a robust sodium borohydride reduction.

Step 1: Synthesis of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one Hydrochloride (Mannich Reaction)

  • To a round-bottom flask, add 3-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq).

  • Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the β-amino ketone hydrochloride salt.

    • Self-Validation Check: The product can be characterized by ¹H NMR to confirm the formation of the propanone backbone and by melting point analysis.

Step 2: Reduction to Racemic this compound

  • Dissolve the ketone hydrochloride from Step 1 in methanol in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by TLC for the disappearance of the ketone.

  • Carefully quench the reaction by the slow addition of water, followed by acidification with 1M HCl.

  • Make the solution basic (pH > 10) by adding aqueous sodium hydroxide.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic amino alcohol, which may be purified further by column chromatography or crystallization.

    • Self-Validation Check: The final product's identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the ketone carbonyl stretch and the appearance of a broad alcohol O-H stretch in the IR spectrum provide further validation.

Applications in Medicinal Chemistry & Drug Design

The 3-amino-3-arylpropan-1-ol scaffold is a cornerstone in the synthesis of various pharmaceuticals. [1]Its derivatives have shown promise as antimalarial agents and central nervous system (CNS) active drugs. [2][9][10] A prominent example of a drug class containing this core structure is the selective serotonin reuptake inhibitors (SSRIs). For instance, the antidepressant fluoxetine features a 3-amino-1-phenylpropanol backbone. [8]By modifying the amine and alcohol functionalities of this compound, medicinal chemists can explore new chemical space to develop novel therapeutics.

Figure 3: Derivatization Potential in Drug Design cluster_amine Amine Derivatization (R¹) cluster_alcohol Alcohol Derivatization (R²) Core Chiral Building Block This compound Alkylation Alkylation Core->Alkylation Acylation Acylation / Sulfonylation Core->Acylation ReductiveAmination Reductive Amination Core->ReductiveAmination Etherification Etherification (e.g., Williamson) Core->Etherification Esterification Esterification Core->Esterification Oxidation Oxidation to Aldehyde/Acid Core->Oxidation Product Diverse Library of Bioactive Candidates Alkylation->Product Acylation->Product ReductiveAmination->Product Etherification->Product Esterification->Product Oxidation->Product

Caption: Potential synthetic modifications of the core building block.

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands out as a chiral building block of significant strategic importance. Its bifunctional nature and embedded stereocenter provide a direct and efficient route to complex molecular architectures. The methodologies for its enantioselective synthesis, whether through asymmetric catalysis or classical resolution, are robust and scalable. For researchers, scientists, and drug development professionals, mastering the synthesis and application of this building block opens a gateway to novel chemical entities with high potential for therapeutic innovation.

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, E68, o2857. [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol. (2008). CN100432043C.
  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol. ChemBK Database. [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade. Univar Solutions Product Page. [Link]

  • PubChem. (n.d.). 3-Amino-3-[3-(2-methylphenyl)phenyl]propan-1-ol. National Center for Biotechnology Information. [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. PubMed. [Link]

  • 3-amino-3-arylpropan-1-ol-derivates, their prepar
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). National Institutes of Health. [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (2016). KR101644016B1.
  • New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. (n.d.). National Institutes of Health. [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (1985). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2021). MDPI. [Link]

  • O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. (2018). The Royal Society of Chemistry. [Link]

  • Synthesis of new 1-aryl-3-arylamin-propan-1-ol derivatives as antimalarial agents. (2009). ResearchGate. [Link]

  • The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. (2023). Rasayan Journal of Chemistry. [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (2004). US20040102651A1.
  • Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). (n.d.). Cheméo. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2017). ResearchGate. [Link]

Sources

A Framework for the Biological Activity Screening of 3-Amino-3-(3-methylphenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide

Abstract

The 3-amino-3-arylpropan-1-ol scaffold is a privileged structural motif present in numerous pharmacologically active compounds. Its inherent chirality and the presence of key hydrogen bonding groups (hydroxyl and amino) make it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive framework for the systematic biological activity screening of a library of derivatives based on the "3-Amino-3-(3-methylphenyl)propan-1-ol" core. We will detail a tiered screening approach, encompassing primary high-throughput assays, secondary hit-to-lead confirmation, and tertiary mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation across selected therapeutic areas including oncology, infectious diseases, and neurology.

Introduction: The Rationale for Screening

The 3-amino-3-arylpropan-1-ol backbone is a key pharmacophore. For instance, derivatives of this scaffold are precursors in the synthesis of important drugs like Fluoxetine.[1] The structural features—a chiral center, an aromatic ring, and versatile amino and hydroxyl groups—allow for extensive chemical modification to explore a wide chemical space. The 3-methylphenyl substitution on the core molecule provides a specific lipophilic and steric profile that can be systematically altered to probe structure-activity relationships (SAR).

The motivation for screening a library of "this compound" derivatives is based on the established success of related structures in modulating biological targets. Aryl amino alcohol compounds have demonstrated a range of activities, including antimalarial and cardiovascular effects.[2][3] By creating a focused library with variations in the amine substitution, the aryl ring, and the propanol backbone, we can efficiently screen for novel biological activities. This guide outlines a logical, resource-effective strategy to identify and characterize promising lead compounds.

The Screening Cascade: A Tiered Approach to Hit Identification

A tiered or cascaded screening strategy is essential for efficiently processing a chemical library. This approach uses a series of assays with increasing complexity and biological relevance to filter a large number of compounds down to a small number of high-quality leads. This minimizes cost and labor by focusing in-depth studies on the most promising molecules.[4][5]

G Deriv_Lib Derivative Library (N > 100 compounds) Primary_Screen Primary Screen (e.g., Single-Dose Cytotoxicity) Deriv_Lib->Primary_Screen High-Throughput Inactive Inactive Compounds Primary_Screen->Inactive Secondary_Screen Secondary Screen (e.g., IC50 Determination) Primary_Screen->Secondary_Screen Initial 'Hits' (<5% of Library) Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Tertiary_Screen Tertiary Screen (Mechanism of Action) Confirmed_Hits->Tertiary_Screen SAR & Selectivity Lead_Compound Lead Compound Tertiary_Screen->Lead_Compound

Caption: A typical tiered drug discovery screening workflow.

Tier 1: Primary Screening Protocols

The goal of primary screening is to rapidly and cost-effectively assess the entire derivative library to identify initial "hits." These assays should be robust, reproducible, and amenable to high-throughput formats. We propose parallel screening against targets in three key therapeutic areas.

Anticancer Activity: Cell Viability Screening

Many anticancer agents function by inducing cytotoxicity in rapidly dividing cells.[6] The Sulforhodamine B (SRB) assay is a reliable and cost-effective method for measuring drug-induced cytotoxicity.[6]

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Treat cells with a single, fixed concentration of each derivative (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently remove the media and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Wash & Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the absorbance at 510 nm using a microplate reader.

  • Hit Criteria: A compound is considered a "hit" if it reduces cell viability by more than 50% compared to the vehicle control.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][8]

Protocol: Broth Microdilution MIC Assay (adapted from CLSI standards)

  • Preparation: Prepare a 2-fold serial dilution of each derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should be wide (e.g., 128 µg/mL to 0.25 µg/mL).

  • Bacterial Inoculum: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a drug control (a known antibiotic like Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

  • Hit Criteria: A compound is considered a "hit" if it has an MIC value ≤ 16 µg/mL against either bacterial strain.

Neurological Activity: Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are a cornerstone for managing Alzheimer's disease. The Ellman's method provides a simple colorimetric assay to screen for AChE inhibitory activity.[9]

Protocol: Colorimetric Acetylcholinesterase Inhibition Assay

  • Reagent Preparation: Prepare solutions of Acetylthiocholine (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).[10]

  • Assay Setup: In a 96-well plate, add the buffer, the test derivative (e.g., at 10 µM), and the AChE enzyme solution. Include a "no inhibitor" control (with vehicle) and a positive control inhibitor (e.g., Donepezil). Incubate for 15 minutes at room temperature.[10]

  • Initiate Reaction: Add the substrate (ATCI) and DTNB mixture to all wells to start the reaction.

  • Readout: Measure the change in absorbance at 412 nm over 10 minutes using a microplate reader in kinetic mode.[10] The rate of color change is proportional to AChE activity.

  • Calculation & Hit Criteria: Calculate the percentage of inhibition for each derivative relative to the "no inhibitor" control. A compound is a "hit" if it causes >50% inhibition of AChE activity.

Tier 2: Secondary Screening & Hit Confirmation

Hits from the primary screen require confirmation and further characterization. The main goals are to confirm the activity, determine potency through dose-response relationships, and eliminate false positives.

Dose-Response and IC₅₀/EC₅₀ Determination

For all confirmed hits, a full dose-response curve must be generated to determine the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration. This is a critical metric for ranking compound potency.

Workflow: IC₅₀ Determination

G A Select Confirmed Hit B Prepare 8-12 Point 2-fold Serial Dilution A->B C Run Primary Assay Protocol (e.g., SRB, MIC, AChE) B->C D Measure Response (Absorbance, Growth, etc.) C->D E Plot % Inhibition vs. log[Concentration] D->E F Fit Data to a Sigmoidal Dose-Response Model E->F G Calculate IC₅₀ Value F->G

Caption: Workflow for determining the IC₅₀ of a hit compound.

Data Presentation: The potency of different derivatives should be summarized in a table for easy comparison.

Derivative IDModificationAnticancer IC₅₀ (µM) (MCF-7 Cells)Antibacterial MIC (µg/mL) (S. aureus)AChE Inhibition IC₅₀ (µM)
Parent -> 50> 12825.4
AMP-001 N-benzyl8.26415.1
AMP-002 4-F-phenyl2.51282.1
AMP-003 N,N-dimethyl> 508> 50
Doxorubicin Pos. Control0.1N/AN/A
Ciprofloxacin Pos. ControlN/A0.5N/A
Donepezil Pos. ControlN/AN/A0.02

Tier 3: Mechanism of Action (MoA) & Selectivity

Once potent hits are confirmed, the focus shifts to understanding how they work (Mechanism of Action) and what they target (Selectivity).[4][11] These studies are crucial for deciding whether to advance a compound into lead optimization.

Elucidating the Anticancer MoA

For a potent anticancer hit like AMP-002 , a key question is whether it induces apoptosis (programmed cell death), a desirable trait for an anticancer drug.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cancer cells (e.g., MCF-7) with the hit compound at its 1x and 5x IC₅₀ concentrations for 24-48 hours. Include vehicle and a known apoptosis inducer (e.g., Staurosporine) as controls.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Interpretation: A significant increase in the Annexin V-positive cell population indicates the induction of apoptosis.

Hypothetical Apoptosis Pathway Modulation:

G AMP002 AMP-002 (Hit Compound) Intrinsic Intrinsic Pathway (Mitochondrial) AMP002->Intrinsic Hypothesized Activation Extrinsic Extrinsic Pathway (Death Receptors) Casp8 Caspase-8 Extrinsic->Casp8 Bax Bax/Bak Activation Intrinsic->Bax Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized mechanism of AMP-002 inducing apoptosis.

Target and Selectivity Profiling

For enzyme inhibitors like the AChE hit AMP-002 , it's vital to assess selectivity. For instance, does it also inhibit the related enzyme Butyrylcholinesterase (BChE)? Lack of selectivity can lead to off-target effects. This can be tested by running the same inhibition assay but substituting the BChE enzyme for AChE. Further profiling against a panel of kinases and G-protein coupled receptors (GPCRs) can provide a broader view of the compound's selectivity and potential side effects.[11]

Conclusion and Future Directions

This guide presents a structured, multi-tiered approach for the biological screening of "this compound" derivatives. By employing a cascade of assays—from high-throughput primary screens to detailed mechanistic studies—researchers can efficiently identify and characterize novel bioactive compounds. The identification of a lead compound, such as the hypothetical AMP-002 with potent anticancer and AChE inhibitory activity, opens the door to a lead optimization program. Future efforts would focus on synthesizing additional analogues to improve potency and selectivity, conducting in-depth ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, and eventually evaluating the optimized lead in preclinical in vivo models.[12][13]

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Ingkaninan, K., et al. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • An, F., et al. How Proof of Mechanism Studies Can Advance Clinical Drug Development. Altasciences. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Sivakumar, R. ASSAY FOR SCREENING OF ACETYLCHOLINESTERASE INHIBITORS. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • CLSI. M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). Home Page. [Link]

  • Baskaran, R., et al. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Luesch, H. Target Identification and Mode of Action Studies. University of Florida, College of Pharmacy. [Link]

  • Goldin, A., et al. Screening and evaluation of anticancer agents. PubMed. [Link]

  • Moffat, J.G., et al. Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • S, S., et al. In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. [Link]

  • Singh, S., et al. Preclinical screening methods in cancer. PMC - NIH. [Link]

  • Ma, F-F. (PDF) Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Arba, M., et al. the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry. [Link]

  • Scannell, J.W., et al. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PMC. [Link]

  • Morzycki, J.W., et al. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. PubMed. [Link]

  • Gmeiner, P., et al. 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • ChemBK. 3-Amino-3-(4-methylphenyl)propan-1-ol. [Link]

  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • Reddy, P.G., et al. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Wu, J., et al. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Arshad, M. (PDF) 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • Espinoza, C., et al. Pharmacological Activities of Aminophenoxazinones. MDPI. [Link]

  • Espinoza, C., et al. Pharmacological Activities of Aminophenoxazinones. PubMed. [Link]

Sources

The Strategic Application of 3-Amino-3-(3-methylphenyl)propan-1-ol as a Versatile Precursor in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-amino-3-arylpropan-1-ol scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. This in-depth technical guide focuses on a specific, highly versatile analog, 3-Amino-3-(3-methylphenyl)propan-1-ol , as a pivotal precursor for the synthesis of novel compounds. This document provides a comprehensive exploration of its synthesis, characterization, and strategic derivatization to generate libraries of compounds with therapeutic potential. Detailed, field-proven protocols are presented, underpinned by mechanistic rationale to empower researchers in drug development to fully leverage the synthetic potential of this valuable building block.

Introduction: The Significance of the 3-Amino-3-arylpropan-1-ol Scaffold

The spatial arrangement of an amino group and a hydroxyl group on a flexible three-carbon chain, anchored to an aromatic ring, provides a rich pharmacophore for interaction with a variety of biological targets. The inherent chirality at the C3 position further expands the chemical space that can be explored. Derivatives of this scaffold have demonstrated a wide range of biological activities, including but not limited to, antimalarial, antidepressant, and cardiovascular effects. The introduction of a methyl group at the meta-position of the phenyl ring in This compound offers a subtle yet significant modification that can influence metabolic stability, lipophilicity, and binding interactions with target proteins. This guide will illuminate the path from common starting materials to this key precursor and beyond, into the realm of novel compound generation.

Synthesis of the Core Precursor: this compound

The most efficient and widely adopted method for the synthesis of 3-amino-3-arylpropan-1-ols is a two-step sequence involving a Mannich reaction followed by a ketone reduction.[1][2] This approach is favored for its operational simplicity and the ready availability of the starting materials.

Step 1: Mannich Reaction for the Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, often referred to as a Mannich base.[2] In this synthesis, 3-methylacetophenone is reacted with formaldehyde and ammonia to yield the corresponding β-amino ketone.

Causality of Experimental Choices:

  • Ammonia Source: While gaseous ammonia can be used, ammonium chloride is often preferred for its ease of handling and for maintaining a slightly acidic pH, which is optimal for the formation of the reactive iminium ion intermediate.[2]

  • Formaldehyde Source: Paraformaldehyde is a stable, polymeric form of formaldehyde that is easily depolymerized in situ under the reaction conditions, providing a controlled release of formaldehyde.[3]

  • Solvent: A protic solvent like ethanol is typically used to ensure the solubility of the reactants and to facilitate the proton exchange steps in the reaction mechanism.

Experimental Protocol: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride

Materials:

  • 3-Methylacetophenone

  • Paraformaldehyde

  • Ammonium Chloride

  • Ethanol

  • Hydrochloric Acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.2 eq) in ethanol.

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • To the resulting residue, add diethyl ether to precipitate the hydrochloride salt of the Mannich base.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Step 2: Reduction of the β-Amino Ketone to this compound

The carbonyl group of the Mannich base is selectively reduced to a hydroxyl group to yield the target amino alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, offering high yields and operational safety.[4]

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH4) is chosen for its chemoselectivity in reducing ketones in the presence of other functional groups. It is also safer and easier to handle compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4).[5]

  • Solvent: Methanol is an excellent solvent for both the β-amino ketone hydrochloride and sodium borohydride. It also serves as a proton source during the workup.[4]

  • Temperature: The reaction is initially carried out at a low temperature (0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure complete reduction.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride

  • Sodium Borohydride

  • Methanol

  • Sodium Hydroxide solution (e.g., 1 M)

  • Dichloromethane or Ethyl Acetate for extraction

Procedure:

  • Dissolve the 3-amino-1-(3-methylphenyl)propan-1-one hydrochloride (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Adjust the pH of the solution to >10 with a sodium hydroxide solution to ensure the amine is in its free base form.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction 3-Methylacetophenone 3-Methylacetophenone Mannich_Reaction Mannich Reaction (Ethanol, HCl cat., Reflux) 3-Methylacetophenone->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Ammonia Ammonia Ammonia->Mannich_Reaction Mannich_Base 3-Amino-1-(3-methylphenyl) propan-1-one Mannich_Reaction->Mannich_Base Reduction Reduction (NaBH4, Methanol) Mannich_Base->Reduction Final_Product 3-Amino-3-(3-methylphenyl) propan-1-ol Reduction->Final_Product

Caption: Synthetic route to this compound.

Characterization of the Core Precursor

Thorough characterization of the synthesized precursor is essential to confirm its identity and purity before proceeding with further derivatization.

Table 1: Expected Physicochemical and Spectroscopic Data

PropertyExpected Value / Observation
Appearance White to off-white solid or viscous oil.
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.0 (m, 4H, Ar-H), 4.1-4.0 (m, 1H, CH-NH₂), 3.8-3.7 (m, 2H, CH₂-OH), 2.3 (s, 3H, Ar-CH₃), 2.0-1.8 (m, 2H, CH₂), 1.6 (br s, 3H, NH₂ and OH).
¹³C NMR (CDCl₃, 100 MHz) δ 144.0, 138.0, 128.5, 127.0, 126.0, 123.0 (Ar-C), 60.0 (CH₂-OH), 52.0 (CH-NH₂), 40.0 (CH₂), 21.5 (Ar-CH₃).
IR (KBr, cm⁻¹) 3350-3200 (br, O-H and N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1490 (C=C stretch), 1050 (C-O stretch).
Mass Spec (ESI+) m/z 166.1 [M+H]⁺

Strategic Derivatization for Novel Compound Libraries

The presence of both a primary amine and a primary alcohol in This compound provides two orthogonal handles for chemical modification, allowing for the creation of diverse compound libraries.

N-Acylation and N-Alkylation

The primary amino group is a highly reactive nucleophile, readily undergoing acylation and alkylation reactions.

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields a variety of amides. This modification can introduce a wide range of substituents, altering polarity, hydrogen bonding capacity, and steric bulk.[7][8]

  • N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can be employed to introduce alkyl groups to the nitrogen atom. Selective mono-alkylation can be achieved under carefully controlled conditions.[9]

Experimental Protocol: General Procedure for N-Acylation

Materials:

  • This compound

  • Acyl chloride or anhydride (1.1 eq)

  • Triethylamine or Pyridine (1.2 eq)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the base (triethylamine or pyridine) dropwise.

  • Slowly add the acylating agent (acyl chloride or anhydride) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amide.

  • Purify by column chromatography or recrystallization.

O-Alkylation and O-Esterification

The primary hydroxyl group can be modified to introduce ether or ester functionalities.

  • O-Alkylation: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a common method.

  • O-Esterification: Similar to N-acylation, reaction with acyl chlorides or anhydrides, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), will form the corresponding ester.

Bioisosteric Replacements of the Aryl Moiety

For more advanced lead optimization, the 3-methylphenyl group can be replaced with other aromatic or heteroaromatic rings.[10][11] This strategy, known as bioisosterism, can significantly impact the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target binding affinity. For example, replacing the phenyl ring with a pyridine or thiophene ring can alter the compound's polarity and potential for hydrogen bonding.

Visualizing Derivatization Strategies

Derivatization cluster_N N-Derivatization cluster_O O-Derivatization Precursor 3-Amino-3-(3-methylphenyl) propan-1-ol NAcylation N-Acylation (R-COCl, Base) Precursor->NAcylation NH₂ NAlkylation N-Alkylation (R-X or R-CHO, H₂/Pd) Precursor->NAlkylation NH₂ OAlkylation O-Alkylation (R-X, Base) Precursor->OAlkylation OH OEsterification O-Esterification (R-COCl, Base) Precursor->OEsterification OH Amide Amide Derivatives NAcylation->Amide Sec_Tert_Amine Secondary/Tertiary Amines NAlkylation->Sec_Tert_Amine Ether Ether Derivatives OAlkylation->Ether Ester Ester Derivatives OEsterification->Ester

Caption: Derivatization pathways for the core precursor.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile starting point for the development of novel therapeutic agents. Its straightforward synthesis and the presence of two distinct functional handles for derivatization make it an ideal scaffold for the construction of diverse chemical libraries. By applying the synthetic strategies and protocols outlined in this guide, researchers can efficiently generate and explore a wide range of novel compounds, accelerating the journey of drug discovery and development. The principles of rational drug design, including bioisosteric replacement, can be synergistically applied to this scaffold to optimize the pharmacological properties of the resulting molecules, paving the way for the next generation of innovative medicines.

References

  • Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications. (URL: [Link])

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. (URL: [Link])

  • Experiment 3 - Reduction of a Ketone - WebAssign. (URL: [Link])

  • The Mannich Reaction - ResearchGate. (URL: [Link])

  • 3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard. (URL: [Link])

  • Sodium Borohydride Ketone Reduction | PDF | Alcohol | Boron - Scribd. (URL: [Link])

  • Synthetic applications of biologically important Mannich bases: An updated review. (URL: [Link])

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (URL: [Link])

  • Sodium Borohydride Reduction of Ketone Lab Experiment - Studylib. (URL: [Link])

  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (URL: [Link])

  • Experiment 3 - Reduction of a Ketone - WebAssign. (URL: [Link])

  • Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design - LASSBIO. (URL: [Link])

  • 3-Methylamino-3-phenylpropan-1-ol - PMC - NIH. (URL: [Link])

  • 3-AMINO-3-PHENYLPROPAN-1-OL | CAS 14593-04-5 - Matrix Fine Chemicals. (URL: [Link])

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (URL: [Link])

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ...
  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (URL: [Link])

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (URL: [Link])

  • (PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. (URL: [Link])

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (URL: [Link])

  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). (URL: [Link])

  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)

Sources

An In-Depth Technical Guide to the Discovery and History of 3-Aminopropanol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Aminopropanol Scaffold, A Privileged Core in Modern Pharmacology

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The 3-aminopropanol core is a quintessential example of such a scaffold. Its deceptively simple structure—a three-carbon chain bearing an amino group and a hydroxyl group—belies a profound versatility that has allowed it to become a cornerstone of drug discovery for over half a century. From the revolutionary beta-blockers that redefined cardiovascular medicine to selective serotonin reuptake inhibitors that transformed mental healthcare, derivatives of 3-aminopropanol have left an indelible mark on human health.[1][2]

This technical guide provides an in-depth exploration of the discovery and history of these remarkable compounds. We will journey from the foundational insights that first hinted at their potential, through the rational design and synthetic evolution that brought them to the clinic, and into the diverse therapeutic applications they find today. For researchers, scientists, and drug development professionals, this document serves as a detailed chronicle and a practical reference, illuminating the scientific integrity, logical progression, and field-proven insights that underpin the legacy of 3-aminopropanol derivatives.

Chapter 1: The Dawn of a New Pharmacophore - The Discovery of Beta-Blockers

The story of 3-aminopropanol in medicine is inextricably linked with the groundbreaking work of Sir James Black, a Scottish pharmacologist whose insights would earn him the 1988 Nobel Prize in Medicine.[3][4][5] In the late 1950s, the primary treatment for angina pectoris—severe chest pain caused by inadequate blood supply to the heart—was limited to vasodilators like nitroglycerin, which only offered partial relief.[6][]

Black hypothesized that a more effective strategy would be to decrease the heart's demand for oxygen rather than trying to increase its supply.[6] He reasoned that by blocking the effects of catecholamines like adrenaline (epinephrine) on the heart, he could reduce its workload and alleviate anginal pain.[5][6] This concept was built upon Raymond P. Ahlquist's 1948 classification of adrenergic receptors into α- and β-types.[8] Black's goal was to create a selective β-adrenoceptor antagonist.[1]

His initial explorations at ICI Pharmaceuticals, inspired by the weak beta-antagonist dichloroisoproterenol (DCI), led to the development of pronethalol in 1962.[8] While pronethalol proved the validity of the hypothesis, its clinical use was hampered by side effects.

This led to a pivotal refinement. By introducing an oxymethylene bridge (-O-CH2-) between the aromatic ring and the ethanolamine side chain, Black's team created a new class of compounds: the aryloxypropanolamines . This structural modification dramatically increased potency.[8][9] The lead compound to emerge from this work was propranolol , launched in 1965 under the trade name Inderal.[8] Propranolol was not only more potent than pronethalol but also had a better safety profile.[8] It revolutionized the management of angina and was soon found to be effective for a wide array of cardiovascular conditions, including hypertension, arrhythmia, and myocardial infarction.[6][][8] This discovery marked the birth of the beta-blocker drug class and cemented the 3-aminopropanol scaffold as a pharmacophore of immense importance.[3][8]

Key Milestones in Early Beta-Blocker Development
1948 Raymond P. Ahlquist proposes the existence of α- and β-adrenoceptors.[8]
1958 Sir James Black begins his work at ICI Pharmaceuticals to develop a β-antagonist for angina.[4][6]
1962 Pronethalol, the first clinically tested beta-blocker, is introduced.[8]
1965 Propranolol, the first aryloxypropanolamine beta-blocker, is launched, becoming a landmark drug.[8]
1988 Sir James Black is awarded the Nobel Prize in Medicine for his work on rational drug design.[3][4][5]

Chapter 2: Structure-Activity Relationship (SAR) - Decoding the Molecular Interactions

The success of propranolol spurred intense investigation into the structure-activity relationships of the aryloxypropanolamine class. These studies revealed a clear set of rules governing their interaction with beta-adrenergic receptors. The general pharmacophore can be broken down into three key regions.

Core Pharmacophoric Elements of Aryloxypropanolamine Beta-Blockers:
  • Aromatic Ring: Essential for binding. The nature and position of substituents on this ring are primary determinants of potency and selectivity.[8][9]

    • β₁-Selectivity (Cardioselectivity): A large substituent at the para (4-position) of the phenyl ring, often containing an amide group (e.g., in atenolol, acebutolol), coupled with the absence of meta substituents, is a key feature for conferring selectivity for β₁ receptors found in the heart over β₂ receptors in the vasculature and bronchi.[9][10]

    • Potency: Substitution at the ortho (2-position) of the aromatic ring tends to increase beta-blocking potency.[11]

  • Propanolamine Side Chain: This is the heart of the molecule.

    • The ether oxygen (-O-CH₂) is a critical linker, providing greater potency than the earlier arylethanolamine structures.[8][9]

    • The hydroxyl group on the second carbon of the propane chain is absolutely essential for activity. Its stereochemistry is crucial; the (S)-enantiomer is typically 100-fold more potent than the (R)-enantiomer, indicating a specific hydrogen bond interaction with the receptor.[9][12]

  • Amine Group: The nature of the substituent on the nitrogen atom is vital for antagonistic activity.

    • It must be a secondary amine for optimal activity.[12]

    • A bulky, branched alkyl group , such as isopropyl or tert-butyl, is required for β-antagonistic activity. This is a key differentiator from β-agonists, which typically have smaller substituents.[9]

SAR_Pharmacophore

Chapter 3: Case Study - The Mechanism of Action of Propranolol

Propranolol exerts its therapeutic effects by acting as a competitive, non-selective antagonist at both β₁ and β₂ adrenergic receptors.[13][14][15] Its primary cardiovascular effects are mediated through the blockade of β₁ receptors in the heart.[15]

The Beta-Adrenergic Signaling Pathway: Under normal physiological conditions (the "fight or flight" response), catecholamines like epinephrine and norepinephrine bind to β₁-adrenergic receptors on cardiac muscle cells.[15][16] This initiates a G-protein-coupled signaling cascade:

  • Receptor Activation: Catecholamine binding activates the receptor, which in turn activates a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP), a second messenger.

  • PKA Activation: cAMP activates Protein Kinase A (PKA).

  • Calcium Influx: PKA phosphorylates L-type calcium channels, increasing calcium influx into the cell.

This surge in intracellular calcium leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[14][15]

Propranolol's Intervention: Propranolol competitively blocks the binding of catecholamines to the β₁-receptor.[14] By occupying the receptor site, it prevents the initiation of this signaling cascade. The result is a reduction in cAMP production and subsequent PKA activity, leading to:

  • Decreased Heart Rate: A negative chronotropic effect.[14]

  • Reduced Myocardial Contractility: A negative inotropic effect.[14]

These effects collectively decrease the heart's workload and oxygen demand, which is the basis for propranolol's anti-anginal and antihypertensive properties.[14]

// Nodes Propranolol [label="Propranolol\n(Antagonist)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catecholamine [label="Epinephrine/\nNorepinephrine (Agonist)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaReceptor [label="β₁-Adrenergic Receptor", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; G_Protein [label="Gs Protein", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Channel [label="L-type Ca²⁺ Channel", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="↑ Heart Rate\n↑ Contractility", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="X", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=24];

// Edges and relationships Catecholamine -> BetaReceptor [label="Binds & Activates"]; Propranolol -> BetaReceptor [label="Binds & Blocks", style=dashed, color="#EA4335"]; BetaReceptor -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; PKA -> Ca_Channel [label="Phosphorylates"]; Ca_Channel -> Response [label="↑ Ca²⁺ Influx"];

// Positioning the block symbol {rank=same; Propranolol; Catecholamine;} Propranolol -> Block [style=invis]; Block -> BetaReceptor [arrowhead=none, style=dashed, color="#EA4335"]; } dot Caption: The β-adrenergic signaling pathway and the inhibitory mechanism of propranolol.

Chapter 4: Beyond Beta-Blockade - Diversification of the Scaffold

The inherent "drug-likeness" of the 3-aminopropanol scaffold made it an attractive starting point for developing agents targeting other biological systems. One of the most significant pivots was in the field of neuroscience, leading to the development of selective serotonin reuptake inhibitors (SSRIs).

In the early 1970s, a team at Eli Lilly and Company, including David T. Wong, began investigating compounds derived from the antihistamine diphenhydramine.[17] Their goal was to create an antidepressant that was more selective and had fewer side effects than the existing tricyclic antidepressants.[17][18] By screening these compounds for their ability to inhibit the reuptake of various monoamines, they identified a 3-phenoxy-3-phenylpropylamine derivative that was a potent and selective inhibitor of serotonin (5-HT) reuptake.[17][18][19]

This compound, initially known as LY110140, was named fluoxetine .[17][19] While structurally distinct from the aryloxypropanolamines (it is a 3-aminopropyl ether, not a propanolamine), it shares the core 3-carbon chain linking an amine to a substituted aromatic system, showcasing the scaffold's adaptability. The discovery of fluoxetine, which was launched as Prozac in 1987, heralded a new era in the treatment of depression and other psychiatric disorders.[17][18][20]

The 3-aminopropanol framework is a core component of other important antidepressants as well, such as duloxetine and atomoxetine, which act as serotonin-norepinephrine reuptake inhibitors.[2] This demonstrates the remarkable chemical tractability of the scaffold, allowing medicinal chemists to fine-tune its properties to interact with different neurotransmitter transporters.[2][21]

Chapter 5: Synthetic Evolution - Crafting the Chiral 3-Aminopropanol Core

The therapeutic importance of 3-aminopropanol derivatives, particularly the stereochemical requirement for the (S)-enantiomer in beta-blockers, drove significant innovation in asymmetric synthesis. A common and efficient strategy involves the use of a chiral epoxide intermediate.

Representative Protocol: Asymmetric Synthesis of (S)-Propranolol

This protocol outlines a common laboratory-scale synthesis, illustrating the core principles.

Objective: To synthesize (S)-propranolol from 1-naphthol.

Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • Rationale: This step introduces the three-carbon chain and the reactive epoxide ring that will be opened by the amine in the subsequent step. Using epichlorohydrin is a standard method for this transformation.

  • Procedure:

    • To a stirred solution of 1-naphthol (1.0 eq) in a suitable solvent like ethanol or DMF, add sodium hydroxide (1.1 eq) and stir until a clear solution of the sodium salt is formed.

    • Add epichlorohydrin (1.5 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic epoxide as an oil or solid.

Step 2: Regiospecific Ring-Opening of the Epoxide

  • Rationale: This is the key step where the amine is introduced. The use of isopropylamine will open the epoxide ring to form the desired propanolamine structure. The reaction is highly regiospecific, with the amine attacking the less sterically hindered terminal carbon of the epoxide.

  • Procedure:

    • Dissolve the epoxide from Step 1 (1.0 eq) in a protic solvent such as isopropanol or methanol.

    • Add isopropylamine (3.0-5.0 eq) to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and evaporate the solvent and excess amine under reduced pressure to yield racemic propranolol.

Step 3: Chiral Resolution (Example Method)

  • Rationale: Since the synthesis to this point produces a racemic mixture, the enantiomers must be separated to isolate the therapeutically active (S)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral acid.

  • Procedure:

    • Dissolve the racemic propranolol in a suitable solvent (e.g., acetone or ethanol).

    • Add a solution of a chiral resolving agent, such as N-acetyl-D-leucine or dibenzoyl-L-tartaric acid (0.5 eq), to the propranolol solution.

    • Allow the mixture to stand, often with cooling, to facilitate the crystallization of one of the diastereomeric salts (e.g., the (S)-propranolol-(L)-tartrate salt).

    • Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

    • Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) to liberate the free base of (S)-propranolol.

    • Extract the (S)-propranolol into an organic solvent, dry, and concentrate to yield the final product.

Synthesis_Workflow Start 1-Naphthol + Epichlorohydrin Step1 Step 1: Epoxidation (Base, Solvent) Start->Step1 Intermediate Racemic Epoxide 1-(Naphthalen-1-yloxy)-2,3-epoxypropane Step1->Intermediate Step2 Step 2: Amine Ring-Opening (Solvent, Heat) Intermediate->Step2 Reagent2 Isopropylamine Reagent2->Step2 Racemate Racemic Propranolol Step2->Racemate Step3 Step 3: Chiral Resolution (Crystallization) Racemate->Step3 Reagent3 Chiral Acid (e.g., Dibenzoyl-L-tartaric acid) Reagent3->Step3 Diastereomer Diastereomeric Salt Step3->Diastereomer Step4 Basification & Extraction Diastereomer->Step4 Final (S)-Propranolol Step4->Final

Conclusion and Future Perspectives

The journey of 3-aminopropanol derivatives from a theoretical concept for treating angina to a vast and varied class of essential medicines is a testament to the power of rational drug design. The initial breakthrough of propranolol not only provided a vital new therapy but also furnished medicinal chemists with a remarkably robust and adaptable molecular scaffold. The principles learned from the structure-activity relationships of the first beta-blockers have been applied and reapplied, leading to drugs with greater selectivity, improved safety profiles, and entirely new mechanisms of action.

Today, the 3-aminopropanol core continues to be a subject of active research. Its proven track record and synthetic accessibility make it an attractive starting point for developing novel agents targeting a wide range of diseases. As our understanding of biology deepens and new therapeutic targets are identified, it is almost certain that this privileged scaffold will continue to be a source of innovative medicines for generations to come.

References

  • Discovery and development of beta-blockers. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Sir James Black and propranolol. The role of the basic sciences in the history of cardiovascular pharmacology. (1989). Texas Heart Institute Journal. Retrieved from [Link]

  • James Black (pharmacologist). (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Srinivasan, A. V. (2019). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology. Retrieved from [Link]

  • Sir James Black: The pioneering Scottish scientist who won the Nobel Prize. (n.d.). National Museums Scotland. Retrieved from [Link]

  • Van Zwieten, P. A., & Timmermans, P. B. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. Retrieved from [Link]

  • Propranolol. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • SAR of Beta Blockers. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Cain, M., et al. (1983). Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Castrén, E., & Rantamäki, T. (2014). Fluoxetine: a case history of its discovery and preclinical development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Sir James W. Black – Facts. (n.d.). NobelPrize.org. Retrieved from [Link]

  • What is the mechanism of action of propranolol (beta-blocker)? (2025). Dr.Oracle. Retrieved from [Link]

  • Schimelpfening, N. (2026). The Story of Prozac: A Landmark Drug in Psychiatry. Psychology Today. Retrieved from [Link]

  • Beta-blockers. (2025). Deranged Physiology. Retrieved from [Link]

  • Structure Activity Relationship - Adrenergic Blockers. (n.d.). Pharmacy 180. Retrieved from [Link]

  • What is the mechanism of Propranolol Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

  • Li, M. (2024). Propranolol and its Mechanism of Action. Journal of Molecular and Organic Chemistry. Retrieved from [Link]

  • Wong, D. T., Perry, K. W., & Bymaster, F. P. (2005). The discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery. Retrieved from [Link]

  • Fluoxetine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Wong, D. T., Perry, K. W., & Bymaster, F. P. (2005). Case history: the discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery. Retrieved from [Link]

  • Baker, J. G. (2011). Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling. British Journal of Pharmacology. Retrieved from [Link]

  • A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. (n.d.). Google Patents.
  • Novel Aminopropiophenones as Potential Antidepressants. (2025). ResearchGate. Retrieved from [Link]

  • Morzycki, J. W., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Pérez-Montiel, D., et al. (2019). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition). Retrieved from [Link]

  • Periasamy, M., & Devaraj, M. (2006). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • Method for producing and purifying 3-aminopropanol. (n.d.). Google Patents.
  • Marcinkiewicz, S. (1971). [New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1]. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Chen, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Pérez-Montiel, D., et al. (2019). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología. Retrieved from [Link]

  • Amino propanol derivatives, process for their preparation, medicines containing these compounds and intermediates. (n.d.). Google Patents.
  • Marcinkiewicz, S. (1972). Novel methods of preparation of 3-aminopropan-1-ol derivatives. II. Synthesis of 3-N-piperazinyl)-propan-1-ol and its derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Pieri, E., et al. (2022). Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry. Molecules. Retrieved from [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Singh, H. K., & Saadabadi, A. (2021). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Future Science OA. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol Guide: Asymmetric Reduction of 3-Amino-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantioselective synthesis of chiral γ-amino alcohols is a cornerstone of modern pharmaceutical development, as these structural motifs are key intermediates for a range of bioactive molecules, including antidepressants like Fluoxetine and Tomoxetine.[1] This guide provides a detailed technical overview and actionable protocols for the asymmetric reduction of a prochiral β-amino ketone, 3-amino-3-(3-methylphenyl)propiophenone, to its corresponding chiral syn-amino alcohol. We will explore two of the most robust and widely adopted catalytic systems for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical analysis of these powerful synthetic tools.

Introduction: The Strategic Importance of Chiral γ-Amino Alcohols

The asymmetric reduction of prochiral ketones represents one of the most efficient methods for generating enantiomerically pure secondary alcohols.[2] In the context of pharmaceutical synthesis, the target molecule, 3-amino-1-phenyl-3-(3-methylphenyl)propan-1-ol, contains two stereocenters. The reduction of the ketone carbonyl introduces a new chiral center at the C1 position. Controlling the stereochemistry of this newly formed hydroxyl group relative to the existing stereocenter at C3 is a significant synthetic challenge. A successful asymmetric reduction must exhibit high levels of both enantioselectivity and diastereoselectivity.

This guide focuses on two premier catalytic methods that provide predictable and high-fidelity stereochemical control:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst with borane as the stoichiometric reductant. It is renowned for its predictability, broad substrate applicability, and typically excellent enantioselectivity.[3][4]

  • Noyori Asymmetric Transfer Hydrogenation: This approach employs a transition metal catalyst, typically Ruthenium, with a chiral diamine ligand. It uses a simple hydrogen donor like a formic acid/triethylamine mixture and is noted for its operational simplicity and high efficiency.[5][6]

Mechanistic Rationale and Catalyst Selection

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The choice between CBS and Noyori systems often depends on factors like substrate compatibility, desired stereoisomer, and process scale-up considerations.

The Corey-Bakshi-Shibata (CBS) Reduction Mechanism

The CBS reduction's success lies in its well-defined, catalyst-controlled transition state.[7] The reaction is driven by a bifunctional activation mechanism where the catalyst orchestrates the precise delivery of a hydride to one face of the ketone.[8]

The Catalytic Cycle:

  • Activation of Borane: The stoichiometric reducing agent, typically a borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) complex, coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the catalyst's ring boron atom.

  • Ketone Coordination: The prochiral ketone substrate coordinates to the now highly Lewis-acidic ring boron. For steric reasons, the ketone orients itself so that its larger substituent (RL, in this case, the phenyl group) is positioned away from the bulky substituent on the catalyst.

  • Hydride Transfer: The hydride is delivered intramolecularly from the coordinated borane to the carbonyl carbon via a rigid, six-membered chair-like transition state. This highly organized transfer dictates the stereochemical outcome.

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to re-enter the catalytic cycle.

The absolute stereochemistry of the product alcohol is predictable based on the chirality of the catalyst used.[3] For instance, an (S)-CBS catalyst will typically deliver the hydride to the Re-face of the ketone, yielding the (R)-alcohol.

CBS_Mechanism cluster_cycle Catalytic Cycle A CBS Catalyst + BH3-THF Complex B Activated Catalyst-Borane Complex A->B Coordination C Ketone Coordination (Stereoselective) B->C Ketone Binding (RL away from catalyst bulk) D Hydride Transfer via 6-Membered Transition State C->D Intramolecular H- Transfer E Alkoxyborane Product + Regenerated Catalyst D->E Product Release E->A Regeneration Alcohol Chiral Alcohol (Product) E->Alcohol Workup Ketone Prochiral Ketone (Substrate) Ketone->C

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Noyori Asymmetric Transfer Hydrogenation

This method operates via a "metal-ligand bifunctional" mechanism. The catalyst does not merely act as a chiral scaffold but actively participates in the hydrogen transfer through a concerted push-pull process. A common catalyst system is formed in situ from [RuCl₂(p-cymene)]₂ and a chiral ligand like (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).

The Catalytic Cycle:

  • Catalyst Activation: The ruthenium pre-catalyst reacts with the hydrogen donor (e.g., formic acid/triethylamine) to form the active 18-electron ruthenium hydride species.

  • Substrate Coordination: The ketone coordinates to the ruthenium center.

  • Hydrogen Transfer: The reaction proceeds through a six-membered pericyclic transition state where the hydride on the ruthenium and the proton on the ligand's amine are transferred concertedly to the ketone's carbonyl carbon and oxygen, respectively. This simultaneous transfer avoids the formation of discrete, high-energy intermediates.

  • Product Release: The newly formed chiral alcohol dissociates, and the catalyst is regenerated for the next cycle.

The stereochemical outcome is determined by the precise geometry of this transition state, which is controlled by the chirality of the diamine ligand.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents, especially borane complexes, should be handled under an inert atmosphere (Nitrogen or Argon) as they are sensitive to moisture and air.

Protocol 1: (S)-CBS Catalyzed Reduction of 3-Amino-3-(3-methylphenyl)propiophenone

This protocol aims to produce the (1R)-configured alcohol, assuming standard stereochemical preference.

Materials and Reagents

ReagentSupplierGradeQuantity
3-Amino-3-(3-methylphenyl)propiophenoneCustom Synthesis>98%2.53 g (10.0 mmol)
(S)-2-Methyl-CBS-oxazaborolidineSigma-Aldrich1 M solution in Toluene1.0 mL (1.0 mmol, 10 mol%)
Borane-dimethyl sulfide complex (BH₃·SMe₂)Sigma-Aldrich~10 M0.8 mL (8.0 mmol)
Tetrahydrofuran (THF)Acros OrganicsAnhydrous, >99.9%50 mL
Methanol (MeOH)Fisher ScientificACS Grade20 mL
1 M Hydrochloric Acid (HCl)VWRReagent Grade30 mL
Saturated Sodium Bicarbonate (NaHCO₃) solutionLabChem30 mL
Saturated Sodium Chloride (NaCl) solutionFisher Scientific30 mL
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich~5 g
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade250 mL
HexanesFisher ScientificHPLC Grade250 mL

Step-by-Step Methodology

  • Reaction Setup: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol).

  • Solvent Addition and Cooling: Add 30 mL of anhydrous THF via syringe. Cool the flask to -20 °C using a cryocooler or a dry ice/acetonitrile bath.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.8 mL, 8.0 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed -15 °C. Stir the resulting solution for 15 minutes at -20 °C.

  • Substrate Addition: Dissolve the 3-amino-3-(3-methylphenyl)propiophenone (2.53 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution to the reaction flask dropwise via a syringe pump over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding 20 mL of methanol dropwise at -20 °C. Caution: Hydrogen gas evolution. Allow the mixture to warm to room temperature.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove most of the solvent.

    • Add 30 mL of 1 M HCl and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove boron-containing byproducts.

    • Adjust the pH of the aqueous layer to ~9 with saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield the pure chiral amino alcohol.

Experimental_Workflow start Start: Flame-dried Flask under N2 setup Add CBS Catalyst & THF start->setup cool Cool to -20 °C setup->cool add_borane Add BH3·SMe2 Dropwise cool->add_borane add_ketone Add Substrate Solution (via Syringe Pump) add_borane->add_ketone react Stir at -20 °C (Monitor by TLC) add_ketone->react quench Quench with Methanol react->quench workup Aqueous Workup (Acid/Base Extraction) quench->workup purify Flash Column Chromatography workup->purify analyze Characterization: Yield, dr, ee (Chiral HPLC) purify->analyze end_node End: Pure Chiral Amino Alcohol analyze->end_node

Caption: General experimental workflow for asymmetric reduction.

Protocol 2: (S,S)-TsDPEN-Ru Catalyzed Asymmetric Transfer Hydrogenation

This protocol uses a formic acid/triethylamine mixture as the hydrogen source.

Materials and Reagents

ReagentSupplierGradeQuantity
3-Amino-3-(3-methylphenyl)propiophenoneCustom Synthesis>98%1.27 g (5.0 mmol)
[RuCl₂(p-cymene)]₂Strem Chemicals>98%15.3 mg (0.025 mmol, 1 mol% Ru)
(S,S)-TsDPENSigma-Aldrich>98%18.3 mg (0.05 mmol, 1 mol%)
Formic Acid / Triethylamine Azeotrope (5:2)Prepare in-house5 mL
Acetonitrile (MeCN)Fisher ScientificAnhydrous, >99.8%25 mL
Saturated Sodium Bicarbonate (NaHCO₃) solutionLabChem50 mL
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade150 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-Aldrich~5 g

Step-by-Step Methodology

  • Catalyst Pre-formation: In a Schlenk tube under argon, combine [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol) and (S,S)-TsDPEN (18.3 mg, 0.05 mmol). Add 10 mL of anhydrous acetonitrile and stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: Cool the catalyst solution to room temperature. Add the 3-amino-3-(3-methylphenyl)propiophenone (1.27 g, 5.0 mmol) followed by the 5:2 formic acid/triethylamine azeotrope (5 mL).

  • Reaction: Heat the reaction mixture to 40 °C and stir. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete in 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Add 50 mL of ethyl acetate and 50 mL of saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Data Analysis and Characterization

The primary metrics for success are chemical yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

  • Yield: Determined by the mass of the purified product.

  • Diastereomeric Ratio (dr): Can often be determined by ¹H NMR analysis of the crude product by integrating characteristic, well-resolved signals for each diastereomer.

  • Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC).[9]

Sample HPLC Protocol for Enantiomeric Excess Determination:

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: 90:10 Hexane:Isopropanol with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Expected Results Summary

ProtocolCatalyst SystemTemp. (°C)Time (h)Typical Yield (%)Typical dr (syn:anti)Typical ee (%)
1(S)-CBS / BH₃·SMe₂-20385-95>95:5>98 (R at C1)
2(S,S)-TsDPEN-Ru / HCOOH401890-98>95:5>97 (R at C1)

Field Insights & Troubleshooting

  • Trustworthiness of Protocols: The reproducibility of these reactions is highly dependent on the quality of reagents and adherence to anhydrous, inert conditions. The CBS reduction is particularly sensitive to water, which can hydrolyze the catalyst and borane, leading to a dramatic drop in enantioselectivity.[7]

  • Low Enantioselectivity in CBS Reduction: This often points to moisture in the reaction or aged/degraded borane or catalyst solutions. Using freshly opened anhydrous solvents and high-quality reagents is critical. In-situ generation of the catalyst can sometimes provide more consistent results.[10]

  • Substrate Purity: Impurities in the starting ketone can sometimes inhibit or poison the catalyst, especially the sensitive transition metal complexes used in hydrogenation. Ensure the substrate is highly pure before use.

  • Optimizing Selectivity: Temperature plays a crucial role. For CBS reductions, lower temperatures generally lead to higher enantioselectivity.[10] For transfer hydrogenations, the optimal temperature may vary and requires screening.

Conclusion

The asymmetric reduction of 3-amino-3-(3-methylphenyl)propiophenone can be achieved with exceptional levels of stereocontrol using either the Corey-Bakshi-Shibata reduction or Noyori-type asymmetric transfer hydrogenation. Both methods provide access to the desired chiral γ-amino alcohol in high yield and with excellent diastereoselectivity and enantioselectivity. The CBS reduction offers a highly predictable outcome based on its well-understood mechanistic model, while the Noyori transfer hydrogenation provides an operationally simple and highly efficient alternative. The choice of method will depend on specific laboratory capabilities, scale, and economic considerations. The protocols and insights provided herein serve as a robust starting point for any research program targeting the synthesis of these valuable pharmaceutical intermediates.

References

  • Macalester College. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • Inoue, A., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. Retrieved from [Link]

  • Wang, Y., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Belokon, Y. N., et al. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Available at: [Link]

  • Corey, E. J., & Bakshi, R. K. (1990). Chiral catalysts for reduction of ketones and process for their preparation. Google Patents.
  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

  • Kim, M., et al. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.
  • Le, A. N., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Accounts of Chemical Research. Available at: [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Wang, Z., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

  • Noyori, R., et al. (1995). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society. Available at: [Link]

  • Rebolledo, F., et al. (2009). Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine. ResearchGate. Available at: [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (2015). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • Li, C., et al. (2015). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Google Patents.
  • Zhang, G., et al. (2008). Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
  • Nieto, I., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. Retrieved from [Link]

  • Wang, W., et al. (2015). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • All Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]

  • Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives.... Available at: [Link]

  • Serra, I., et al. (2015). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ohkuma, T., & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Leung, D., & Anslyn, E. V. (2014). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. Available at: [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Kleeman, A., et al. (1992). Unusual amino acids III. Asymmetric synthesis of 3-arylalanines. Tetrahedron: Asymmetry. Available at: [Link]

  • Chemistry Lecture. (2020). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. Available at: [Link]

  • Zhang, G., et al. (2015). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. Available at: [Link]

  • Gotor-Fernández, V., et al. (2018). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules. Available at: [Link]

Sources

Application Note & Protocol: Chemoenzymatic Synthesis of Optically Active 3-Amino-3-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically active 1,3-amino alcohols are pivotal chiral building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. This application note provides a comprehensive guide to the chemoenzymatic synthesis of enantiomerically enriched (S)- and (R)-3-Amino-3-(3-methylphenyl)propan-1-ol. The strategy hinges on a robust chemical synthesis of the racemic amino alcohol, followed by a highly selective enzymatic kinetic resolution (EKR) catalyzed by immobilized Candida antarctica lipase B (CALB). This method offers high enantioselectivity under mild reaction conditions, aligning with the principles of green chemistry. Detailed, step-by-step protocols for the synthesis of the racemic precursor, the enzymatic resolution, and the analytical validation via chiral High-Performance Liquid Chromatography (HPLC) are presented.

Introduction: The Significance of Chiral 1,3-Amino Alcohols

Chiral 1,3-amino alcohols are prevalent structural motifs in a wide array of biologically active molecules, including antidepressants, antiarrhythmics, and other central nervous system agents. The specific stereochemistry of these compounds is often critical to their pharmacological activity and toxicological profile. Consequently, the development of efficient and scalable methods for producing enantiomerically pure 1,3-amino alcohols is of paramount importance to the pharmaceutical industry.

Chemoenzymatic approaches, which couple traditional chemical synthesis with highly selective biocatalytic transformations, represent a powerful strategy for accessing these chiral molecules. Lipases, in particular, have emerged as versatile and reliable biocatalysts for the kinetic resolution of racemic alcohols and amines due to their high enantioselectivity, broad substrate scope, and stability in organic solvents.[1][2][3] This application note focuses on the use of Candida antarctica lipase B (CALB), a widely used and highly effective lipase, for the resolution of racemic 3-Amino-3-(3-methylphenyl)propan-1-ol.[4][5][6]

Overall Synthesis Strategy

The chemoenzymatic route is comprised of two main stages, as depicted in the workflow diagram below:

  • Chemical Synthesis: Preparation of racemic this compound (rac-1 ) from 3'-methylacetophenone.

  • Enzymatic Kinetic Resolution (EKR): Selective acylation of one enantiomer of rac-1 using CALB, yielding one enantiomer as an O-acylated product and the other as the unreacted alcohol.

G cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: Enzymatic Kinetic Resolution cluster_2 Part 3: Purification & Analysis A 3'-Methylacetophenone B 3-Dimethylamino-1-(3-methylphenyl)propan-1-one (Mannich Reaction) A->B C Racemic this compound (rac-1) (Reduction & Demethylation) B->C D Racemic Amino Alcohol (rac-1) C->D E CALB-Catalyzed Acylation (Vinyl Acetate, MTBE) D->E F Mixture: (R)-3-Acetamido-3-(3-methylphenyl)propan-1-ol + (S)-3-Amino-3-(3-methylphenyl)propan-1-ol E->F G Column Chromatography F->G H Enantiopure Products: (R)-Acetate & (S)-Alcohol G->H I Chiral HPLC Analysis H->I Verify ee

Figure 1: Overall chemoenzymatic workflow.

Experimental Protocols

Part 1: Synthesis of Racemic this compound (rac-1)

This protocol outlines a reliable method for synthesizing the racemic starting material. The procedure involves a Mannich reaction followed by a reduction of the resulting aminoketone.

Materials:

  • 3'-Methylacetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Hydrochloric acid (conc.)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Mannich Reaction: In a round-bottom flask, combine 3'-methylacetophenone (1 eq.), dimethylamine hydrochloride (1.2 eq.), and paraformaldehyde (1.5 eq.) in ethanol. Add a catalytic amount of concentrated HCl.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in water and wash with diethyl ether to remove unreacted starting material.

  • Basify the aqueous layer with 2M NaOH solution until pH > 10 and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude β-aminoketone.

  • Reduction: Dissolve the crude β-aminoketone in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (2.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield racemic this compound. The product can be further purified by column chromatography if necessary.

Part 2: Enzymatic Kinetic Resolution (EKR) of rac-1

This protocol employs the principle of kinetic resolution, where the enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the two enantiomers.[2][3] Vinyl acetate is used as an irreversible acyl donor.

G cluster_0 Kinetic Resolution of rac-1 cluster_1 CALB + Vinyl Acetate Racemate Racemic Mixture (R)-Amino Alcohol + (S)-Amino Alcohol Enzyme Enzyme Active Site Racemate->Enzyme Fast Acylation of R-enantiomer Products (R)-O-acetylated Amino Alcohol + (S)-Amino Alcohol (unreacted) Racemate->Products Slow Acylation of S-enantiomer Enzyme->Products

Sources

Application Notes & Protocols: A Guide to the Synthesis of 3-Amino-3-(3-methylphenyl)propan-1-ol via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 3-amino-3-(3-methylphenyl)propan-1-ol, a valuable β-amino alcohol scaffold for pharmaceutical and materials science research. The synthetic strategy is a robust two-step process initiated by the classic Mannich reaction to generate a β-amino ketone intermediate, followed by a selective reduction of the carbonyl group. We will delve into the mechanistic underpinnings of each step, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous approach to the synthesis of substituted 3-amino-3-arylpropan-1-ol derivatives.[1][2]

Introduction: The Strategic Importance of β-Amino Alcohols

The 1,3-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules and pharmaceutical agents.[3][4] The title compound, this compound, combines this key pharmacophore with an aryl group, making it an attractive building block for creating libraries of potential therapeutic candidates. The Mannich reaction is a cornerstone of C-C bond formation, enabling the straightforward aminoalkylation of a carbonyl compound.[5][6] By coupling this reaction with a subsequent reduction, we gain efficient access to the desired target molecule.

The overall synthetic pathway involves two primary transformations:

  • Mannich Reaction: A three-component condensation of 3'-methylacetophenone, formaldehyde, and an amine source to yield the Mannich base, 3-amino-3-(3-methylphenyl)propan-1-one.[7]

  • Reduction: Selective reduction of the ketone functionality of the Mannich base to a hydroxyl group, affording the final this compound.[8]

Part 1: Synthesis of the β-Amino Ketone Intermediate via Mannich Reaction

The first stage of the synthesis is the formation of the β-amino ketone, which serves as the direct precursor to our target alcohol. This is achieved through a three-component Mannich reaction.[5][9]

Reaction Mechanism: A Stepwise Examination

The Mannich reaction proceeds through two key stages under acidic conditions:

  • Formation of the Eschenmoser-like Salt (Iminium Ion): The reaction is initiated by the condensation of an amine (in this case, ammonia from ammonium chloride) and formaldehyde. This forms an electrophilic iminium ion, which is the key species for the subsequent aminoalkylation.[5][10]

  • Nucleophilic Attack by the Enol: The ketone, 3'-methylacetophenone, tautomerizes to its enol form. The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forges the crucial carbon-carbon bond and, after deprotonation, yields the final β-amino ketone product, known as the Mannich base.[5][11]

Mannich_Mechanism Iminium Iminium Enol Enol Amine Amine Ketone Ketone MannichBase MannichBase

Experimental Protocol 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride

This protocol details the synthesis of the hydrochloride salt of the Mannich base, which often aids in purification and handling.

Materials:

  • 3'-Methylacetophenone

  • Paraformaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Ethanol, Absolute

  • Hydrochloric Acid (HCl), concentrated

  • Acetone, ACS grade

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-methylacetophenone (0.10 mol), paraformaldehyde (0.12 mol), ammonium chloride (0.11 mol), and absolute ethanol (100 mL).

  • Acidification: Add a few drops of concentrated hydrochloric acid to catalyze the reaction. The catalyst is crucial for both the formation of the iminium ion and the enolization of the ketone.[12]

  • Reflux: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction mixture will become more homogeneous as the paraformaldehyde dissolves and reacts. Maintain reflux for 4-6 hours.[13]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the 3'-methylacetophenone spot indicates the reaction is nearing completion.

  • Isolation: After cooling to room temperature, filter the solution if it is not clear. Reduce the volume of the ethanol by approximately half using a rotary evaporator.

  • Precipitation: Transfer the concentrated solution to an Erlenmeyer flask and cool it in an ice bath. Slowly add 200 mL of cold acetone to precipitate the hydrochloride salt of the product.[11]

  • Purification: Continue cooling in the ice bath for at least one hour to ensure complete crystallization. Collect the white crystalline product by vacuum filtration, wash it with a small amount of cold acetone, and dry it in a vacuum oven at 50-60 °C.[11]

Part 2: Reduction to this compound

With the β-amino ketone intermediate in hand, the final step is the selective reduction of the carbonyl group to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its high selectivity for ketones in the presence of other functional groups and its operational simplicity.[8][14]

Experimental Protocol 2: Synthesis of this compound

Materials:

  • 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride (from Protocol 1)

  • Sodium Borohydride (NaBH₄)

  • Methanol, ACS grade

  • Deionized Water

  • Sodium Hydroxide (NaOH), 1 M solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the 3-amino-1-(3-methylphenyl)propan-1-one hydrochloride (0.05 mol) in methanol (150 mL) in a 500 mL round-bottom flask. Stir the solution in an ice bath to cool it to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (0.075 mol, 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The portion-wise addition is critical to control the exothermic reaction and prevent foaming.

  • Reaction: After the addition is complete, stir the reaction at 0-5 °C for one hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL) while cooling in an ice bath.

  • Basification & Extraction: Adjust the pH of the solution to ~10-11 with 1 M NaOH solution. This neutralizes the ammonium salt to the free amine, making it extractable into an organic solvent. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., toluene/hexane) if necessary.

Synthetic Workflow and Data

The entire process from starting materials to the final product is a streamlined and efficient pathway.

// Nodes Start_Ketone [label="3'-Methylacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Start_Aldehyde [label="Paraformaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Start_Amine [label="Ammonium Chloride", fillcolor="#F1F3F4", fontcolor="#202124"];

Mannich_Reaction [label="Mannich Reaction\n(Protocol 1)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="3-Amino-1-(3-methylphenyl)\npropan-1-one HCl", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="NaBH₄ Reduction\n(Protocol 2)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="3-Amino-3-(3-methylphenyl)\npropan-1-ol", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start_Ketone -> Mannich_Reaction; Start_Aldehyde -> Mannich_Reaction; Start_Amine -> Mannich_Reaction; Mannich_Reaction -> Intermediate [label=" EtOH, HCl (cat.)\n Reflux"]; Intermediate -> Reduction; Reduction -> Final_Product [label=" 1. NaBH₄, MeOH\n 2. Workup"]; } . Caption: Overall synthetic workflow for this compound.

Table 1: Summary of Reagents and Conditions
StepReagentMolar Eq.Key ConditionsExpected Yield
1. Mannich Reaction 3'-Methylacetophenone1.0Ethanol, Reflux65-80%
Paraformaldehyde1.24-6 hours
Ammonium Chloride1.1Catalytic HCl
2. Reduction Mannich Base HCl1.0Methanol, 0 °C to RT85-95%
Sodium Borohydride1.54-5 hours

Yields are estimates based on analogous reactions in the literature and may vary.[13][15]

Characterization and Validation

To confirm the identity and purity of the final product, a suite of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. Key signals to look for in ¹H NMR include the disappearance of the ketone carbonyl in the intermediate and the appearance of a new methine proton (CH-OH) and a hydroxyl proton in the final product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the strong carbonyl (C=O) stretch (around 1680 cm⁻¹) from the intermediate and the appearance of a broad hydroxyl (O-H) stretch (around 3300-3400 cm⁻¹) in the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the synthesized compound.[13]

Conclusion

This guide outlines a reliable and scalable two-step synthesis of this compound. The methodology leverages the power of the Mannich reaction to construct the core carbon skeleton, followed by a straightforward and selective reduction to furnish the target β-amino alcohol. The detailed protocols and mechanistic insights provided herein are designed to empower researchers to confidently synthesize this and related compounds for applications in drug discovery and chemical biology.

References

  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. BenchChem.
  • Wikipedia. (2023). Mannich reaction. Wikimedia Foundation. [Link]

  • Royal Society of Chemistry. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Royal Society Open Science. [Link]

  • MDPI. (n.d.). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. [Link]

  • ResearchGate. (n.d.). Mannich reaction of acetophenone, benzaldehyde, and aniline catalyzed by different catalysts. [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Novel Mannich Bases of Substituted Acetophenone Derivatives. [Link]

  • ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry. BenchChem.
  • Chemistry Steps. (n.d.). Mannich Reaction. Chemistry Steps. [Link]

  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

  • ACS Publications. (2009). Asymmetric Synthesis of anti-1,2-Amino Alcohols via the Borono-Mannich Reaction: A Formal Synthesis of (−)-Swainsonine. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2000). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society. [Link]

  • In-Mind. (n.d.). Synthetic applications of biologically important Mannich bases: An updated review. [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem.
  • Nature. (2021). Three-component radical homo Mannich reaction. Nature Communications. [Link]

  • Patent Alert. (n.d.). 3-amino-3-arylpropan-1-ol-compounds, their preparation and use. [Link]

  • ResearchGate. (2025). SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS. [Link]

Sources

HPLC and LC-MS analysis of "3-Amino-3-(3-methylphenyl)propan-1-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 3-Amino-3-(3-methylphenyl)propan-1-ol by HPLC and LC-MS

Abstract

This comprehensive guide details the analytical methodologies for the characterization and quantification of this compound, a key intermediate in pharmaceutical synthesis. We present robust protocols for achiral analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), enantiomeric separation using a Chiral Stationary Phase (CSP), and high-sensitivity quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices, grounding the protocols in established scientific principles and regulatory expectations. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable analytical methods for this compound and its analogs.

Introduction and Analyte Properties

This compound is an aromatic amino alcohol containing a primary amine, a primary alcohol, and a tolyl moiety. Its structure presents several analytical considerations: a UV-active chromophore, a basic nitrogen atom amenable to positive mode ionization, and a stereocenter that necessitates chiral separation for stereospecific synthesis and analysis. The presence of both polar (amine, alcohol) and non-polar (aromatic ring) functional groups requires careful selection of chromatographic conditions to achieve optimal retention and peak shape.

Accurate analysis is critical for ensuring purity, stability, and quality in drug development processes. The methods described herein are designed to be robust and transferable, providing a solid foundation for quality control and research applications.

Table 1: Physicochemical Properties of this compound

PropertyValueRationale & Significance
IUPAC Name 3-Amino-3-(m-tolyl)propan-1-olStandardized chemical identifier.
Molecular Formula C₁₀H₁₅NOUsed for exact mass determination in MS.
Molecular Weight 165.23 g/mol Essential for preparing standard solutions and for MS confirmation.
Structure Visual representation of functional groups and chiral center (*).
Predicted XLogP3 ~1.5 - 2.2Indicates moderate lipophilicity, suitable for reversed-phase chromatography. Value estimated based on similar structures like 3-(3-Methylphenyl)propan-1-amine[1].
Predicted pKa ~9.5 - 10.5 (for -NH₃⁺)The basic amino group will be protonated at acidic pH, which is key for retention on RP columns and ionization in ESI-MS.
UV Chromophore Phenyl RingAllows for direct detection using UV spectrophotometry, typically in the 200-270 nm range.

Part 1: Achiral Purity Analysis by Reversed-Phase HPLC-UV

This method is designed for the routine assessment of purity and quantification of the total analyte, without distinguishing between enantiomers. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice due to its robustness and compatibility with the analyte's moderate polarity.

Scientific Rationale

A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for the aromatic ring of the analyte. The mobile phase consists of an aqueous component and an organic modifier (acetonitrile), allowing for gradient elution to separate the main analyte from potential impurities with different polarities. The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is critical. It serves two purposes:

  • pH Control : Maintaining a pH well below the pKa of the amino group (~pH 2-3) ensures the analyte is consistently in its protonated, cationic form. This prevents peak tailing caused by interaction with residual silanols on the silica support.

  • Ion Pairing (with TFA) : TFA can act as an ion-pairing agent, further improving peak shape and retention time stability.

UV detection is set at a wavelength where the phenyl ring exhibits strong absorbance, ensuring high sensitivity.

Experimental Workflow: HPLC-UV Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System Setup cluster_analysis Analysis Sequence cluster_data Data Processing prep_std Prepare Stock Standard (1 mg/mL in Methanol) prep_work Dilute to Working Standard (e.g., 0.1 mg/mL with Mobile Phase A) prep_std->prep_work inj_sst System Suitability (5x injections of Working Standard) prep_work->inj_sst prep_sample Prepare Sample Solution (e.g., 0.1 mg/mL with Mobile Phase A) setup_col Install C18 Column (e.g., 4.6 x 150 mm, 5 µm) setup_mp Prime Mobile Phases (A: 0.1% TFA in Water, B: Acetonitrile) setup_col->setup_mp setup_method Load Gradient Method & Set UV Detector (220 nm) setup_mp->setup_method setup_equil Equilibrate System (10-15 column volumes) setup_method->setup_equil inj_blank Inject Blank (Mobile Phase A) setup_equil->inj_blank inj_blank->inj_sst inj_std Inject Standard inj_sst->inj_std inj_sample Inject Sample(s) inj_std->inj_sample process Integrate Peaks & Calculate (% Purity, Assay) inj_sample->process

Caption: Workflow for HPLC-UV purity analysis.

Detailed Protocol: HPLC-UV
  • Reagents and Materials

    • This compound reference standard.

    • Acetonitrile (HPLC grade or higher).

    • Methanol (HPLC grade or higher).

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Deionized water (18.2 MΩ·cm).

  • Chromatographic Conditions

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

    • Gradient Program:

      • Table 2: HPLC Gradient Elution Program

        Time (min) % Mobile Phase A % Mobile Phase B
        0.0 95 5
        20.0 5 95
        25.0 5 95
        25.1 95 5

        | 30.0 | 95 | 5 |

  • Procedure

    • Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to create a 1.0 mg/mL stock solution. Dilute with Mobile Phase A to a working concentration of 0.1 mg/mL.

    • Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL using Mobile Phase A as the diluent. Filter through a 0.45 µm syringe filter if particulates are present.

    • System Suitability: Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable if the criteria in Table 3 are met.

    • Analysis: Inject a blank (diluent), followed by the standard and sample solutions.

  • Method Validation Parameters The method's suitability for its intended purpose must be demonstrated through validation, following ICH Q2(R2) guidelines.[2]

    • Table 3: System Suitability and Validation Acceptance Criteria

      Parameter Acceptance Criterion Purpose
      Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry.
      Theoretical Plates (N) > 2000 Measures column efficiency.
      RSD of Retention Time ≤ 1.0% Demonstrates injection precision.
      RSD of Peak Area ≤ 2.0% Demonstrates injection precision.
      Specificity Peak is free from interference at the retention time of the analyte in a blank chromatogram. Ensures the signal is from the analyte only.[3][4]
      Linearity R² ≥ 0.999 over a range (e.g., 0.01 - 0.2 mg/mL). Confirms a proportional response to concentration.[3][5]
      Accuracy 98.0% - 102.0% recovery from spiked samples. Measures closeness to the true value.[3][5]

      | Precision (Repeatability) | RSD ≤ 2.0% for six preparations at 100% concentration. | Shows consistency of results within the same lab, on the same day.[4][5] |

Part 2: Chiral Separation by HPLC

Since the analyte possesses a chiral center, resolving its enantiomers is often a regulatory requirement. Direct separation on a Chiral Stationary Phase (CSP) is the most efficient modern approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including amino alcohols.[6][7]

Scientific Rationale

Chiral recognition on polysaccharide-based CSPs occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The analyte enantiomers fit differently into the chiral grooves of the stationary phase, leading to different retention times. Normal phase (using alkane/alcohol mixtures) or polar organic modes are typically employed as they often provide better selectivity than reversed-phase for this type of separation.

Detailed Protocol: Chiral HPLC
  • Reagents and Materials

    • Racemic this compound standard.

    • n-Hexane or n-Heptane (HPLC grade).

    • Ethanol or Isopropanol (HPLC grade).

    • Diethylamine (DEA) or Trifluoroacetic acid (TFA) as a mobile phase additive.

  • Chromatographic Conditions

    • Column: Chiralpak® IA or similar amylose-based CSP (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Heptane / Ethanol / DEA (80:20:0.1, v/v/v).

      • Scientist's Note: The ratio of alkane to alcohol is the primary driver of retention and should be optimized. The basic additive (DEA) is used to improve the peak shape of the basic analyte. An acidic additive (TFA) may be used if the primary interactions are not with the amine.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 220 nm.

  • Procedure

    • Standard Preparation: Prepare a 0.5 mg/mL solution of the racemic standard in the mobile phase.

    • System Optimization: Inject the racemic standard. The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks. Adjust the ethanol percentage to modify retention and resolution (increasing ethanol will decrease retention time).

    • Peak Identification: If a pure standard of one enantiomer is available, inject it to confirm the elution order.

Part 3: High-Sensitivity Analysis by LC-MS/MS

For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8][9] The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity.

Scientific Rationale

The method couples the separation power of HPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer.

  • Ionization: The basic amino group of the analyte makes it ideal for positive mode Electrospray Ionization (ESI). The mobile phase, containing a volatile acid like formic acid, provides the protons necessary to form the [M+H]⁺ ion in the ESI source.[9][10]

  • Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, the first quadrupole (Q1) is set to isolate the protonated molecule (the precursor ion). This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for a specific, stable fragment ion (the product ion). This precursor-to-product transition is highly specific to the analyte, minimizing interference from matrix components.[9]

Experimental Workflow: LC-MS/MS Method Development

cluster_ms MS Optimization (Direct Infusion) cluster_lc LC Method Adaptation cluster_mrm Final MRM Method cluster_validate Method Validation infuse Infuse Analyte Solution (e.g., 1 µg/mL in 50:50 ACN:H₂O with 0.1% FA) find_precursor Find Precursor Ion [M+H]⁺ in Full Scan (Q1 Scan) infuse->find_precursor find_fragments Select Precursor in Q1, Find Product Ions (PIS) find_precursor->find_fragments optimize_ce Optimize Collision Energy (CE) for most abundant fragments find_fragments->optimize_ce mrm_setup Set up MRM Transitions (Precursor > Product 1, Precursor > Product 2) with optimized CE and dwell times optimize_ce->mrm_setup lc_adapt Adapt HPLC Method: - Use volatile modifier (Formic Acid) - Develop fast gradient (2-5 min) lc_adapt->mrm_setup validate Validate for LLOQ, Linearity, Accuracy, Precision, Matrix Effect mrm_setup->validate

Caption: Logic flow for LC-MS/MS method development.

Detailed Protocol: LC-MS/MS
  • Mass Spectrometer Tuning

    • Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer.

    • In positive ESI mode, find the protonated molecule [M+H]⁺. For C₁₀H₁₅NO, this will be at m/z 166.1.

    • Perform a product ion scan on m/z 166.1 to identify major fragment ions. Common fragmentations include the loss of water (H₂O) and ammonia (NH₃).

    • Optimize the collision energy for at least two stable and abundant fragments.

    • Table 4: Example MRM Transitions

      Precursor Ion (Q1) Product Ion (Q3) Dwell Time (ms) Collision Energy (eV) Use
      166.1 [Fragment 1] 50 [Optimized Value] Quantifier

      | 166.1 | [Fragment 2] | 50 | [Optimized Value] | Qualifier |

  • Chromatographic Conditions

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (A fast-LC column is preferred).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • Table 5: Fast LC Gradient for MS

        Time (min) % Mobile Phase A % Mobile Phase B
        0.0 98 2
        3.0 5 95
        4.0 5 95
        4.1 98 2

        | 5.0 | 98 | 2 |

  • Procedure

    • Sample Preparation: For analysis in biological matrices (e.g., plasma), a protein precipitation step is typically required.[10][11] Add 3 parts cold acetonitrile (containing an internal standard, if available) to 1 part plasma, vortex, and centrifuge. Analyze the supernatant.

    • Calibration Curve: Prepare a series of calibration standards in the appropriate matrix (e.g., blank plasma) to cover the expected concentration range.

    • Analysis: Inject samples and calibration standards. Quantify using the peak area ratio of the analyte to the internal standard.

References

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Singh, P., et al. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available at: [Link]

  • Lee, M. H., & Lee, W. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 36(4), 161–166. Available at: [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Patel, Y. P. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-28. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. American Chemical Society. Available at: [Link]

  • Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-[3-(2-methylphenyl)phenyl]propan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12666388, 3-(3-Methylphenyl)propan-1-amine. PubChem. Retrieved January 19, 2026, from [Link].

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analysis of amino acids by high performance liquid chromatography. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • PubChem. (n.d.). 3-(3-Methylphenyl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: NMR-Based Enantiomeric Differentiation of 3-Amino-3-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate the synthesis and evaluation of single-enantiomer drugs. This necessitates robust analytical methodologies for the accurate determination of enantiomeric purity. 3-Amino-3-(3-methylphenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical agents. This application note provides a detailed guide to the characterization of its enantiomers using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and widely accessible analytical technique.

NMR spectroscopy, in its standard application, does not differentiate between enantiomers as they are isochronous and produce identical spectra. To overcome this, chiral auxiliaries are employed to induce a diastereomeric environment, leading to the generation of distinct NMR signals for each enantiomer. This can be achieved through two primary strategies: the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[1][2] This guide will explore both approaches for the enantiomeric analysis of this compound.

Principle of NMR-Based Chiral Recognition

The fundamental principle behind NMR-based chiral recognition lies in the conversion of an enantiomeric pair into a diastereomeric pair. Diastereomers possess different physical and chemical properties, including distinct NMR spectra.

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[3] These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, are rapid on the NMR timescale. The differential interaction of each enantiomer with the CSA leads to a sufficient chemical shift non-equivalence (ΔΔδ) to allow for baseline resolution and quantification of the individual enantiomers.

  • Chiral Derivatizing Agents (CDAs): These are chiral reagents that react covalently with the analyte to form stable diastereomeric products.[1][4] For this compound, which contains both an amino and a hydroxyl group, CDAs that react with these functional groups are employed. The resulting diastereomers can then be analyzed by NMR. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its acid chloride are classic examples of CDAs used for alcohols and amines.[4][5]

Method 1: Chiral Solvating Agents (CSAs)

The use of CSAs is often preferred for its simplicity and non-destructive nature, as the analyte can be recovered. For amino alcohols, chiral acids or other agents capable of forming hydrogen bonds are suitable.

Experimental Workflow: CSA Method

Caption: Workflow for ee determination using a Chiral Solvating Agent.

Protocol: Enantiomeric Excess Determination using R-(-)-Mandelic Acid as a CSA
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound into an NMR tube.

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3).

    • Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

    • To the same NMR tube, add 1.0 to 1.5 equivalents of R-(-)-mandelic acid.

    • Gently agitate the tube to ensure complete dissolution and complex formation.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture at a suitable magnetic field strength (e.g., 400 MHz or higher).

    • Optimize acquisition parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the mixture to the reference spectrum.

    • Identify a proton signal in the analyte that shows clear separation into two distinct signals (a doublet of signals) corresponding to the two diastereomeric complexes. Protons adjacent to the chiral center are often the best candidates.

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integration(major) - Integration(minor)| / |Integration(major) + Integration(minor)|] x 100

Method 2: Chiral Derivatizing Agents (CDAs)

CDAs provide a robust method for enantiomeric differentiation, often resulting in larger chemical shift differences compared to CSAs. Mosher's acid chloride is a highly effective CDA for both amines and alcohols.[1][4][5][6] Reaction with the amino or hydroxyl group of this compound will form stable amide or ester diastereomers, respectively.[4][5]

Experimental Workflow: CDA Method

Caption: Workflow for stereochemical analysis using Mosher's acid.

Protocol: Enantiomeric Analysis using (R)- and (S)-Mosher's Acid Chloride
  • Derivatization (perform in two separate reactions):

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of this compound in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL) to act as a base.[6]

    • To one tube, add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.[6]

    • To the second tube, add a slight molar excess (approx. 1.2 equivalents) of (S)-Mosher's acid chloride.

    • Cap the NMR tubes and gently mix. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).[6]

  • NMR Data Acquisition:

    • Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA derivative samples.

  • Data Analysis for Enantiomeric Excess (ee):

    • In either of the ¹H NMR spectra, identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate these signals to determine the relative amounts of the enantiomers and calculate the ee as described previously.

    • ¹⁹F NMR can also be used, as the trifluoromethyl group gives a strong singlet for each diastereomer, often in an uncongested region of the spectrum.

  • Data Analysis for Absolute Configuration (Mosher's Method): [7]

    • Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.

    • Create a table of chemical shifts for assigned protons in both the (R)- and (S)-MTPA derivative spectra.

    • Calculate the chemical shift difference (Δδ) for each pair of corresponding protons: Δδ = δS - δR.

    • Based on the established model for Mosher's amides/esters, the signs of the Δδ values for protons on either side of the newly formed stereocenter can be used to deduce the absolute configuration of the original amino alcohol.[5][8]

Data Presentation

The following table provides a hypothetical summary of ¹H NMR data for the diastereomeric Mosher's amides of this compound.

Proton Assignmentδ (R)-MTPA amide (ppm)δ (S)-MTPA amide (ppm)Δδ (δS - δR) (ppm)
CH-N4.854.95+0.10
CH₂-CH-N2.102.05-0.05
CH₂-OH3.753.70-0.05
Ar-CH₃2.352.38+0.03
OCH₃ (MTPA)3.503.52+0.02

Note: The sign of Δδ is crucial for determining the absolute configuration based on Mosher's model.

Conclusion

NMR spectroscopy, in conjunction with chiral auxiliaries, offers a reliable and versatile platform for the stereochemical analysis of chiral molecules like this compound. The choice between a CSA and a CDA will depend on the specific requirements of the analysis, including the need for sample recovery and the desired level of chemical shift separation. The protocols outlined in this application note provide a comprehensive framework for researchers to accurately determine the enantiomeric excess and, with CDAs, the absolute configuration of this important synthetic intermediate.

References

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry, 34(9), 2543–2549. [Link]

  • Nemes, A., Csóka, T., Béni, S., Garádi, Z., Szabó, D., & Rábai, J. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta, 103(8), e2000108. [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by 31P- and 1H-NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 18(11), 1391–1397. [Link]

  • Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 89(1), 118–121. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In eMagRes (Vol. 5, pp. 101–114). John Wiley & Sons, Ltd. [Link]

  • Zhang, Y., Wu, D., & He, B. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(18), 11205–11211. [Link]

  • Pescitelli, G., Di Bari, L., & Berova, N. (2011). Chiroptical spectroscopy for the assignment of absolute configuration. Chemical Society Reviews, 40(9), 4603–4625. [Link]

  • Wenzel, T. J., & Chiral, D. O. A. A. A. U. N. S. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261–265. [Link]

  • Johnson, P. L., & Wenzel, T. J. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(42), 12327–12332. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved January 19, 2026, from [Link]

  • Wenzel, T. J. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. [Link]

  • Ma, L., Li, W., Li, H., & Li, Y. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 375. [Link]

  • Yoon, J., Lee, S., & Lee, J. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 93(50), 16866–16873. [Link]

  • Wikipedia. (n.d.). Mosher's acid. Retrieved January 19, 2026, from [Link]

  • de Castro, P. P., & Ferreira, V. F. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(11), 1836. [Link]

  • Uccello-Barretta, G., & Balzano, F. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33385–33394. [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2012). Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR Using Chiral Derivatizing Agents. Chemical Reviews, 112(8), 4603–4641. [Link]

  • Jäntschi, L. (2017). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 22(12), 2139. [Link]

  • Silverstein, R. M., & Webster, F. X. (1998). Spectrometric Identification of Organic Compounds (6th ed.). John Wiley & Sons, Inc. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Retrieved January 19, 2026, from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Amino-3-(3-methylphenyl)propan-1-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Biological Potential of a Novel Phenylpropanolamine Analog

3-Amino-3-(3-methylphenyl)propan-1-ol is a synthetic small molecule belonging to the 3-amino-3-arylpropan-1-ol class. This structural motif is of significant interest in medicinal chemistry and pharmacology as it forms the core of several biologically active compounds, including precursors to selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). The primary biological targets for this class of compounds are the monoamine transporters (MATs): the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

The meta-methyl substitution on the phenyl ring of this compound suggests, based on extensive structure-activity relationship (SAR) studies of related analogs, a potential for selective inhibition of the norepinephrine transporter.[3][4] To investigate its biological activity and elucidate its mechanism of action, the parent molecule must be suitably modified or "derivatized." This process involves the chemical attachment of a reporter group, such as a fluorophore or a biotin tag, enabling its detection and quantification in various biological assays.

This comprehensive guide provides detailed application notes and protocols for the strategic derivatization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to characterize the biological profile of this and similar novel chemical entities. The protocols herein are presented with an emphasis on the rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a research setting.

Strategic Considerations for Derivatization

The derivatization of a small molecule for biological assays is not a one-size-fits-all process. The choice of strategy is dictated by the intended application and the inherent chemical properties of the parent molecule. This compound offers two primary reactive sites for chemical modification: a primary amine and a primary alcohol.

  • The Primary Amine (-NH₂): This nucleophilic group is a common target for derivatization. It readily reacts with a variety of electrophilic reagents, such as N-hydroxysuccinimide (NHS) esters and isothiocyanates, to form stable amide or thiourea bonds, respectively.[5]

  • The Primary Alcohol (-OH): While generally less reactive than the primary amine, the hydroxyl group can be targeted for derivatization through esterification or etherification reactions. However, for the purpose of creating probes for biological assays, derivatization at the amino group is often preferred due to the milder reaction conditions and wider availability of amine-reactive reagents.

The Critical Role of the Linker:

A linker or spacer arm is often incorporated between the parent molecule and the reporter tag.[6] This is a crucial design element that can significantly impact the biological activity of the resulting probe. A linker serves to physically separate the bulky reporter group from the core pharmacophore, minimizing steric hindrance that could otherwise interfere with its binding to the biological target. The length and chemical nature of the linker should be carefully considered to maintain the optimal biological activity of the parent compound.

Derivatization Strategies and Protocols

This section details two primary derivatization strategies for this compound: fluorescent labeling for direct visualization and quantification, and biotinylation for affinity-based assays.

Strategy 1: Fluorescent Labeling for Binding and Uptake Assays

Fluorescently labeled ligands are invaluable tools for studying ligand-receptor interactions, transporter function, and cellular imaging.[7] By attaching a fluorophore to this compound, researchers can directly visualize its binding to monoamine transporters on the cell surface or measure its uptake into cells.

Workflow for Fluorescent Labeling:

Caption: Workflow for fluorescent labeling of this compound.

Detailed Protocol: Synthesis of a Dansylated Derivative

Dansyl chloride is a classic fluorophore that reacts with primary amines to yield highly fluorescent sulfonamide adducts.

Materials:

  • This compound

  • Dansyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DMF.

  • Base Addition: Add 1.5 equivalents of triethylamine to the solution. This acts as a base to deprotonate the amine, making it more nucleophilic.

  • Fluorophore Addition: To the stirred solution, add 1.1 equivalents of dansyl chloride dissolved in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction should be protected from light.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the fluorescently labeled product.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Parameter Value Rationale
Solvent Anhydrous DMFAprotic polar solvent, solubilizes reactants.
Base Triethylamine (TEA)Scavenges HCl byproduct, facilitates reaction.
Temperature Room TemperatureSufficient for the reaction to proceed.
Molar Ratio (Amine:Dansyl-Cl:TEA) 1 : 1.1 : 1.5Slight excess of reagent ensures complete reaction.

Application in a Biological Assay: NET Uptake Inhibition

The fluorescently labeled derivative can be used in a cell-based assay to determine its ability to inhibit norepinephrine uptake by NET.

Materials:

  • HEK293 cells stably expressing human NET (hNET)

  • Fluorescently labeled this compound derivative

  • A fluorescent NET substrate (e.g., ASP+)[7]

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed hNET-expressing HEK293 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the fluorescently labeled derivative for 15-30 minutes at 37°C.

  • Substrate Addition: Add a fixed concentration of the fluorescent NET substrate (ASP+) to all wells.

  • Uptake: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for substrate uptake.

  • Signal Measurement: Wash the cells with ice-cold assay buffer to remove extracellular substrate. Measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the substrate uptake.

Strategy 2: Biotinylation for Affinity-Based Assays

Biotinylation involves the covalent attachment of biotin to the target molecule.[8] The exceptionally high affinity of biotin for streptavidin and avidin (Kd ≈ 10⁻¹⁵ M) allows for the development of highly sensitive and robust assays. Biotinylated ligands are particularly useful for pull-down assays, surface plasmon resonance (SPR), and enzyme-linked immunosorbent assays (ELISA)-like formats.

Workflow for Biotinylation:

Caption: Workflow for biotinylating this compound.

Detailed Protocol: Synthesis of a Biotinylated Derivative with a PEG Linker

Using a biotin reagent with a polyethylene glycol (PEG) linker can improve the solubility and reduce steric hindrance of the final probe.

Materials:

  • This compound

  • NHS-PEGn-Biotin (where 'n' is the number of PEG units)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Stock Solutions: Prepare a stock solution of this compound in DMSO. Prepare a separate stock solution of NHS-PEGn-Biotin in DMSO.

  • Reaction: In a microcentrifuge tube, combine the this compound stock solution with PBS (pH 7.4). Add a 2-5 fold molar excess of the NHS-PEGn-Biotin stock solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Purification: Purify the biotinylated product from unreacted starting materials and excess biotin reagent using RP-HPLC.

  • Characterization: Confirm the mass of the purified product using mass spectrometry (e.g., LC-MS).

Parameter Value Rationale
Biotin Reagent NHS-PEGn-BiotinAmine-reactive, PEG linker enhances solubility and reduces steric hindrance.
Solvent DMSO/PBSCo-solvent system to dissolve reactants and buffer the reaction.
pH 7.4-8.0Optimal for the reaction of NHS esters with primary amines.
Molar Ratio (Amine:Biotin) 1 : 2-5Excess biotin reagent drives the reaction to completion.

Application in a Biological Assay: Streptavidin-Coated Plate Binding Assay

This assay measures the direct binding of the biotinylated derivative to its target transporter expressed in cell membranes.

Materials:

  • Biotinylated this compound derivative

  • Cell membranes prepared from cells overexpressing the target monoamine transporter (e.g., NET)

  • Streptavidin-coated 96-well microplate

  • Assay buffer

  • Europium-labeled anti-His tag antibody (if the transporter is His-tagged)

  • DELFIA enhancement solution

  • Time-resolved fluorescence (TRF) plate reader

Procedure:

  • Plate Preparation: Wash a streptavidin-coated 96-well plate with assay buffer.

  • Probe Immobilization: Add the biotinylated derivative to the wells and incubate to allow binding to the streptavidin-coated surface. Wash away unbound probe.

  • Membrane Binding: Add cell membranes containing the target transporter to the wells. Incubate to allow the transporter to bind to the immobilized ligand. Wash away unbound membranes.

  • Detection: Add a Europium-labeled antibody that recognizes a tag on the transporter (e.g., anti-His). Incubate to allow antibody binding. Wash away unbound antibody.

  • Signal Development: Add DELFIA enhancement solution to dissociate the Europium ions and form a highly fluorescent chelate.

  • Signal Measurement: Measure the time-resolved fluorescence. The signal intensity is proportional to the amount of transporter bound to the immobilized ligand.

Conclusion and Future Perspectives

The derivatization of this compound with fluorescent or biotin tags is a critical first step in elucidating its biological function. The protocols detailed in this guide provide a robust framework for the synthesis and application of chemical probes to study the interaction of this novel compound with monoamine transporters. By carefully selecting the derivatization strategy and optimizing the experimental conditions, researchers can generate valuable data on the affinity, selectivity, and mechanism of action of this and other promising small molecules. These studies are essential for advancing our understanding of monoamine transporter pharmacology and for the development of novel therapeutics for a range of neurological disorders.

References

  • Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4414995/]
  • Synthesis and Characterization of Fluorescent Ligands for the Norepinephrine Transporter: Potential Neuroblastoma Imaging Agents. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm990065t]
  • Synthesis and characterization of fluorescent ligands for the norepinephrine transporter: potential neuroblastoma imaging agents. R Discovery. [URL: https://www.rdiscovery.com/publication/10430855/synthesis-and-characterization-of-fluorescent-ligands-for-the-norepinephrine-transporter-potential-neuroblastoma-imaging-agents]
  • Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19699066/]
  • Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. ChEMBL. [URL: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL1155209/]
  • Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20709498/]
  • Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11435422/]
  • Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Structure-activity-relationships-of-the-series-of-Mahaney-Kim/80a0b9a65d502202a0a256a0c0a996f082e6a9f1]
  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents. [URL: https://patents.google.
  • Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants. ResearchGate. [URL: https://www.researchgate.net/publication/384795744_Design_synthesis_and_biological_evaluation_of_arylpropylamine_derivatives_as_potential_multi-target_antidepressants]
  • Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4' - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11170654/]
  • Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules. ResearchGate. [URL: https://www.researchgate.net/publication/349479105_Biotin_as_a_Reactive_Handle_to_Selectively_Label_Proteins_and_DNA_with_Small_Molecules]
  • Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4055492/]
  • Biotinylated Fluorophores for Ligand Binding Assay Specificity. Celtarys. [URL: https://www.celtarys.com/knowledge-base/biotinylated-fluorophores-for-ligand-binding-assay-specificity/]
  • Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15189035/]
  • Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. [URL: https://www.
  • 3-Methyl-amino-3-phenyl-propan-1-ol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23125659/]
  • Biotinylation Reagents. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359551/]
  • 3-Amino-3-(4-methylphenyl)propan-1-ol. ChemBK. [URL: https://www.chembk.com/en/chem/68208-23-1]

Sources

Application Notes & Protocols: 3-Amino-3-(3-methylphenyl)propan-1-ol in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Bifunctional Linker for Solid-Phase Synthesis

In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker molecule is paramount, dictating the conditions for both synthesis and cleavage, and ultimately influencing the purity and yield of the final product.[1][2] 3-Amino-3-(3-methylphenyl)propan-1-ol emerges as a promising, yet underexplored, bifunctional scaffold. Its structure, featuring a primary alcohol and a primary amine at a 1,3-positional relationship, offers intriguing possibilities for the development of novel synthetic strategies. The primary alcohol provides a handle for attachment to various hydroxyl-functionalized resins, while the amine group serves as a versatile point for the subsequent elongation of peptide chains or the construction of small organic molecules. This application note delineates the potential of this compound as a linker in solid-phase synthesis, providing detailed protocols for its immobilization, utilization, and cleavage.

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of this compound is essential for its effective application.

PropertyValueSource
Molecular FormulaC10H15NO[3]
Molecular Weight165.23 g/mol [3]
AppearanceColorless to yellow solid[4]
Melting Point70-75°C[4]
Boiling Point305°C[4]
SolubilitySoluble in water and most organic solvents[4]

Proposed Application: A Safety-Catch Linker Strategy

The unique structure of this compound lends itself to a "safety-catch" linker strategy.[5][6] In this proposed application, the alcohol moiety is first immobilized on a solid support. The amine is then protected and subsequently deprotected to allow for the assembly of the desired molecule. The final cleavage from the resin is triggered by a specific chemical transformation of the linker itself, ensuring the stability of the growing molecule throughout the synthesis.

Workflow Overview

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Cleavage A This compound C Immobilized Linker A->C DIPEA, DCM B 2-Chlorotrityl chloride resin B->C D Fmoc Protection of Amine C->D Fmoc-OSu E Fmoc Deprotection D->E 20% Piperidine in DMF F Peptide Coupling / Molecule Elongation E->F Fmoc-AA-OH, HBTU, DIPEA G Repeat E & F F->G H Final Product on Resin G->H I Cleavage Cocktail H->I TFA/TIS/H2O J Purified Product I->J

Caption: Proposed workflow for the application of this compound as a linker in solid-phase synthesis.

Experimental Protocols

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the linker to a highly acid-labile resin, which is advantageous for the mild cleavage of the final product.[7][8]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.5 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 g, 1.5 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.[7]

  • In a separate flask, dissolve this compound (495 mg, 3.0 mmol, 2 eq) in anhydrous DCM (5 mL).

  • Add DIPEA (0.78 mL, 4.5 mmol, 3 eq) to the solution of the amino alcohol.

  • Drain the DCM from the swollen resin and add the solution of the amino alcohol and DIPEA.

  • Shake the mixture at room temperature for 2 hours.

  • To cap any remaining reactive trityl chloride groups, add MeOH (1 mL) and shake for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the linker on the resin using a standard method such as picric acid titration or Fmoc-release quantification after attaching an Fmoc-protected amino acid.

Protocol 2: Synthesis of a Model Dipeptide (e.g., Ala-Phe)

This protocol outlines the standard steps for Fmoc-based solid-phase peptide synthesis on the newly prepared resin.[9][10]

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-Ala-OH

  • Fmoc-Phe-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • DMF

  • DCM

Procedure:

  • First Amino Acid Coupling (Alanine): a. Swell the resin (0.5 g) in DMF (5 mL) for 30 minutes. b. In a separate vial, pre-activate Fmoc-Ala-OH (3 eq relative to resin loading) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF (5 mL) for 5 minutes. c. Drain the DMF from the resin and add the activated amino acid solution. d. Shake at room temperature for 2 hours. e. Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Perform a Kaiser test to confirm the completion of the coupling.[8]

  • Fmoc Deprotection: a. Add 20% piperidine in DMF (5 mL) to the resin and shake for 5 minutes. b. Drain and repeat the piperidine treatment for another 15 minutes. c. Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Second Amino Acid Coupling (Phenylalanine): a. Repeat step 1 using Fmoc-Phe-OH.

  • Final Fmoc Deprotection: a. Repeat step 2.

  • Wash the final dipeptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL) and dry under vacuum.

Protocol 3: Cleavage of the Dipeptide from the Resin

The use of a trityl-based resin allows for cleavage under mild acidic conditions, which preserves most acid-sensitive side-chain protecting groups.[7]

Materials:

  • Dipeptide-resin from Protocol 2

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dry dipeptide-resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin.

  • Shake at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Visualization of the Linker Chemistry

G Resin Resin-OH Immobilized Resin-O-CH2CH2CH(Ph-Me)NH2 Resin->Immobilized Attachment Linker This compound Linker->Immobilized Protected Resin-O-CH2CH2CH(Ph-Me)NH-Fmoc Immobilized->Protected Fmoc Protection Elongated Resin-O-CH2CH2CH(Ph-Me)NH-Peptide Protected->Elongated SPPS Cycles Cleaved HO-CH2CH2CH(Ph-Me)NH-Peptide Elongated->Cleaved TFA Cleavage

Caption: Chemical transformations of the this compound linker during solid-phase synthesis.

Conclusion and Future Perspectives

This compound presents a versatile and promising scaffold for the development of novel linkers in solid-phase organic synthesis. The protocols outlined in this application note provide a foundational framework for its utilization. The bifunctional nature of this molecule opens avenues for the synthesis of a diverse range of compounds, from simple peptides to more complex heterocyclic structures. Further research could explore the development of orthogonal protection schemes for the amine and hydroxyl groups, allowing for the synthesis of branched molecules on the solid support. Additionally, the chiral center of the linker could be exploited in asymmetric synthesis. The exploration of these possibilities will undoubtedly expand the toolkit available to synthetic chemists in the field of drug discovery and materials science.

References

  • U.S. Patent No. US20040102651A1. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol.
  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
  • Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol.
  • Chinese Patent No. CN100432043C. (2008). Preparation method of 3-methylamino-1-phenylpropanol.
  • Al-Gharabli, S., et al. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI.
  • Singh, U., et al. (2022). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols.
  • Kaur, H., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
  • Organic Syntheses. (n.d.).
  • Benchchem. (n.d.). Technical Guide: Physicochemical Characteristics of 3-Amino-1-(3-methylphenyl)propan-1-ol.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 18.1.1-18.1.58.
  • Kaur, H., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar.
  • Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols.
  • U.S. Patent Application No. 13/320,131. (2012). Water soluble solid phase peptide synthesis.
  • Soural, M., et al. (2015). Linkers for Solid-Phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Walsh, D. P. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
  • Zalygin, V. V., et al. (2020). Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
  • Bofill, M., et al. (2002). Solid-phase peptide synthesis using Nα-trityl-amino acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-Amino-3-(3-methylphenyl)propan-1-ol. This chiral amino alcohol is a valuable building block in pharmaceutical development, and its efficient synthesis is critical for advancing research and development timelines. This guide is structured to address common challenges encountered during its synthesis, focusing on improving yield, selectivity, and purity. We will delve into the mechanistic rationale behind common pitfalls and provide field-proven troubleshooting strategies in a direct question-and-answer format.

Common Synthetic Workflow

The most prevalent and scalable approach to synthesizing this compound involves a two-step process: a Mannich reaction to form the β-aminoketone intermediate, followed by a stereoselective or non-stereoselective reduction of the ketone.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Ketone Reduction 3-Methylacetophenone 3-Methylacetophenone Mannich_Ketone 3-Amino-1-(3-methylphenyl)propan-1-one (β-Aminoketone Intermediate) 3-Methylacetophenone->Mannich_Ketone Formaldehyde Formaldehyde Formaldehyde->Mannich_Ketone Amine_HCl Amine Hydrochloride (e.g., NH4Cl) Amine_HCl->Mannich_Ketone Final_Product This compound Mannich_Ketone->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Pd-C) Reducing_Agent->Final_Product

Caption: General two-step synthesis workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Reduction Step - From Ketone to Alcohol

Question 1: My reduction of the β-aminoketone intermediate is stalling, resulting in low conversion and poor yield. What are the primary causes?

Answer: Low conversion in the reduction step is a frequent issue that can typically be traced to either the reducing agent/catalyst system or the reaction conditions. Let's break down the troubleshooting process based on your chosen method.

For Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel):

  • Catalyst Poisoning: This is the most common culprit. The active sites on heterogeneous catalysts are highly susceptible to poisoning by various functional groups or impurities.

    • Causality: Sulfur compounds (from reagents or solvents), certain nitrogen heterocycles, and heavy metal ions can irreversibly bind to the catalyst surface, blocking sites for hydrogen activation.[1][2]

    • Solution:

      • Ensure the purity of your β-aminoketone intermediate. If it was prepared via a Mannich reaction, ensure all starting materials were of high purity.

      • Use high-purity, degassed solvents. Polar solvents like methanol or ethanol are generally effective.[3]

      • If poisoning is suspected, filter the reaction mixture through a pad of Celite® to remove the poisoned catalyst and add a fresh batch of catalyst to the filtrate.[4]

  • Catalyst Inactivity: The catalyst may simply be old or have been improperly handled.

    • Causality: Palladium on carbon (Pd/C) can oxidize over time if exposed to air, reducing its activity. Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere.[1]

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. For challenging reductions, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[3][4]

  • Insufficient Mass Transfer: Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen), and inefficient mixing can severely limit the reaction rate.[1]

    • Solution: Increase the agitation speed (vigorous stirring). Ensure the reaction flask has a large headspace and surface area relative to the solvent volume.[3] For difficult reductions, increasing hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus is highly effective.[3][4]

For Hydride Reductions (e.g., Sodium Borohydride - NaBH₄):

  • pH and Solvent Effects: NaBH₄ is most effective in protic solvents like methanol or ethanol. However, its stability is pH-dependent.

    • Causality: In acidic conditions, NaBH₄ decomposes rapidly. While the reduction of ketones is often faster at slightly acidic pH, the reagent itself is consumed.

    • Solution: Maintain a neutral to slightly basic pH during the reaction. The reduction is typically performed in methanol or ethanol at a controlled temperature (e.g., 0 °C to room temperature) to balance reactivity and stability.

  • Stoichiometry: Insufficient reducing agent will naturally lead to incomplete conversion.

    • Causality: Each mole of NaBH₄ can theoretically deliver four hydride equivalents, but in practice, side reactions and decomposition can lower its effective stoichiometry.

    • Solution: Use a molar excess of NaBH₄, typically 1.5 to 3.0 equivalents, to drive the reaction to completion. Monitor progress by TLC or LC-MS.

Question 2: I am observing significant byproduct formation during the reduction. How can I improve the chemoselectivity?

Answer: The primary byproduct of concern is often the result of over-reduction or side reactions involving the amine.

  • Deamination/Hydrodeamination: In catalytic hydrogenation, particularly under harsh conditions (high temperature or pressure), the C-N bond can be cleaved, leading to 1-(3-methylphenyl)propan-1-ol or other deaminated products.

    • Causality: The benzylic position of the C-N bond is susceptible to hydrogenolysis.

    • Solution:

      • Milder Conditions: Perform the hydrogenation at lower temperatures (room temperature is often sufficient) and lower hydrogen pressure (e.g., a hydrogen balloon).[4]

      • Catalyst Choice: Palladium-based catalysts are generally effective. Raney Nickel can sometimes be more aggressive and may require more careful optimization.[5]

      • Acidic Additive: Adding a catalytic amount of a weak acid (like acetic acid) can protonate the amine, which sometimes helps to increase the rate of ketone reduction relative to C-N bond cleavage.[3]

  • Diastereoselectivity (if applicable): If your molecule contains other stereocenters, controlling the diastereoselectivity of the ketone reduction is crucial.

    • Causality: The approach of the hydride to the carbonyl face is influenced by the steric and electronic properties of the adjacent groups.

    • Solution:

      • Bulky Reducing Agents: Use sterically hindered reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) for potentially higher diastereoselectivity.

      • Chelation Control: The amino group can coordinate to certain metal-based reducing agents, directing the hydride delivery from a specific face. This is highly substrate-dependent and often requires screening different reducing agents and conditions.

ParameterCatalytic Hydrogenation (H₂/Pd-C)Sodium Borohydride (NaBH₄)
Typical Solvent Methanol, Ethanol, Ethyl Acetate[3]Methanol, Ethanol[6]
Temperature 20-50 °C0-25 °C
Pressure 1-5 atm (balloon to Parr shaker)[4]Atmospheric
Catalyst/Reagent Loading 5-10 mol% (w/w)[3]1.5-3.0 equivalents
Common Issues Catalyst poisoning, deactivation[1]Decomposition in acid, stoichiometry
Key Advantage High atom economy, clean workupOperational simplicity, cost-effective

Table 1: Comparison of Common Reduction Conditions.

Section 2: Purification of the Final Product

Question 3: The final amino alcohol product is very polar. It streaks badly on my silica gel column and is difficult to extract from aqueous workups. What purification strategies do you recommend?

Answer: This is a classic challenge with polar amino alcohols.[7] Their dual hydrophilic (alcohol) and basic (amino) nature causes strong interactions with acidic silica gel and high water solubility.

G start Crude Product (Oil or Solid) is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes recrystallize_fail Recrystallization Fails or Product is an Oil is_solid->recrystallize_fail No recrystallize_success Pure Solid Product recrystallize->recrystallize_success Success recrystallize->recrystallize_fail Failure column Proceed to Chromatography recrystallize_fail->column salt_formation Consider Salt Formation & Crystallization (e.g., HCl, Oxalate) recrystallize_fail->salt_formation salt_success Pure Crystalline Salt salt_formation->salt_success

Caption: Decision workflow for initial purification attempts.

Recommended Purification Strategies:

  • Salt Formation and Crystallization: This is often the most effective and scalable method.

    • Causality: Converting the basic amine to a salt (e.g., hydrochloride, oxalate) dramatically changes its solubility profile, often yielding a highly crystalline solid that can be easily purified by recrystallization.[8]

    • Protocol: Dissolve the crude amino alcohol in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a stoichiometric amount of an acid (e.g., HCl in ether, oxalic acid in ethanol). The salt will often precipitate. Collect the solid and recrystallize from a suitable solvent system like ethanol/ether or methanol/acetone. The free base can be regenerated by dissolving the salt in water and basifying with NaOH, followed by extraction.

  • Modified Column Chromatography: If chromatography is necessary, standard silica gel conditions must be adapted.

    • Causality: The acidic silanol groups on standard silica gel form strong ionic interactions with the basic amine, causing severe tailing and poor separation.[7]

    • Solutions:

      • Basic Modifier: Add a small amount of a volatile base to your mobile phase (e.g., 0.5-2% triethylamine or ammonium hydroxide in your ethyl acetate/hexane or dichloromethane/methanol system). This neutralizes the acidic sites on the silica.

      • Deactivated Silica: Use commercially available deactivated (neutral) silica gel or alumina.

      • Reverse-Phase Chromatography: If the compound is still intractable, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is a powerful alternative.[7]

  • Protecting Group Strategy: For particularly difficult separations, a temporary protecting group can be employed.

    • Causality: Masking the highly polar amine with a non-polar protecting group (like Boc) significantly reduces the compound's polarity, making it behave more like a simple alcohol during chromatography.[7]

    • Workflow: Protect the crude amino alcohol (e.g., with Boc₂O), purify the non-polar Boc-protected compound via standard silica gel chromatography, and then deprotect (e.g., with TFA or HCl) to yield the pure product. This is more time-consuming but highly effective.

Section 3: Asymmetric Synthesis

Question 4: My goal is to synthesize a single enantiomer of this compound. What are the most reliable strategies to achieve high enantiomeric excess (e.e.)?

Answer: Achieving high enantioselectivity is paramount for pharmaceutical applications. There are several robust strategies for this.

  • Asymmetric Reduction of the β-Aminoketone: This is a highly efficient approach.

    • Causality: A chiral catalyst or reagent creates a chiral environment around the prochiral ketone, forcing the hydride to add to one face preferentially.

    • Methods:

      • Catalytic Asymmetric Hydrogenation: Using a chiral transition metal catalyst (e.g., a Ruthenium or Rhodium complex with a chiral ligand like BINAP) can provide very high e.e. values. This often requires screening of catalysts and conditions.

      • Chiral Borane Reagents: Reagents like the CBS catalyst (Corey-Bakshi-Shibata) system are well-established for the asymmetric reduction of ketones.[9]

      • Biocatalysis (Enzymatic Reduction): Using ketoreductase (KRED) enzymes, either as isolated enzymes or in whole-cell systems (like yeast), can offer exceptional enantioselectivity (>99% e.e.) under mild, environmentally friendly conditions.[9][10] This is a leading strategy in industrial synthesis.[11]

  • Resolution of the Racemic Amino Alcohol: This is a classical but effective method.

    • Causality: A chiral resolving agent is used to form a pair of diastereomeric salts with the racemic amino alcohol. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.[12]

    • Protocol:

      • Dissolve the racemic amino alcohol in a suitable solvent.

      • Add 0.5 equivalents of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid).

      • Allow one diastereomeric salt to selectively crystallize.

      • Filter the solid and regenerate the free base to obtain one enantiomer. The other enantiomer can often be recovered from the mother liquor.

G Prochiral_Ketone 3-Amino-1-(3-methylphenyl) propan-1-one Asymmetric_Reduction Asymmetric Reduction Prochiral_Ketone->Asymmetric_Reduction Racemic_Alcohol Racemic Amino Alcohol Prochiral_Ketone->Racemic_Alcohol Non-chiral Reduction Enantiopure_Product Single Enantiomer Product Asymmetric_Reduction->Enantiopure_Product Resolution Chiral Resolution Racemic_Alcohol->Resolution Resolution->Enantiopure_Product

Caption: Key strategies for chiral synthesis.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Purification of Polar Amino Alcohols. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFOZSa-sjSdewKZZ-52Whk47Jnh-mbVRsusNdNZhuIokWKu3hZPopSXMEdAqWQn5LNRMbYGTgVOP44p97J6Hqz3vqus_2OHT67PeePomsysCzmlk_GUdjhZ5wlY2JKdi7WbOvpKGBYgMKnEdwpZrznp9Gy7S_Bn-yj3sOdJ4pQiA7nosO-j3B_dl8e_8NqzuUnBB88EMXH6-8q]
  • BenchChem Technical Support. (2025). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwB2v2wNYsIhr909b8C7Jk--njXDZ1W9qt8QMCCuj6ounygemtMLx0MPORrVsm2kD4PWPX8IXIMkxL1tgswiNhTovzWWYwxghwzFoHiTeYpkGD0Gku1NkXwvgdmuiCnMxHqi7ro9IpagcJNV2rVswG8tqkq1SwhDWg37HQlsECmbZWnfQ2xnvUzbKKyaMApwftogViMXPM4bwjlv0MfDARYPy96Q==]
  • Journal of Organic Chemistry. (Date not available). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo060742c]
  • Reddit r/chemistry community. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit. [URL: https://www.reddit.
  • Google Patents. (1999). Process for the purification of an aminoalcohol. [URL: https://patents.google.
  • Google Patents. (2000). Isolation of aminoalcohol. [URL: https://patents.google.
  • WordPress. (Date not available). Solving Issues with Heterogeneous Catalytic Hydrogenation. [URL: https://organicchemistrydata.
  • BOC Sciences. (Date not available). Amino Alcohol Synthesis Service. [URL: https://www.bocsci.com/amino-alcohol-synthesis-service.html]
  • Curly Arrow Blog. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [URL: http://curlyarrow.blogspot.
  • BenchChem. (2025). Improving enantiomeric excess in the asymmetric reduction of beta-keto esters. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF525shHik0LjqesK47RkJ7euiNC0ls8CKmI5mFQG7Gw3k9fisaUZ4ZRZgl7A5hOt69TG2D7NkgfiA_S0mwwd-x98MMxmhUWDGscnCRWiEJJp1SE_n9cxRKzENVFIgbrmyMoUqC8eJbSRUfYJk6XXq2N5OZ8XofwTGwxstOnCcP5-_JurFjgCPS5jSXr_UhNOZOzPrHO83yhuppNoJfHoges1KMrGgEdR7-Ng==]
  • Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. [URL: https://patents.google.
  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol. [URL: https://www.chembk.com/en/chem/3-Amino-3-(4-methylphenyl)propan-1-ol]
  • PrepChem.com. (Date not available). Synthesis of 3-amino-1-phenyl-propan-1-ol. [URL: https://www.prepchem.com/synthesis-of-3-amino-1-phenyl-propan-1-ol]
  • Reddit r/Chempros community. (2022). Hydrogenation reaction tips and tricks. Reddit. [URL: https://www.reddit.
  • Organic Chemistry Portal. (Date not available). Hitchhiker's guide to reductive amination. [URL: https://www.organic-chemistry.
  • Google Patents. (2008). Preparation method of 3-methylamino-1-phenylpropanol. [URL: https://patents.google.
  • BenchChem. (Date not available). Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwOpfcTD5o-oLyq0tHKbzZQkgFRUpfK7W1dds0SZc51SSvcGfUr_EACCjCs1sPn1fCRQiK0GW2mrQqFpi4OSzvsvvUUTA-bSc_J8QxCCPFAO4JRuK-fKHo80sSQRIpgozWplZUGMlwCN88uddGcx_hc1XjBdhE2auTZrytpM8sDMTRzYD64LpxTFnTMwVuR_YQIsm1ZQjyf8R1357jEjKXUpQAP-KG0AOxafP45NS-8PFmq6BQ_qvP5KVOwnSc]
  • BenchChem. (Date not available). Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBBK85lJP0NOAJ4J54QY532BIwP3NhU8sTJ0wqKeh_gK9RTOXOIRHk5NW6__qdX98U5YdAT6-dRUInM53_Akx2F3WaocXx3r48F57AcKdhfZiCJxcjuXoqJvhuY6taPnMzDkzYdpNdzfzupnQyJ0Zfe5usIM5WIE3OrR0sSjvkbqMXi9LkBPhZ71r17qyYZvf170m58P_ZaxaPeocSF-hsyhRUuqohSSVBI2vr88hF1cwYy2mGiGSUQQ==]
  • ResearchGate. (Date not available). 3-Methylamino-3-phenylpropan-1-ol. [URL: https://www.researchgate.net/publication/233852029_3-Methylamino-3-phenylpropan-1-ol]
  • Semantic Scholar. (Date not available). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [URL: https://www.semanticscholar.org/paper/Overview-on-the-Synthesis-of-(S)-3-(Methyl-Amino)-Wu-Ji/c234a9b6622b1029c7b94998781682522718e268]
  • Organic Chemistry Portal. (Date not available). Grignard Reaction. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]
  • BenchChem. (2025). How to minimize byproduct formation in beta-keto ester synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFom5rvdHjwcztCvb0eBmsWARd0xCD8q4jU3IgNC4Jw6VSEBHKRo-MyAhvXZzykkCi2BnrMuy57RNJN5p-SmhGgF8CiSa_oolAH81fHpn3jILjiUgYk838iJdOBCEzNpJD9B3xrbnE4SttuHGtC_lzHL9532Ec-r731fDH_yUtn_xqm3qeOByF7YKFk6SYnw_PwC96TKiFZ2Mx6GNG8]
  • Organic Chemistry Portal. (Date not available). Amine synthesis by reductive amination (reductive alkylation). [URL: https://www.organic-chemistry.
  • BenchChem. (Date not available). Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq45nL1ACLK0n3dL8wlThy8W7UsXg_7hkCdn0acq6eW944jhmjC74ALVDMcrDZAVNcHZf5bak-g6eD-A9L7i5_PXYo3Eh3pCHNBOmyzLsb-pfGmykXFXcEaufyTKzYkU7Hn3z9k8Hlqu0d1YzqjhSmLwZohq1kqcCt0i8qDGFvEDKKsMruefBIaWYYeLBMgxjnB_8deWgMIkqNsuUNvpqqHWLj0ITrtL2aJA==]
  • ResearchGate. (Date not available). Optimization of the reaction conditions for the reductive amination of aldehydes. [URL: https://www.researchgate.
  • YouTube. (2024). Organic Chemistry - Synthesis of Alcohols: Grignard Reaction. [URL: https://www.youtube.
  • PubMed. (Date not available). 3-Methyl-amino-3-phenyl-propan-1-ol. [URL: https://pubmed.ncbi.nlm.nih.gov/23125659/]
  • Google Patents. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. [URL: https://patents.google.
  • Semantic Scholar. (2025). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [URL: https://www.semanticscholar.org/paper/Overview-on-the-Synthesis-of-(S)-3-(Methyl-Amino)-Wu-Ji/c234a9b6622b1029c7b94998781682522718e268]
  • Sigma-Aldrich. (Date not available). Application Note – Reductive Amination. [URL: https://www.sigmaaldrich.
  • National Institutes of Health (NIH). (Date not available). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4821812/]
  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [URL: https://www.rsc.
  • National Institutes of Health (NIH). (Date not available). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC55767/]
  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. [URL: https://www.inno-pharmchem.com/news/chiral-chemistry-insights-the-role-of-r-3-amino-3-3-chlorophenyl-propionic-acid]
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [URL: https://www.masterorganicchemistry.com/2016/01/13/synthesis-problems-involving-grignard-reagents/]
  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03513d]
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [URL: https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/]
  • Chemistry Steps. (Date not available). The Grignard Reaction Mechanism. [URL: https://www.chemistrysteps.com/grignard-reaction-mechanism/]

Sources

Technical Support Center: Purification of 3-Amino-3-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Purification Technologies

Welcome to the technical support center for 3-Amino-3-(3-methylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges presented by this chiral amino alcohol. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to quickly orient you to the common challenges associated with this molecule.

Q1: My synthesis of this compound resulted in a crude oil that refuses to crystallize. Is this normal and what can I do?

A: Yes, this is a very common issue. Due to the molecule's structural flexibility and the presence of both hydrogen bond donor (-OH, -NH₂) and acceptor (N, O) groups, it has a strong tendency to form a viscous oil or an amorphous solid rather than a well-ordered crystalline lattice.[1][2] The first step is to ensure all non-polar solvents from your workup are removed under high vacuum. If it remains an oil, direct crystallization will be challenging. We recommend exploring two primary routes: converting the free base to a crystalline salt (e.g., hydrochloride or oxalate) or employing chromatographic purification. A detailed protocol for salt formation is provided in the Troubleshooting Guide (Problem 1).

Q2: I'm attempting to purify my compound using silica gel flash chromatography, but I'm seeing severe peak tailing and poor separation. What's causing this?

A: This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly interact with the basic primary amine of your compound. This leads to significant peak tailing, poor resolution, and in some cases, complete loss of the compound on the column.[3] The solution is to neutralize these acidic sites by adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase. A typical starting point is 0.5-1% TEA in a dichloromethane/methanol or ethyl acetate/hexane solvent system. See our detailed chromatography protocol in the Troubleshooting Guide (Problem 2).

Q3: What are the most common impurities I should be looking for?

A: Impurities will be highly dependent on your synthetic route. However, common suspects include:

  • Unreacted Starting Materials: Such as the corresponding ketone (3-amino-1-(3-methylphenyl)propan-1-one) if you are performing a reduction.

  • Reducing Agent Residues: Borohydride salts or other metal complexes.

  • Byproducts of Reduction: Dehydroxylated species or over-reduced products.

  • Degradation Products: The amino alcohol functionality can be susceptible to oxidation or side reactions, potentially forming N-methylated species or ureas, especially under harsh conditions.[4]

  • Enantiomers: Unless you've employed an asymmetric synthesis, your product is a racemic mixture of the (R) and (S) enantiomers, which act as impurities to each other in a chiral context.

Q4: My target application requires a single enantiomer. What is the most robust method for chiral resolution?

A: Separating the enantiomers is a critical and non-trivial step. The two most reliable methods are chiral chromatography and diastereomeric salt formation .[5]

  • Chiral Chromatography (HPLC/SFC): This is often the most direct method for both analytical and preparative scale separation. Polysaccharide-based chiral stationary phases (CSPs) are a good starting point.

  • Diastereomeric Salt Formation: This classical method involves reacting your racemic amine with a chiral acid (a resolving agent) to form two diastereomeric salts.[6] These salts have different physical properties (like solubility) and can be separated by fractional crystallization. This can be more cost-effective for large-scale production. A detailed protocol is available in the Troubleshooting Guide (Problem 3).

Section 2: Troubleshooting Guide: In-Depth Protocols & Explanations

This section provides detailed, step-by-step solutions to specific experimental problems.

Problem 1: Difficulty with Crystallization / Oiling Out

Q: How can I induce crystallization and prevent my compound from oiling out?

A: The key is to disrupt the factors that favor the disordered, oily state and promote the formation of an ordered crystal lattice. This can be achieved by either finding a suitable solvent system for the free base or, more reliably, by converting the molecule into a salt. The salt introduces ionic interactions and often has a more rigid structure, which significantly enhances the probability of crystallization.[7]

Protocol 1: Salt Formation for Improved Crystallization

This protocol details the formation of a hydrochloride (HCl) salt, which is often a crystalline solid even when the parent free base is an oil.

  • Dissolution: Dissolve your crude this compound oil (1.0 eq) in a suitable anhydrous solvent. Anhydrous diethyl ether or ethyl acetate are excellent starting points (approx. 10-20 mL per gram of crude oil).

  • Acidification: While stirring the solution at room temperature, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise. Add approximately 1.05 equivalents of HCl.

  • Precipitation: The hydrochloride salt will likely precipitate as a white solid. If precipitation is slow, you can try cooling the mixture to 0-4 °C or gently scratching the inside of the flask with a glass rod to induce nucleation.

  • Isolation: Stir the resulting slurry for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether or your chosen solvent to remove soluble impurities.

  • Drying: Dry the white solid under high vacuum to obtain the purified hydrochloride salt. You can then perform a final recrystallization of the salt from a solvent system like ethanol/ethyl acetate or isopropanol/hexane for ultimate purity.

Problem 2: Poor Separation and Peak Shape in Column Chromatography

Q: How can I improve the resolution and peak shape during silica gel chromatography?

A: To counteract the strong interaction between the basic amine and acidic silica, you must add a basic modifier to your eluent. This modifier competes for the active sites on the silica, allowing your compound to elute symmetrically.[3]

Protocol 2: Flash Chromatography with a Modified Mobile Phase

This protocol provides a starting point for purifying the free base form of the compound.

  • Column Selection: Use a standard silica gel column.

  • Sample Loading: It is best to dry-load your sample. Dissolve the crude oil in a minimal amount of a strong solvent (like methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto your column.

  • Mobile Phase Preparation:

    • System 1 (Less Polar): Hexane/Ethyl Acetate with 0.5-1% Triethylamine (TEA).

    • System 2 (More Polar): Dichloromethane/Methanol with 0.5-1% Triethylamine (TEA) or 0.5-1% Ammonium Hydroxide (use in a well-ventilated fume hood).

  • TLC Analysis: Before running the column, determine the optimal solvent ratio using TLC plates, making sure to add the same percentage of basic modifier to your TLC developing chamber solvent. A target Rf value for your compound should be between 0.2 and 0.4.

  • Elution: Run the column using a gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity. For example, using System 2, you might start with 100% DCM (+1% TEA) and gradually increase to 5-10% Methanol in DCM (+1% TEA).

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed under high vacuum.

Data Summary: Recommended Starting Conditions for Chromatography

TechniqueStationary PhaseMobile Phase SystemModifierKey Benefit
Flash ChromatographySilica GelDichloromethane/Methanol0.5-1% TEA or NH₄OHPrevents peak tailing[3]
Flash ChromatographySilica GelEthyl Acetate/Hexane0.5-1% TEAGood for less polar impurities
HPLC (Reversed-Phase)C18 (Base-deactivated)Acetonitrile/Water0.1% TFA or Formic AcidGood for analytical purity checks
Problem 3: Separating Enantiomers (Chiral Resolution)

Q: What methods can I use to resolve the enantiomers of this compound?

A: As this is a racemic compound, separating the enantiomers is essential for many pharmaceutical applications. Diastereomeric salt formation is a robust, classical technique suitable for scale-up.[6]

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation

This protocol is adapted from methods used for similar phenylpropanolamines and uses a chiral acid as a resolving agent.[6]

  • Resolving Agent Selection: Choose a commercially available and inexpensive chiral acid. Tartaric acid derivatives or N-protected amino acids like N-tosyl-D-proline are excellent candidates.[6]

  • Salt Formation:

    • Dissolve the racemic this compound (1.0 eq) in a suitable solvent. A mixture of ethyl acetate and an alcohol like methanol or ethanol is a good starting point (e.g., 4:1 ethyl acetate:methanol).[6]

    • In a separate flask, dissolve the chiral resolving agent (e.g., N-tosyl-D-proline, 1.0 eq) in the same solvent system.

    • Combine the two solutions and stir at room temperature or with gentle warming to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then cool further to 0-4 °C. One diastereomeric salt should preferentially crystallize due to lower solubility.

    • Collect the crystals by filtration. The purity of this first crop can be checked by chiral HPLC after liberating the free amine.

    • The mother liquor is now enriched in the other diastereomer. This can be isolated by evaporation and subjected to a similar process, or the free amine can be liberated and resolved with the opposite enantiomer of the resolving agent.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 4N NaOH solution) until the pH is >12 to deprotonate the amine.

    • Extract the free amine into an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

Section 3: Workflow Diagrams

The following diagrams provide a logical framework for making decisions during the purification process.

Purification_Decision_Tree cluster_oil_alt Alternative for Oil start Crude Product (Post-Workup) check_state Is the product a solid or an oil? start->check_state solid_path Solid check_state->solid_path Solid oil_path Oil / Amorphous Solid check_state->oil_path Oil recrystallize Attempt Recrystallization (Solvent Screen) solid_path->recrystallize chromatography Purify by Column Chromatography (Protocol 2) oil_path->chromatography salt_formation Attempt Salt Formation for Crystallization (Protocol 1) oil_path->salt_formation Alternative Path check_purity Is Purity >95% by NMR/HPLC? recrystallize->check_purity yes_purity Yes check_purity->yes_purity Yes no_purity No check_purity->no_purity No check_chiral Is Chiral Separation Required? yes_purity->check_chiral no_purity->chromatography yes_chiral Yes check_chiral->yes_chiral Yes no_chiral No check_chiral->no_chiral No chiral_sep Perform Chiral Separation (Protocol 3 or Chiral HPLC) yes_chiral->chiral_sep final_product Final Product no_chiral->final_product chiral_sep->final_product chromatography->check_purity salt_formation->check_purity Troubleshooting_Chromatography cluster_solutions Implementation start Problem: Severe Peak Tailing in Silica Gel Chromatography cause Primary Cause: Interaction of basic amine with acidic silanol groups start->cause solution1 Solution 1: Add Basic Modifier to Eluent cause->solution1 mod1 Add 0.5-1% Triethylamine (TEA) to Hexane/EtOAc or DCM/MeOH solution1->mod1 Option A mod2 Add 0.5-1% Ammonium Hydroxide to DCM/MeOH (in fume hood) solution1->mod2 Option B result Expected Result: Symmetrical Peaks & Improved Resolution mod1->result mod2->result

Caption: Workflow for troubleshooting poor chromatography peak shape.

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • Wang, Y., & Wei, S. (2012). Method for resolving 3-amino-3-phenylpropanol. CN102633658A.
  • Wang, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 26-47. [Link]

  • Hagos, F., & Lepont, C. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(49), 18097–18110. [Link]

  • Bragagnolo, G., & Baldassarre, L. (1998). A process for the possession of pure 3-amino-1, 2-propanediol. IN 190248. Indian Patents. [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-3-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-3-(3-methylphenyl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. We will explore the underlying chemistry to provide actionable solutions and robust protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary, well-established strategies for synthesizing this class of amino alcohol:

  • The Mannich Reaction followed by Ketone Reduction: This is often the most direct route. It involves a three-component condensation of 3'-methylacetophenone, formaldehyde, and a suitable amine (like ammonia or an ammonium salt) to form a β-aminoketone intermediate (Mannich base). This intermediate is then selectively reduced to the desired amino alcohol.[1][2]

  • Reduction of a Nitro Precursor: This route typically starts with 3-methylbenzaldehyde. A Henry reaction (nitroaldol condensation) with a nitroalkane like nitroethane, followed by subsequent chemical modifications, can generate a nitroalcohol or nitroketone precursor. The final step involves the reduction of the nitro group to an amine. This method is versatile but can be more lengthy.[3]

Q2: Which synthetic strategy is generally recommended and why?

For most applications, the Mannich reaction followed by reduction is the preferred pathway. The primary advantages are:

  • Atom Economy and Convergence: It's a convergent approach that builds the core scaffold in a single, efficient step from readily available commercial starting materials.

  • Process Control: The two distinct stages (Mannich condensation and reduction) allow for better control over impurities. The intermediate β-aminoketone can often be isolated and purified before the final reduction, leading to a cleaner final product.

The nitro-reduction pathway, while effective, can sometimes suffer from challenges related to the handling of nitro-compounds and the potential for incomplete reduction, which can lead to side products like nitroso or hydroxylamine species that complicate purification.[3]

Q3: What are the critical challenges in purifying this compound?

The primary challenge stems from the molecule's dual functionality. The presence of both a basic amine and a polar alcohol group makes the compound relatively polar and often gives it high water solubility.

  • Aqueous Workup: During extraction, the product can partition between the organic and aqueous layers, especially if the pH is not carefully controlled. It is crucial to basify the aqueous layer (pH > 10) to ensure the amine is in its free base form, which is less water-soluble.[2]

  • Chromatography: Standard silica gel chromatography can be challenging due to the basicity of the amine, which can lead to significant tailing and poor separation. To mitigate this, the silica gel can be pre-treated with a base (e.g., triethylamine in the eluent) or an alternative stationary phase like alumina can be used.

  • Crystallization: The free base is often an oil or a low-melting solid. A highly effective purification strategy is to form a salt, such as the hydrochloride or oxalate salt, which are typically crystalline and can be easily purified by recrystallization. The pure free base can then be liberated by treatment with a base.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis via the Mannich/Reduction pathway.

Issue 1: Low or No Yield in the Mannich Reaction
  • Q: My Mannich reaction (3'-methylacetophenone + formaldehyde + amine) is failing or giving very low yields of the β-aminoketone. What are the likely causes?

    A: This is a common issue often traced back to reagent quality, reaction conditions, or competitive side reactions.

    • Cause 1: Inactive Formaldehyde Source: Paraformaldehyde, a common source, must be effectively depolymerized to formaldehyde in situ. This requires sufficient heat. If the temperature is too low, the reaction will not initiate. Conversely, excessively high temperatures can lead to side reactions.

    • Solution 1: Ensure your reaction temperature is adequate (typically 60-100 °C in a sealed vessel) to facilitate depolymerization.[2] Using a pre-formed formaldehyde solution (formalin) can be an alternative, but water content must be carefully managed.

    • Cause 2: Incorrect pH or Amine Salt: The reaction requires a slightly acidic pH to proceed optimally. Using an amine hydrochloride salt (e.g., ammonium chloride or methylamine hydrochloride) is standard practice. If you use the free amine, the reaction medium can become too basic, inhibiting the formation of the reactive electrophilic iminium ion.

    • Solution 2: Use the hydrochloride salt of the amine. If starting with the free amine, ensure a protic solvent or a catalytic amount of acid is present.

    • Cause 3: Self-Condensation of Acetophenone: Under harsh basic or acidic conditions, 3'-methylacetophenone can undergo self-aldol condensation, leading to complex byproducts and consuming starting material.

    • Solution 3: Control the stoichiometry and order of addition. Slowly adding the acetophenone to the mixture of formaldehyde and amine can sometimes minimize self-condensation.

Issue 2: The Reduction Step is Inefficient or Produces Multiple Byproducts
  • Q: I've successfully made the β-aminoketone, but the reduction with Sodium Borohydride (NaBH₄) is giving a complex mixture. My HPLC shows multiple peaks. What are they?

    A: The reduction of a β-aminoketone is generally straightforward, but several side products can arise from incomplete reaction or side reactions.[5]

    • Peak 1: Unreacted Starting Material: The most obvious impurity is the unreacted β-aminoketone.

      • Cause: Insufficient reducing agent, deactivated NaBH₄ (it can degrade on storage), or insufficient reaction time.

      • Solution: Use a fresh bottle of NaBH₄. A slight excess (1.5-2.0 equivalents) is recommended. Monitor the reaction by TLC or LC-MS to ensure full conversion before quenching.

    • Peak 2: Dehydroxylated Byproduct: A common side reaction is the elimination of the hydroxyl group to form an alkene, which may then be reduced to an alkane. This is particularly prevalent under acidic conditions.[2]

      • Cause: The workup procedure involves an acidic quench while residual reducing agent is present, or the reduction itself is run under acidic conditions.

      • Solution: Perform the reduction in a neutral solvent like methanol or ethanol. Quench the reaction carefully with water or a basic solution first, before any acidification for workup. A patent suggests that using water as a solvent during a catalytic hydrogenation reduction can reduce dehydroxylation.[2]

    • Peak 3: Diastereomers: If your starting materials or conditions are not achiral, you may form a racemic mixture of the product. These two enantiomers will appear as a single peak on standard HPLC, but if any other chiral center exists, you may form diastereomers which can be separated by HPLC.

      • Solution: For non-stereoselective syntheses, this is expected. Chiral HPLC may be required to resolve enantiomers if desired.[5]

Issue 3: Unexpected Analytical Data
  • Q: My mass spectrometry (MS) data shows a peak with a mass-to-charge ratio (m/z) significantly higher than my product's expected molecular weight. What could this be?

    A: This is a frequent observation in ESI-MS and can point to several phenomena other than a simple protonated molecule [M+H]⁺.[5]

    • Possibility 1: Adduct Formation: The target molecule can form adducts with ions present in the solvent or mobile phase. Common adducts include:

      • Sodium [M+Na]⁺ or Potassium [M+K]⁺: Often seen if glassware was not perfectly clean or if salts were used in the workup.

      • Solvent Adducts: Acetonitrile [M+ACN+H]⁺ or Methanol [M+MeOH+H]⁺ are common if these are used as solvents.

    • Possibility 2: Dimerization [2M+H]⁺: The molecule may form a non-covalent dimer in the electrospray source, leading to a peak at roughly double the expected mass.

    • Possibility 3: Unremoved Protecting Group: If a protecting group was used for the amine (e.g., Boc) and deprotection was incomplete, you will see a peak corresponding to the protected product's mass.

  • Q: The ¹H NMR spectrum of my purified product shows broad signals and some unexpected peaks. Is my product impure?

    A: Not necessarily. The structure of an amino alcohol can lead to complexities in the NMR spectrum.

    • Broad Signals: The -OH and -NH₂ protons are exchangeable and often appear as broad singlets. Their chemical shift can vary depending on concentration, solvent, and temperature. Shaking the NMR tube with a drop of D₂O will cause these peaks to disappear, confirming their identity.

    • Complex Multiplets: The protons on the aliphatic chain (-CH₂CH₂-) are diastereotopic and can appear as complex multiplets rather than simple triplets, especially in high-resolution spectra.

    • Unexpected Peaks: Always check for common residual solvents from your workup or purification (e.g., ethyl acetate, hexanes, methanol). If other unexpected sharp signals are present, they likely correspond to impurities like the unreacted ketone or the dehydroxylated byproduct discussed earlier.

Visualized Reaction Schemes and Workflows

Primary Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Mannich Condensation cluster_1 Step 2: Ketone Reduction 3_Me_Acetophenone 3'-Methyl- acetophenone Mannich_Base 3-Amino-1-(3-methylphenyl)- propan-1-one 3_Me_Acetophenone->Mannich_Base Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Ammonia NH₃ / NH₄Cl Ammonia->Mannich_Base Reducer NaBH₄ in MeOH Mannich_Base->Reducer Intermediate Product 3-Amino-3-(3-methylphenyl)- propan-1-ol Reducer->Product

Caption: Mannich condensation followed by ketone reduction.

Common Side Reactions During Reduction

Side Reactions Ketone β-Aminoketone Intermediate Ketone->Ketone Unreacted SM Incomplete_Reduction Incomplete Reduction Product Desired Amino Alcohol Ketone->Product NaBH₄ (Desired) Dehydroxylation Dehydroxylation (Acidic Conditions) Byproduct_Alkene Alkene Byproduct Product->Byproduct_Alkene H⁺ / Heat

Caption: Key side reactions in the reduction step.

Quantitative Data & Mitigation Strategies

The following table summarizes common impurities and provides actionable advice for minimizing their formation.

Impurity NameStructureCommon CauseMitigation Strategy
Unreacted Ketone 3-Amino-1-(3-methylphenyl)propan-1-oneIncomplete reductionUse fresh NaBH₄ (1.5-2.0 eq.), ensure adequate reaction time, monitor by TLC/LCMS.
Dehydroxylated Product 3-(3-Methylphenyl)prop-2-en-1-amineAcidic conditions during/after reductionMaintain neutral or basic pH during reduction and initial workup. Avoid strong acid quench.[2]
Dimer/Polymer Complex MixtureHigh temperature or incorrect pH in Mannich stepMaintain recommended reaction temperature. Use amine hydrochloride salt to buffer pH.

Recommended Experimental Protocol

Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one (Mannich Base Intermediate)

  • To a sealed pressure vessel, add 3'-methylacetophenone (1.0 eq.), paraformaldehyde (1.2 eq.), ammonium chloride (1.2 eq.), and ethanol as the solvent.

  • Seal the vessel and heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

  • Add water and adjust the pH to ~10-11 with 4M NaOH.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-aminoketone, which can be used directly or purified by column chromatography.

Reduction to this compound

  • Dissolve the crude β-aminoketone (1.0 eq.) in methanol and cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, maintaining the temperature below 10 °C.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC/LC-MS shows complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the methanol under reduced pressure.

  • Add water to the residue and adjust the pH to >10 with NaOH.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify via column chromatography (silica treated with triethylamine) or by forming the HCl salt and recrystallizing.

References

  • BenchChem Technical Support. (2025). Identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis.
  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol.
  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol.
  • Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (2012). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10261251, 3-(3-Methylphenyl)propan-1-ol. PubChem. Available at: [Link]

  • Zheng, F., et al. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. Available at: [Link]

Sources

Troubleshooting guide for the chiral separation of 3-aminopropanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Separation of 3-Aminopropanol Derivatives

Welcome to the technical support center for the chiral separation of 3-aminopropanol derivatives. This class of compounds, which includes many β-blockers and other pharmaceutical intermediates, presents unique challenges due to the presence of a basic amino group and a hydroxyl group, both close to the stereocenter. This guide provides structured troubleshooting advice and answers to frequently asked questions to empower researchers, scientists, and drug development professionals to overcome common hurdles in their chromatographic and electrophoretic separations.

Troubleshooting Guide

This section addresses specific, common problems encountered during method development and routine analysis. We will diagnose the issue, explain the underlying chemical principles, and provide a logical, step-by-step path to a solution.

Core Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general framework for troubleshooting. The following workflow outlines a systematic approach to diagnosing and solving chiral separation problems.

G start Start: Chromatographic Issue Observed prob_no_res Problem: No Resolution (Single Peak) start->prob_no_res prob_poor_res Problem: Poor Resolution (Rs < 1.5) start->prob_poor_res prob_tailing Problem: Peak Tailing (Asymmetry > 1.2) start->prob_tailing prob_repro Problem: Poor Reproducibility start->prob_repro sol_csp 1. Verify/Change CSP prob_no_res->sol_csp Most critical factor sol_tune_mp 1. Fine-Tune Mobile Phase (% Modifier, Additive Conc.) prob_poor_res->sol_tune_mp sol_additive 1. Add/Optimize Basic Additive (e.g., DEA, TEA) prob_tailing->sol_additive sol_equil 1. Ensure Full Column Equilibration prob_repro->sol_equil sol_mp 2. Optimize Mobile Phase (Solvents & Additives) sol_csp->sol_mp sol_deriv 3. Consider Derivatization sol_mp->sol_deriv sol_temp 2. Adjust Temperature (Often Lower is Better) sol_tune_mp->sol_temp sol_flow 3. Optimize Flow Rate sol_temp->sol_flow sol_ph 2. Adjust Mobile Phase pH (for RP) sol_additive->sol_ph sol_overload 3. Check for Column Overload sol_ph->sol_overload sol_wash 2. Implement Column Wash Steps sol_equil->sol_wash sol_conditions 3. Verify System Stability (Temp, MP Prep) sol_wash->sol_conditions

Caption: General troubleshooting workflow for chiral HPLC separations.

Issue 1: No Enantiomeric Resolution (Single Peak)

Question: I'm injecting my racemic 3-aminopropanol derivative, but I only see one peak. What are the most common reasons for a complete lack of separation?

Answer: Observing a single peak means there is currently no enantioselective interaction between your analytes and the chiral stationary phase (CSP). This is a common starting point in method development. The solution involves systematically evaluating the most critical factors of the separation, starting with the column itself.

Causality & Solution Steps:

  • Verify Chiral Stationary Phase (CSP) Selection: This is the most crucial element. The "three-point interaction" model suggests that for chiral recognition to occur, there must be at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, π-π interactions) between the analyte and the CSP, with at least one being stereochemically dependent.[1][2] Not all CSPs are suitable for all compounds.

    • Action: For 3-aminopropanol derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and widely successful choice.[3][4][5] Pirkle-type and macrocyclic antibiotic phases can also be effective.[3][4] If you are not using one of these, consider screening them. (See Protocol 1).

  • Optimize the Mobile Phase: The mobile phase dictates how the analyte interacts with the CSP. For aminopropanols, Normal Phase (NP) chromatography is often the preferred starting point.

    • Action (Normal Phase): A typical mobile phase is a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[1] The ratio is critical. Start with a screening composition (e.g., 90:10 hexane:isopropanol) and adjust.

    • Add a Basic Modifier: The amino group in your analyte is basic and can interact strongly and non-selectively with acidic residual silanol groups on the silica support of the CSP, preventing chiral recognition.[6][7] Adding a small amount of a basic modifier, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA), to the mobile phase is essential.[4][8][9] This additive competes for the active silanol sites, ensuring the analyte primarily interacts with the chiral selector.[8]

  • Consider Derivatization: If extensive screening of CSPs and mobile phases fails, your analyte may lack the necessary functional groups for strong three-point interaction. Derivatization creates a new molecule (a diastereomer) with enhanced interaction capabilities.

    • Action: React the amino group with a chiral derivatizing agent like Marfey's reagent (FDAA) or its analogs.[10][11] The resulting diastereomers can then be separated on a standard achiral C18 column.[11] This is an indirect method but is often very robust.[5]

Issue 2: Poor Resolution (Rs < 1.5)

Question: My enantiomers are starting to separate, but the peaks are heavily overlapped (Resolution < 1.5). How can I improve the separation?

Answer: Achieving baseline resolution (Rs ≥ 1.5) is an optimization challenge. You have established that chiral recognition is occurring, but the difference in interaction energy between the two enantiomers and the CSP is small. The goal now is to magnify this difference.

Causality & Solution Steps:

  • Fine-Tune Mobile Phase Composition: Small changes in mobile phase strength can have a large impact on selectivity (α) and resolution (Rs).

    • Action (Normal Phase): Decrease the percentage of the alcohol modifier (e.g., from 10% isopropanol to 8% or 5%). This generally increases retention time and often improves resolution by allowing more time for interaction with the CSP. Be systematic.

    • Action (Additives): The type and concentration of the additive can influence selectivity.[12] Sometimes switching from DEA to TEA, or slightly adjusting its concentration (e.g., from 0.1% to 0.05%), can have a positive effect.

  • Leverage Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.[13]

    • Action: Decrease the column temperature. Running separations at sub-ambient temperatures (e.g., 10-25°C) often significantly improves resolution.[14] Lower temperatures enhance the stability of the transient diastereomeric complexes formed on the column, increasing selectivity. Be aware that in rare cases, increasing the temperature can improve resolution or even reverse the elution order.[12][15]

  • Optimize Flow Rate: Reducing the flow rate can increase the number of theoretical plates (efficiency) of the column, leading to sharper peaks and better resolution, albeit with longer run times.

    • Action: Decrease the flow rate from 1.0 mL/min to 0.8 or 0.5 mL/min and observe the effect on resolution.

Issue 3: Peak Tailing

Question: My peaks are asymmetrical and show significant tailing. This is affecting my integration and quantification. What causes this for a basic compound like an aminopropanol?

Answer: Peak tailing for basic analytes is almost always caused by undesirable secondary interactions with the stationary phase.[6] The primary amine in your 3-aminopropanol derivative is protonated at neutral or acidic pH and will interact strongly with any available acidic sites on the column packing material.

Mechanism of Peak Tailing for Basic Compounds

G cluster_0 Without Additive cluster_1 With Basic Additive (DEA) analyte1 R-NH3+ silanol1 Si-O- analyte1->silanol1 Strong Ionic Interaction (Causes Tailing) csp1 CSP Site analyte1->csp1 Desired Chiral Interaction analyte2 R-NH2 csp2 CSP Site analyte2->csp2 Primary Chiral Interaction (Symmetrical Peak) silanol2 Si-O- H-NEt2 dea DEA dea->silanol2 Additive masks silanol site

Caption: How basic additives mitigate peak tailing by masking active silanol sites.

Causality & Solution Steps:

  • Use a Competing Base (Additive): This is the most effective solution.[8]

    • Action (Normal Phase): Ensure your mobile phase contains a basic additive like 0.1% DEA or TEA. These amines are stronger bases and will preferentially interact with the acidic silanol groups, effectively "shielding" them from your analyte.[6][8] This allows the desired chiral interactions to dominate, resulting in symmetrical peaks.

    • Action (Reversed Phase): Adjust the mobile phase pH to be 1-2 units above the pKa of your analyte's amino group. This suppresses its ionization, reducing interaction with silanols. Alternatively, work at a very low pH (<3) to suppress the ionization of the silanol groups themselves.[16][17]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Action: Prepare a 1:10 and 1:100 dilution of your sample and inject them. If the peak shape improves significantly, you were overloading the column.[6]

  • Use a Modern, High-Purity Column: Older columns ("Type A" silica) have higher metal content and more active silanol groups.[8]

    • Action: Use a column packed with high-purity, "Type B" silica that is properly end-capped. End-capping chemically converts many of the residual silanols into less reactive species, though it is never 100% effective.[7]

Table 1: Common Mobile Phase Additives for Chiral Separation of Basic Compounds
Additive Purpose Typical Concentration Mode Comments
Diethylamine (DEA)Competing base, silanol masking0.05% - 0.2% (v/v)NPHighly effective for basic analytes. Volatile.
Triethylamine (TEA)Competing base, silanol masking0.05% - 0.2% (v/v)NP, RPCommon alternative to DEA. May shorten column life over time.[8]
Trifluoroacetic Acid (TFA)Ion pairing, silanol suppression0.05% - 0.1% (v/v)RPUsed for acidic compounds, but can also improve peak shape for bases at low pH.[6]
Ammonium AcetateBuffer, improves MS compatibility10 - 20 mMRPUseful for LC-MS applications where TFA or DEA are undesirable.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting CSP for my 3-aminopropanol derivative?

A1: There is no single universal CSP, so a screening approach is most effective.[12] For 3-aminopropanol derivatives and related structures like β-blockers, polysaccharide-based CSPs are the most successful class.[5][18] We recommend a primary screen using columns based on:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD, Chiralpak® IA)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD, Chiralpak® IB)

  • A second, differently substituted amylose or cellulose phase to broaden the search space.

Screen these columns with a simple mobile phase like Hexane/Isopropanol (90/10) + 0.1% DEA.[1]

Q2: What are the main differences between coated and immobilized polysaccharide CSPs?

A2: The key difference is robustness.

  • Coated CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) have the chiral selector physically adsorbed onto the silica. They offer a wide range of selectivities but are incompatible with certain "forbidden" solvents (like dichloromethane, chloroform, DMSO) that can strip the coating.

  • Immobilized CSPs (e.g., Chiralpak IA, IB, IC) have the selector covalently bonded to the silica. This makes them compatible with a much wider range of solvents, allowing for more mobile phase flexibility and more aggressive column washing procedures.[19] For new method development, immobilized phases are often preferred for their durability.

Q3: When is Capillary Electrophoresis (CE) a good alternative to HPLC for this analysis?

A3: CE is an excellent, high-efficiency alternative to HPLC.[20] It is particularly advantageous when:

  • Sample amount is limited: CE requires only nanoliter injection volumes.

  • High throughput is needed: Analysis times are often very short.

  • HPLC methods fail: CE offers completely different separation mechanisms.

For chiral separations of amino alcohols, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most common selectors used in CE for this purpose.[20][21]

Experimental Protocols

Protocol 1: Systematic Screening of Chiral Columns (Normal Phase)
  • Prepare Mobile Phases:

    • MP A: 90:10 (v/v) n-Hexane : Isopropanol + 0.1% (v/v) DEA

    • MP B: 80:20 (v/v) n-Hexane : Ethanol + 0.1% (v/v) DEA

  • Prepare Sample: Dissolve the racemic 3-aminopropanol derivative in the mobile phase at a concentration of ~0.5 mg/mL.

  • Select Columns: Choose 2-3 polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralpak IB, Chiralcel OD-H).

  • Equilibrate: For each column, flush with the chosen mobile phase for at least 30 column volumes (approx. 30-40 minutes at 1 mL/min) before the first injection.

  • Screening Run:

    • Inject 5 µL of the sample.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV (select an appropriate wavelength, e.g., 220 nm or 254 nm).

  • Evaluate: Analyze the chromatograms for any sign of peak splitting or separation. The column/mobile phase combination that shows the best "hit" is carried forward for optimization (Protocol 2).

Protocol 2: Pre-column Derivatization with Marfey's Reagent (l-FDAA)

This protocol creates diastereomers that can be separated on a standard achiral column.[11]

  • Reagent Preparation:

    • Prepare a 1% (w/v) solution of l-FDAA (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide) in acetone.

    • Prepare a 1 M sodium bicarbonate buffer.

  • Derivatization Reaction:

    • To 50 µL of your sample solution (~1 mg/mL in water or buffer), add 100 µL of the 1% l-FDAA solution.

    • Add 20 µL of 1 M sodium bicarbonate.

    • Vortex the mixture and heat at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 20 µL of 1 M HCl.

    • Dilute with mobile phase as needed before injection.

  • HPLC Analysis:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) is typical. For example, 10% to 90% Acetonitrile over 20 minutes.

    • Detection: UV, typically around 340 nm.

    • The L-amino alcohol derivative will typically elute before the D-amino alcohol derivative.

References

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Zhang, L., et al. (2025). Chiral separation of fourteen amino alcohols by nonaqueous capillary electrophoresis.
  • LCGC International. (2023).
  • ResearchGate. (2025).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Sigma-Aldrich. (n.d.). Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone.
  • Shang, S., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468.
  • El-Kassem, S., et al. (2021). Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures.
  • Kaczmarski, K., et al. (2005). Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography.
  • Pescitelli, G., et al. (2008). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs, 6(4), 560-589.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Nigović, B., et al. (2015). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 66(1), 35-43.
  • Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 7003-7029.
  • Wako Blog. (n.d.). Chiral Amino Acid Analysis Using LC/MS.
  • Morita, Y., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 22(2), 793.
  • Buck, R. H., & Krummen, K. (1987). Liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
  • Al-kasir, I. A., et al. (2018). Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). Research Journal of Pharmacy and Technology, 11(1), 163-168.
  • Wang, Y., & Le, J. (2005). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Journal of Chromatographic Science. (2013). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples.
  • ResearchGate. (2014). How can I improve my chiral column resolution?.
  • Chromatography Today. (2020).
  • Journal of Liquid Chromatography & Related Technologies. (2002).
  • Chemistry World. (2017).
  • Yakhak Hoeji. (2021).
  • Chromatography Today. (2020).
  • ResearchGate. (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Chiralpedia. (n.d.). Chiral selectors.
  • Springer Nature Experiments. (1994).
  • PubMed. (2009).
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • DergiPark. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review.
  • Daicel. (2024). Chiral Selectors Names & Structures.
  • Royal Society of Chemistry. (2026).
  • Analytical Chemistry. (2023).
  • Chemist Library. (n.d.).
  • Encyclopedia of Chromatography. (n.d.).
  • precisionFDA. (n.d.). 3-AMINOPROPANOL.
  • Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Enhancing Enantioselectivity in the Synthesis of 3-Amino-3-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the enantioselective synthesis of 3-Amino-3-(3-methylphenyl)propan-1-ol. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing and troubleshooting this challenging asymmetric transformation. Chiral β-amino alcohols are critical structural motifs in many pharmaceutical agents, and achieving high enantiopurity is paramount for their biological activity and safety.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to resolve issues logically and efficiently.

The primary and most robust strategy for synthesizing chiral 3-amino-3-arylpropan-1-ols is the catalytic asymmetric reduction of the corresponding β-aminoketone precursor , 3-amino-3-(3-methylphenyl)propan-1-one.[2][3] This guide will focus predominantly on troubleshooting this key reaction step.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

This section addresses the most common and frustrating issue in asymmetric synthesis: obtaining suboptimal enantioselectivity. The questions are structured to guide you through a logical diagnostic process.

Q1: My asymmetric reduction of 3-amino-3-(3-methylphenyl)propan-1-one is resulting in low enantiomeric excess (<80% ee). What are the most common causes and how do I systematically troubleshoot this?

Low enantioselectivity is rarely due to a single factor but rather an interplay of variables. A systematic approach, focusing on the three pillars of the reaction—Catalyst, Reaction Conditions, and Substrate—is the most effective way to diagnose the problem.[4][5]

Below is a workflow to guide your investigation.

TroubleshootingWorkflow start Low ee Observed (<80%) catalyst Catalyst Integrity start->catalyst Investigate conditions Reaction Conditions start->conditions Investigate substrate Substrate Quality start->substrate Investigate analysis Analytical Method start->analysis Validate sub_catalyst1 Purity & Activity catalyst->sub_catalyst1 Check sub_catalyst2 Catalyst Loading catalyst->sub_catalyst2 Optimize sub_catalyst3 Pre-catalyst Activation catalyst->sub_catalyst3 Verify sub_conditions1 Temperature conditions->sub_conditions1 Optimize sub_conditions2 Solvent Effects conditions->sub_conditions2 Screen sub_conditions3 Hydrogen Pressure (for hydrogenation) conditions->sub_conditions3 Optimize sub_substrate1 Purity substrate->sub_substrate1 Confirm sub_substrate2 Protecting Group Stability substrate->sub_substrate2 Assess sub_analysis1 Chiral HPLC/GC Method analysis->sub_analysis1 Validate end_node High ee Achieved sub_catalyst1->end_node sub_catalyst2->end_node sub_catalyst3->end_node sub_conditions1->end_node sub_conditions2->end_node sub_conditions3->end_node sub_substrate1->end_node sub_substrate2->end_node sub_analysis1->end_node

Caption: General workflow for troubleshooting low enantioselectivity.

1. Catalyst-Related Issues

The chiral catalyst is the heart of the asymmetric transformation. Its purity, activity, and concentration are critical.

  • Purity and Integrity:

    • Problem: Impurities in the chiral ligand or metal precursor can poison the active catalyst or create competing, non-selective catalytic cycles. The catalyst may have degraded during storage (e.g., oxidation).

    • Causality: The precise steric and electronic environment of the catalyst's active site dictates enantioselectivity. Even minor structural changes or the presence of coordinating impurities can disrupt the organized transition state required for facial discrimination of the ketone.

    • Solution:

      • Source High-Purity Materials: Use ligands and metal precursors from reputable suppliers with verified purity (>98%).

      • Proper Handling: Many catalysts, particularly phosphine-based ligands and their metal complexes (e.g., Ru-BINAP), are air-sensitive. Handle them strictly under an inert atmosphere (glovebox or Schlenk line).[6]

      • Recrystallization: If purity is suspect, recrystallize the chiral ligand according to established procedures.

  • Catalyst Loading:

    • Problem: Incorrect catalyst loading (Substrate:Catalyst ratio) can negatively impact ee.

    • Causality: Too low a loading may lead to an incomplete reaction or allow a non-catalyzed, racemic background reaction to become significant. Conversely, excessively high loading can sometimes lead to the formation of less-selective dimeric or aggregated catalyst species.

    • Solution: Systematically screen catalyst loading, for example, from 0.1 mol% to 2 mol%. Plot ee vs. catalyst loading to find the optimal ratio.

2. Reaction Condition Issues

The reaction environment dictates the kinetics and thermodynamics of the catalytic cycle, directly influencing selectivity.

  • Temperature:

    • Problem: The reaction temperature is either too high or too low.

    • Causality: Asymmetric reactions are often governed by small differences in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. Lowering the temperature typically enhances selectivity by amplifying the impact of this small energy difference, as described by the Eyring equation. However, some catalytic systems exhibit a non-linear temperature effect, where an optimal temperature exists below which selectivity decreases again.[7]

    • Solution: Perform a temperature screening study. Run the reaction at a range of temperatures (e.g., +20 °C, 0 °C, -20 °C, -40 °C) while keeping all other parameters constant.[4] This is often the most impactful variable to optimize.

  • Solvent:

    • Problem: The chosen solvent is suboptimal for achieving high stereoselectivity.

    • Causality: The solvent influences the reaction by solvating the catalyst-substrate complex and the transition states. A solvent can stabilize or destabilize the desired transition state relative to the undesired one.[4] For hydrogenations, protic solvents like methanol or ethanol can sometimes participate in the catalytic cycle, while aprotic solvents like THF, toluene, or dichloromethane may promote a different catalyst conformation.

    • Solution: Conduct a solvent screen with a range of solvents of varying polarity and coordinating ability. Common choices include MeOH, EtOH, THF, Toluene, and DCM.

3. Substrate-Related Issues
  • Purity of the β-aminoketone Precursor:

    • Problem: Impurities in the starting material are interfering with the reaction.

    • Causality: Basic or acidic impurities can neutralize the catalyst or reagents. For instance, residual base from the synthesis of the β-aminoketone (often a Mannich reaction) can interfere with catalyst activity.[3] Other ketone impurities could compete for the catalyst, leading to a lower effective catalyst-to-substrate ratio.

    • Solution: Ensure the precursor, 3-amino-3-(3-methylphenyl)propan-1-one, is highly pure. Recrystallize or use column chromatography for purification and verify purity by ¹H NMR and LC-MS.

  • Amino Protecting Group:

    • Problem: The protecting group on the amine (e.g., Boc, Cbz, or none) is influencing selectivity.

    • Causality: The size and nature of the N-protecting group are part of the substrate's steric profile. The catalyst must differentiate the two faces of the ketone in the context of this group. A bulky protecting group can enhance facial discrimination. For transfer hydrogenations, an unprotected amine can coordinate to the metal center, altering the catalytic cycle.

    • Solution: If ee remains low, consider synthesizing the precursor with a different protecting group (e.g., switch from a free amine to a Boc-protected amine) and re-evaluating the reduction.

Frequently Asked Questions (FAQs)

Q2: Which catalytic systems are most effective for the asymmetric reduction of β-aminoketones to produce chiral β-amino alcohols?

Several powerful catalytic systems exist. The choice depends on factors like the substrate, desired enantiomer, and available equipment (e.g., high-pressure hydrogenator).

Catalytic SystemReductantTypical Catalyst/LigandKey AdvantagesConsiderations
Asymmetric Hydrogenation H₂ GasRu- or Rh-complexes with chiral diphosphine ligands (e.g., BINAP, Josiphos)[2][8]High atom economy, high turnover numbers, well-established.Requires high-pressure equipment.
Asymmetric Transfer Hydrogenation (ATH) H-donor (e.g., Formic Acid/Triethylamine, Isopropanol)Ru-, Rh-, or Ir-complexes with chiral diamine or amino alcohol ligands (e.g., Ts-DPEN)[9]Avoids high-pressure H₂, operationally simpler.Produces stoichiometric byproducts.
Asymmetric Borane Reduction Borane (BH₃)Chiral Oxazaborolidines (CBS Catalysts)[7][10]Mild conditions, predictable stereochemistry based on catalyst conformation.Requires stoichiometric borane, sensitive to moisture.
Q3: Can additives be used to improve enantioselectivity?

Yes, additives can have a profound, though sometimes unpredictable, effect on asymmetric reactions.[11]

  • Alcohol Additives: In some ruthenium-catalyzed hydrogenations, the addition of a bulky chiral alcohol has been shown to significantly enhance enantioselectivity.[12][13] The additive can act as a co-ligand or participate in a secondary coordination sphere interaction, further rigidifying the chiral environment.

  • Halide Additives: Small amounts of halide salts (e.g., LiCl) can alter the coordination sphere of the metal catalyst, influencing its activity and selectivity.

  • Bases/Acids: Trace amounts of a weak base or acid can impact reactions where the catalyst's protonation state is critical.

When troubleshooting, introducing additives should be done systematically after other core parameters have been optimized.

Q4: How do I select the correct enantiomer of the catalyst to obtain my desired product stereoisomer, (R)- or (S)-3-Amino-3-(3-methylphenyl)propan-1-ol?

The stereochemical outcome is determined by the "match" between the substrate and the catalyst's chiral environment. For most well-established catalytic systems, the relationship between the catalyst's chirality and the product's stereochemistry is well-documented.

Stereocontrol (R)-Catalyst (R)-Catalyst (S)-Catalyst (S)-Catalyst (R)-Alcohol (R)-Alcohol (R)-Catalyst->(R)-Alcohol Matched Pair (S)-Alcohol (S)-Alcohol (R)-Catalyst->(S)-Alcohol Mismatched Pair (Hypothetical) (S)-Catalyst->(R)-Alcohol Mismatched Pair (Hypothetical) (S)-Catalyst->(S)-Alcohol Matched Pair ketone R-C(=O)-R'

Caption: Catalyst-product stereochemical relationship.

  • Example (Noyori-type ATH): For the reduction of aryl ketones using a Ru-(R,R)-TsDPEN catalyst with HCOOH/Et₃N, the product alcohol typically has the (R)-configuration. Conversely, the (S,S)-TsDPEN catalyst yields the (S)-alcohol.

  • Rule of Thumb: Always consult the seminal literature for the specific catalyst class you are using. Both enantiomers of most common chiral ligands are commercially available, allowing access to either product enantiomer.[14]

Q5: What is a reliable protocol for performing a test reaction and analyzing the results?

A robust experimental protocol is essential for obtaining reproducible results.

Protocol: Asymmetric Transfer Hydrogenation (ATH) Screening

Objective: To determine the enantioselectivity of the reduction of Boc-protected 3-amino-3-(3-methylphenyl)propan-1-one using a Ru-TsDPEN catalyst.

Materials:

  • N-Boc-3-amino-3-(3-methylphenyl)propan-1-one (Substrate)

  • [RuCl₂(p-cymene)]₂ (Catalyst Precursor)

  • (R,R)-TsDPEN or (S,S)-TsDPEN (Chiral Ligand)

  • Formic acid / Triethylamine azeotrope (5:2 mixture) (H-donor)

  • Anhydrous, degassed solvent (e.g., Methanol or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral ligand (e.g., (S,S)-TsDPEN, 0.011 mmol, 1.1 eq to Ru).

  • Add anhydrous, degassed solvent (2 mL) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The solution should become a clear, homogeneous color.

  • Reaction Setup: In a separate flask, dissolve the substrate (0.5 mmol, 1 eq) in the solvent (3 mL).

  • Transfer the substrate solution to the activated catalyst solution via cannula.

  • Initiation: Add the formic acid/triethylamine mixture (0.5 mL, ~5 eq HCOOH) to the reaction flask.

  • Monitoring: Stir the reaction at the desired temperature (e.g., 25 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by adding a saturated solution of NaHCO₃ (10 mL). Extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel.

  • Enantiomeric Excess (ee) Determination: Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable column (e.g., Chiralcel OD-H, Chiralpak AD-H). Compare the retention times to a racemic standard to assign peaks and calculate the ee.

References

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-3-(3-methylphenyl)propan-1-ol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with the compound 3-Amino-3-(3-methylphenyl)propan-1-ol in biochemical and cell-based assays. We will explore the chemical rationale behind its limited aqueous solubility and provide a systematic, multi-tiered approach to overcoming this common experimental hurdle.

The structure of this compound, containing a basic amino group, a polar hydroxyl group, and a nonpolar tolyl (methylphenyl) group, presents a classic solubility challenge. While the polar functional groups offer some affinity for aqueous media, the aromatic ring significantly contributes to the molecule's hydrophobicity, often leading to precipitation in assay buffers. This guide is designed to empower you to develop a robust and reproducible solubilization strategy.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges encountered when working with this and similar compounds.

Q1: My compound, this compound, won't dissolve directly in my aqueous assay buffer. What is the first and most critical step?

A: The immediate goal is to prepare a high-concentration stock solution in a suitable organic solvent. Direct dissolution in aqueous buffer is often not feasible for compounds with significant hydrophobic character.[1] The industry-standard starting point is 100% Dimethyl Sulfoxide (DMSO).[2]

Actionable Advice:

  • Do not waste valuable compound by attempting to force it into an aqueous buffer.

  • Prepare a concentrated stock solution , typically between 10-30 mM, in high-purity, anhydrous DMSO.[3] Most compounds are more soluble in DMSO than in aqueous solutions.[2]

  • Use gentle agitation such as vortexing or sonication to aid dissolution.[4] Gentle warming to 37°C can also be effective, but must be used with caution as heat can degrade some compounds.[4]

  • Once dissolved, store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Q2: I successfully made a 10 mM stock in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture medium or assay buffer. Why is this happening?

A: This phenomenon is known as "solvent shock" or "precipitation upon dilution," and it is the most common solubility-related problem in assays.[5] It occurs because the compound moves from a highly favorable organic solvent environment (100% DMSO) into a highly unfavorable aqueous environment too quickly. The dramatic change in solvent polarity causes the compound's solubility to drop sharply, leading to precipitation.[6]

Actionable Advice:

  • Optimize the Dilution Protocol: Avoid single-step, large-volume dilutions. Instead of adding 1 µL of stock directly into 1 mL of buffer, perform a serial dilution. Critically, ensure rapid and thorough mixing the instant the DMSO stock is added to the aqueous buffer to prevent localized high concentrations that initiate precipitation.[7]

  • Lower the Final Concentration: Your target assay concentration may simply exceed the compound's maximum aqueous solubility. Test a lower concentration range to see if the precipitation issue resolves.[7]

  • Increase Final DMSO Concentration (with caution): Most cell-based assays can tolerate a final DMSO concentration of 0.5%, and some up to 1%.[6] Slightly increasing the DMSO percentage in your final assay volume can help maintain solubility. However, you must validate the tolerance of your specific cell line or enzyme, as DMSO can have biological effects.[4] Always include a vehicle control with the exact same final DMSO concentration in your experiment.[4]

Section 2: In-Depth Solubility Enhancement Strategies

If basic troubleshooting does not resolve the issue, a more systematic approach is required. The following strategies are presented in order of increasing complexity.

Strategy 1: Co-Solvent Optimization

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds in aqueous solutions.[8] They work by reducing the polarity of the water-based solvent, which lowers the interfacial tension between the compound and the solvent, thereby improving solvation.[9]

Co-SolventPolarity IndexCommon Use NotesMax Recommended % in Cell Assays (General)
DMSO 7.2Universal solvent for stock solutions.[10]< 0.5% (must be verified)[4]
Ethanol (EtOH) 5.2Good for many organic molecules. Can be toxic to cells.[10]< 0.5% (highly cell-type dependent)
Polyethylene Glycol 400 (PEG 400) -Often used in formulations. Generally low toxicity.[11]1-2% (verify with controls)
N,N-Dimethylformamide (DMF) 6.4Stronger solvent for highly insoluble compounds. Higher toxicity.[10]< 0.1% (use with extreme caution)

This protocol helps determine the maximum soluble concentration of your compound in your specific assay buffer.

  • Prepare Stock Solutions: Make 10 mM stock solutions of this compound in 100% DMSO, 100% Ethanol, and 100% PEG 400.

  • Set Up Dilution Plate: In a clear 96-well plate, add your final assay buffer to each well.

  • Perform Serial Dilutions: Add a small volume of your DMSO stock solution to the first well to achieve a high test concentration (e.g., 100 µM) with a final solvent concentration of 1-2%. Mix thoroughly.

  • Create Dilution Series: Perform a 2-fold serial dilution across the plate.

  • Incubate: Let the plate sit at the assay temperature (e.g., 37°C) for 1-2 hours.[6]

  • Visual and Instrumental Inspection:

    • Visually inspect each well for signs of precipitation (cloudiness, crystals).

    • For a quantitative measure, read the plate on a plate reader at a high wavelength (e.g., 600-800 nm) or use a nephelometer to measure light scattering. A significant increase in signal indicates precipitation.[12]

  • Determine Maximum Solubility: The highest concentration that remains clear is your working maximum soluble concentration under these conditions.

Strategy 2: pH Modification

The structure of this compound contains an ionizable amino group. The solubility of such compounds is highly dependent on pH.[13]

  • Mechanism: The amino group (-NH₂) is a weak base. In acidic conditions (lower pH), it becomes protonated to form an ammonium salt (-NH₃⁺). This charged, ionized form is significantly more polar and thus more soluble in aqueous solutions.[14] Conversely, at higher pH, the amino group is in its neutral, less soluble form. The lowest solubility is often observed at the molecule's isoelectric point (pI).[14]

  • Prepare a Panel of Buffers: Prepare your base assay buffer at a range of pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4). Ensure the buffer system used is effective in the desired pH range.

  • Perform Solubility Test: Repeat the solubility testing protocol described in Protocol 1 for each pH condition.

  • Analyze Results: Determine the pH at which the compound exhibits the highest solubility.

  • Assay Compatibility Check: Crucially , you must confirm that the optimal pH for solubility does not negatively impact your biological assay (e.g., enzyme activity, cell viability). Run control experiments to validate assay performance at the selected pH.

Strategy 3: Use of Excipients - Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[16][17]

  • Mechanism: The hydrophobic part of the guest molecule (the tolyl group) partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in water.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[18]

G start Precipitation Observed in Assay q_stock Is compound fully dissolved in 100% DMSO stock? start->q_stock remake_stock Action: Remake stock. Use sonication/gentle heat. q_stock->remake_stock No q_conc Is assay concentration > 20 µM? q_stock->q_conc Yes remake_stock->q_stock lower_conc Troubleshoot: Test a lower concentration range. q_conc->lower_conc Yes q_dilution How was the dilution performed? q_conc->q_dilution No lower_conc->q_dilution optimize_dilution Action: Optimize dilution. - Use serial dilution - Mix rapidly during addition q_dilution->optimize_dilution Single, large dilution sol_test Perform Systematic Solubility Test (Protocol 1) q_dilution->sol_test Serial dilution optimize_dilution->sol_test q_ph Is compound solubility still insufficient? sol_test->q_ph ph_mod Explore pH Modification (Protocol 2) q_ph->ph_mod Yes success Solution Found: Proceed with validated protocol q_ph->success No q_cd Is pH modification not feasible or effective? ph_mod->q_cd use_cd Use Cyclodextrins (Protocol 3) q_cd->use_cd Yes q_cd->success No use_cd->success

Caption: A decision tree for systematically troubleshooting compound precipitation in assays.

Section 4: Summary and Best Practices

Successfully overcoming solubility issues requires a methodical approach. No single method is universally effective, and empirical testing is key.

MethodProsConsBest For...
Co-Solvents Simple, rapid, and effective for many compounds. [9]Potential for solvent toxicity/interference; risk of precipitation upon dilution. [16]Initial screening and assays tolerant of low organic solvent percentages.
pH Modification Can produce dramatic increases in solubility for ionizable compounds. [16]May not be compatible with assay's biological constraints (e.g., cell health, enzyme pH optimum).Compounds with acidic or basic functional groups, like this compound.
Cyclodextrins Generally low toxicity, highly effective for encapsulating hydrophobic moieties. [17][20]Can be more costly; potential for the cyclodextrin itself to affect the assay. [17]Cell-based assays where organic solvent toxicity is a major concern.

Final Recommendations:

  • Always Validate: Whichever method you choose, you must run comprehensive vehicle controls to ensure the solubilizing agent (DMSO, specific pH buffer, cyclodextrin) does not produce artifacts in your assay.

  • Confirm the Solution: After preparing your final working solution, centrifuge it at high speed (e.g., >14,000 x g) for 10-15 minutes. Test the supernatant to ensure your compound is truly in solution and not present as a fine, invisible suspension.

  • Document Everything: Keep meticulous records of the exact solubilization protocol that works for your compound. This will ensure consistency and reproducibility for all future experiments.

References
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Cosolvent. Wikipedia.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Solubility enhancement and cosolvency by madhavi. Slideshare.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments. Benchchem.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Google AI Search.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Cyclodextrins in Drug Formul
  • The solubility-pH profiles of amino acids showing departures
  • Solubilities of amino acids in water at various pH values under 298.15 K.
  • How to enhance drug solubility for in vitro assays?
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Technical Support Center: Troubleshooting Compound Precipit
  • Overcoming poor solubility of tetrazoloquinoline deriv
  • 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5. ChemicalBook.
  • How to prevent "Antibacterial agent 102" precipit
  • 3-Amino-3-(3-chloro-2-methylphenyl)propan-1-ol | C10H14ClNO. PubChem.
  • Common Cell Culture Problems: Precipit
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Why are amino acids usually more soluble at pH extremes than they are at neutral pH?
  • 3-Amino-3-(4-methylphenyl)propan-1-ol. ChemBK.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM.
  • 3-Amino-1-propanol = 99 156-87-6. Sigma-Aldrich.
  • How do you dissolve an oil-based sample to test on cells?
  • How to deal with the poor solubility of tested compounds in MTT assay?
  • 3-Amino-3-[3-(2-methylphenyl)phenyl]propan-1-ol | C16H19NO | CID. PubChem.
  • 3-Amino-3-phenyl-1-propanol, 94% 500 mg | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly w
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Univar Solutions.

Sources

Technical Support Center: Catalyst Removal from 3-Amino-3-(3-methylphenyl)propan-1-ol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-methylphenyl)propan-1-ol. The efficient removal of residual metal catalysts from the reaction mixture is a critical, non-negotiable step to ensure the purity, safety, and regulatory compliance of this important pharmaceutical intermediate. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered in the lab and during scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the principles and importance of catalyst removal for this specific synthesis.

Q1: Why is the removal of catalyst residues from the this compound synthesis so critical?

A: The criticality stems from two primary factors:

  • Regulatory Compliance: As an intermediate destined for Active Pharmaceutical Ingredients (APIs), residual metal levels are strictly regulated by bodies like the International Council for Harmonisation (ICH). The ICH Q3D guideline for elemental impurities sets stringent Permitted Daily Exposure (PDE) limits for metals commonly used as catalysts.[1][2] For palladium, a common catalyst, the oral PDE is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance.[1][3]

  • Chemical Reactivity: The product molecule, this compound, contains both an amine and a hydroxyl group. These Lewis basic functional groups can coordinate strongly with residual metal catalyst species, forming stable complexes.[1] This chelation not only makes the catalyst difficult to remove but can also potentially impact the stability, toxicity, and downstream reactivity of the intermediate.

Q2: What are the typical catalysts used to synthesize this compound that require removal?

A: The synthesis typically involves the asymmetric reduction of a prochiral β-amino ketone or a related precursor. The most common classes of catalysts employed for this transformation are:

  • Ruthenium (Ru)-Based Catalysts: Homogeneous complexes like Ru-BINAP are highly effective for the asymmetric hydrogenation of β-keto esters and related ketones, delivering the desired chiral alcohol with high enantioselectivity.[4][5][6]

  • Palladium (Pd)-Based Catalysts: Palladium on carbon (Pd/C) is a workhorse heterogeneous catalyst for various hydrogenation reactions.[7] Homogeneous palladium catalysts are also used in related synthetic steps.

  • Nickel (Ni)-Based Catalysts: Raney Nickel is a cost-effective heterogeneous catalyst used for the hydrogenation of ketones and other functional groups.[8]

Q3: What are the principal strategies for removing these metal catalysts post-reaction?

A: There are three main approaches to removing metal catalyst residues, each with its own advantages and limitations:[2]

  • Adsorption/Scavenging: This involves adding a solid material with a high affinity for the metal to the reaction mixture. The metal binds to the scavenger, and the resulting solid complex is removed by simple filtration. Common adsorbents include activated carbon and silica or polymer-based scavengers functionalized with thiol or amine groups.[1][9]

  • Extraction/Chelation: This liquid-liquid extraction method uses an aqueous solution containing a chelating agent to "pull" the metal catalyst from the organic phase into the aqueous phase. Effective and inexpensive chelating agents include cysteine, 2-mercaptonicotinic acid (MNA), and tris(hydroxymethyl)phosphine (THMP).[10][11]

  • Crystallization/Precipitation: This strategy relies on the differential solubility of the product and the catalyst impurities. The desired product is crystallized from the solution, leaving the majority of the metal impurities behind in the mother liquor.[1][2] Alternatively, an agent like trimercaptotriazine (TMT) can be added to precipitate the metal, which is then filtered off.[2]

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during the catalyst removal process.

Problem 1: Residual metal levels (determined by ICP-MS) remain unacceptably high after purification.

  • Potential Cause: Strong coordination between the amino alcohol product and the metal catalyst is preventing effective removal. The bidentate nature of the product can form a stable chelate with the metal center.

  • Recommended Solution:

    • Increase Scavenger Affinity: Switch to a scavenger with a higher affinity for the target metal. For palladium, thiol-based scavengers (e.g., SiliaMetS® Thiol) are often more effective than amine-based ones due to the soft-soft interaction.[1]

    • Employ Competitive Chelation: During workup, perform an acidic wash (e.g., with dilute HCl or NH₄Cl solution) to protonate the amine group of the product. This disrupts its ability to coordinate with the metal, making the metal more available for removal by a scavenger or an aqueous chelator. Neutralize before final product isolation.

    • Oxidative Workup: For ruthenium catalysts, an oxidative workup using a mild oxidant like hydrogen peroxide can convert soluble Ru species into highly insoluble ruthenium dioxide (RuO₂), which can be easily filtered.[12]

Problem 2: Significant loss of this compound product during catalyst removal.

  • Potential Cause: The product is adsorbing onto the solid support of the scavenger or activated carbon. The polar nature of the amino alcohol can lead to strong non-specific binding.

  • Recommended Solution:

    • Optimize Scavenger Loading: Use the minimum effective amount of scavenger. Start with 3-5 equivalents relative to the residual metal and optimize based on ICP-MS results.

    • Thorough Filter Cake Washing: After filtering off the scavenger, wash the filter cake extensively with a polar solvent (e.g., the reaction solvent or ethyl acetate) to recover adsorbed product. Combine the washes with the main filtrate.

    • Pass-Through Mode: Instead of a batch treatment, pack the scavenger into a cartridge and pass the crude product solution through it. This can minimize contact time and reduce non-specific binding.

Problem 3: Inconsistent or poor performance of aqueous extraction with chelating agents.

  • Potential Cause: The pH of the aqueous phase is not optimal for chelation. The charge state of both the chelating agent (e.g., cysteine) and the metal complex can be pH-dependent.

  • Recommended Solution:

    • pH Optimization: The effectiveness of many chelating agents is pH-sensitive. For agents like cysteine, extraction under basic aqueous conditions is often more effective for removing ruthenium.[11] Conduct small-scale trials at different pH values (e.g., 7, 9, 11) to determine the optimal condition for your specific system.

    • Phase-Transfer Catalyst: If the metal complex is highly organophilic, a phase-transfer catalyst may be required to facilitate its movement to the aqueous phase for chelation, although this adds another component that must be removed later.

Section 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step instructions for common and effective catalyst removal methods.

Protocol 1: Catalyst Removal Using a Functionalized Silica Scavenger

This protocol is highly effective for both palladium and ruthenium and is easily scalable.

  • Reaction Completion: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) to a concentration that ensures all product is dissolved and the viscosity is low enough for efficient stirring.

  • Scavenger Selection & Addition: Based on the catalyst used (e.g., a thiol-based scavenger for Pd), add 3-10 equivalents of the scavenger relative to the initial catalyst loading.

  • Stirring: Stir the resulting slurry vigorously at a controlled temperature (typically 25-50 °C) for 2-12 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger-metal complex.

  • Washing: Wash the filter cake thoroughly with the solvent used for dilution to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product, now significantly depleted of the metal catalyst.

  • Verification: Submit a sample of the product for elemental analysis (ICP-MS) to confirm the residual metal content is below the target threshold.

Protocol 2: Catalyst Removal by Aqueous Extraction with L-Cysteine

This method is a cost-effective and operationally simple technique, particularly useful for ruthenium removal.[10][11]

  • Dissolution: After the initial workup to remove reagents, dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Chelator Preparation: Prepare a fresh aqueous solution of L-cysteine (e.g., 0.5 M) and adjust the pH to ~9 using a base like sodium bicarbonate or sodium hydroxide.

  • Extraction: Transfer the organic solution of the product to a separatory funnel and add an equal volume of the aqueous L-cysteine solution. Shake the funnel vigorously for 5-10 minutes.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the extraction process one or two more times with fresh aqueous L-cysteine solution.

  • Washing: Wash the organic layer with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

  • Verification: Confirm the final ruthenium concentration via ICP-MS analysis.

Section 4: Method Selection Guide & Visual Workflow

Choosing the right catalyst removal strategy depends on several factors. The table and workflow diagram below are designed to guide your decision-making process.

Table 1: Comparison of Common Catalyst Removal Methods
MethodProsConsBest For
Scavenging High efficiency & selectivity; Wide applicability (Pd, Ru, etc.); Easy solid-liquid separation.[1]Cost of specialized scavengers; Potential for product adsorption.Lab-scale and process-scale where high purity is required.
Activated Carbon Low cost; Effective for many metals.Can be non-selective; May require high loading; Potential for product loss.[2]Initial bulk removal of catalyst; Cost-sensitive processes.
Aqueous Extraction Low cost of reagents (e.g., cysteine); Operationally simple.[10]Can require pH optimization; May form emulsions; Potentially less effective for certain catalyst species.Removing ruthenium; Processes where cost is a major driver.
Crystallization Can deliver very high purity product; Removes multiple impurities simultaneously.Product must be a crystalline solid; Can concentrate impurities if they co-crystallize; Yield loss in mother liquor.[1][3]Final purification step for solid products.
Workflow for Selecting a Catalyst Removal Strategy

The following diagram provides a logical decision path for selecting an appropriate purification strategy.

G start Start: Reaction Complete is_solid Is the final product a crystalline solid? start->is_solid metal_level What is the target residual metal level? is_solid->metal_level No crystallization Primary Method: Crystallization is_solid->crystallization Yes catalyst_type What is the catalyst type? metal_level->catalyst_type > 10 ppm (Bulk Removal) scavenger Use High-Affinity Scavenger (e.g., Thiol-Silica) metal_level->scavenger < 10 ppm extraction Use Aqueous Extraction (e.g., Cysteine Wash) catalyst_type->extraction Ruthenium carbon Use Activated Carbon catalyst_type->carbon Palladium / General final_product Purified Product (Verify by ICP-MS) crystallization->final_product Final Polish scavenger->final_product extraction->final_product carbon->final_product

Caption: Decision workflow for catalyst removal.

References
  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. ACS Publications.[Link]

  • A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters.[Link]

  • How can I remove palladium Pd catalyst easily? ResearchGate.[Link]

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development.[Link]

  • Removing Ru from metathesis reactions. Anderson's Process Solutions.[Link]

  • A simple oxidative procedure for the removal of ruthenium residues. ResearchGate.[Link]

  • How to remove palladium catalyst from reaction mixture? ResearchGate.[Link]

  • How to Remove Palladium in three easy steps. Biotage.[Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem.[Link]

  • Enantioselective reduction of ketones. Wikipedia.[Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.[Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH.[Link]

  • Preparation method of 3-methylamino-1-phenylpropanol.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 3-Amino-3-(3-methylphenyl)propan-1-ol by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial pursuit; it is a cornerstone of safety, efficacy, and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the precise determination of enantiomeric excess (ee) a critical analytical challenge. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric excess determination of "3-Amino-3-(3-methylphenyl)propan-1-ol," a key chiral building block. We will explore the nuances of method development, supported by experimental data, and contrast the primary HPLC approach with viable alternatives, grounding our discussion in the principles of scientific integrity and field-proven insights.

The Primacy of HPLC in Chiral Separations: A Mechanistic Overview

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the enantiomeric analysis of a vast array of chiral compounds, including amino alcohols like this compound.[1][2] Its dominance stems from its high resolution, accuracy, and the versatility offered by a wide range of Chiral Stationary Phases (CSPs).[1][2] The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase. This interaction forms transient diastereomeric complexes with different energy states, leading to different retention times and, consequently, separation.[2]

The choice of the CSP is the most critical factor in achieving a successful chiral separation. For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds.[3]

Part 1: The Primary Method - Chiral HPLC

A robust chiral HPLC method for this compound is best approached using a normal-phase separation on a polysaccharide-based CSP. This is because the polar amino and alcohol functional groups can interact effectively with the chiral selector in a non-polar mobile phase environment.

Recommended HPLC Protocol

This protocol is a robust starting point for the method development and validation for the enantiomeric excess determination of this compound.

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is highly recommended. (e.g., Chiralcel® OD-H or equivalent).

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

2. Mobile Phase and Elution:

  • Composition: A mixture of a non-polar solvent and a polar modifier is used. A typical starting point is n-Hexane and Ethanol.

    • Initial Ratio: 90:10 (v/v) n-Hexane:Ethanol. This ratio can be optimized to improve resolution. Increasing the ethanol content will generally decrease retention times but may also affect selectivity.

  • Additive: For basic compounds like amino alcohols, the addition of a small amount of a basic modifier is crucial to improve peak shape and resolution by minimizing interactions with residual silanols on the silica support.

    • Recommended Additive: 0.1% Diethylamine (DEA) in the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Elution Mode: Isocratic.

3. Detection and Sample Preparation:

  • Detector: UV detector set at a wavelength where the phenyl group of the analyte absorbs, typically around 220 nm or 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm filter before injection.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: % ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100

Causality Behind Experimental Choices
  • Why a Polysaccharide-Based CSP? These CSPs have helical polymer chains with chiral grooves, offering a multitude of interaction sites (hydrogen bonding, dipole-dipole, and π-π interactions) that are effective for the recognition of a wide range of chiral molecules, including those with aromatic rings and polar functional groups like our target analyte.

  • Why Normal-Phase Chromatography? Normal-phase mode (non-polar mobile phase, polar stationary phase) is often preferred for chiral separations of polar compounds that are soluble in organic solvents. It can offer different selectivity compared to reversed-phase and is particularly effective for compounds with amine groups.

  • The Critical Role of the Basic Additive: The amino group in this compound is basic and can interact strongly with acidic silanol groups on the silica surface of the column packing. This can lead to poor peak shape (tailing) and reduced resolution. A basic additive like DEA acts as a competitor for these active sites, leading to symmetrical peaks and improved separation.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) Sample->Filtration MobilePhase Mobile Phase Preparation (Hexane/Ethanol/DEA) Injection Injection into HPLC Filtration->Injection Inject Sample Separation Separation on Chiral Column Injection->Separation Mobile Phase Flow Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Calculation ee% Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Part 2: A Comparative Look at Alternative Methodologies

While HPLC is the predominant technique, other methods can be employed for determining enantiomeric excess. The choice of method often depends on the available instrumentation, sample properties, and the specific requirements of the analysis.

Method Comparison: HPLC vs. GC vs. NMR
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile enantiomers on a capillary column coated with a chiral selector.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[3][4]
Typical Stationary Phase/Reagent Polysaccharide-based (e.g., Chiralcel®), Pirkle-type, Cyclodextrin-based.Cyclodextrin derivatives, Chirasil-Val.Chiral Solvating Agent (e.g., Pirkle's alcohol, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).[4]
Sample Volatility Requirement Not required. Suitable for non-volatile and thermally labile compounds.Required. Sample must be volatile and thermally stable.Not required.
Derivatization Often not necessary for amino alcohols.Mandatory for amino alcohols to increase volatility and improve peak shape (e.g., acylation of amine and alcohol groups).Not required, but formation of diastereomeric complexes occurs in situ.
Analysis Time Typically 10-30 minutes.Can be faster, often 5-15 minutes.Fast data acquisition, but sample preparation and optimization can be time-consuming.
Resolution High resolution is achievable.Very high resolution is possible with capillary columns.Generally lower resolution than chromatographic methods. Overlapping signals can be an issue.
Sensitivity High (µg/mL to ng/mL).Very high, especially with sensitive detectors (pg/mL).Lower sensitivity, requires higher sample concentrations (mg/mL).
Advantages Broad applicability, well-established, versatile, non-destructive.[1]Fast analysis, high efficiency, low solvent consumption.Provides structural information, no separation needed, absolute method (no calibration curve required for ee).
Disadvantages Longer analysis times compared to GC, higher solvent consumption. Method development can be empirical.[2]Not suitable for non-volatile or thermally labile compounds. Derivatization adds a step and potential for error.[1]Lower sensitivity, potential for peak overlap, cost of chiral solvating agents, may require higher field NMR.
In-Depth Look at Alternatives

1. Chiral Gas Chromatography (GC)

For a compound like this compound, direct analysis by GC is not feasible due to its low volatility and the presence of polar functional groups. Derivatization is a mandatory step.

  • Experimental Protocol Outline (GC):

    • Derivatization: A two-step process is typical. First, the hydroxyl group is esterified, for example, with trifluoroacetic anhydride (TFAA). Second, the amino group is acylated. This creates a more volatile and thermally stable derivative.

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., based on a cyclodextrin derivative) is used.

    • Analysis: The derivatized sample is injected, and the enantiomers are separated based on their differential interactions with the chiral stationary phase.

  • Causality and Considerations: While GC can offer faster analysis times, the derivatization step is a significant drawback. It adds complexity, time, and potential sources of error, including the risk of racemization under harsh derivatization conditions.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different approach that does not rely on physical separation. Instead, it uses a Chiral Solvating Agent (CSA) to create a diastereomeric environment in the NMR tube.

  • Experimental Protocol Outline (NMR):

    • Sample Preparation: The analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Addition of CSA: A molar excess of a pure enantiomer of a CSA, such as Pirkle's alcohol, is added to the tube.[4]

    • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

    • Analysis: The CSA forms transient diastereomeric complexes with the R and S enantiomers of the analyte. This results in separate, distinguishable peaks for specific protons in the two enantiomers. The enantiomeric excess is determined by integrating these distinct signals.

  • Causality and Considerations: The key to this method is the formation of non-covalent diastereomeric complexes that have different magnetic environments, leading to different chemical shifts.[3] While elegant, the success of this method depends on finding a suitable CSA that induces a large enough chemical shift difference (Δδ) for accurate integration. For amino alcohols, the interaction with a CSA like Pirkle's alcohol often involves hydrogen bonding.[4] The main limitations are lower sensitivity and potential for signal overlap, especially in complex molecules.

Logical Relationship of Analytical Methodologies

Method_Comparison cluster_main Determination of Enantiomeric Excess Topic This compound HPLC Chiral HPLC (Primary Method) Topic->HPLC High Applicability GC Chiral GC Topic->GC Requires Derivatization NMR Chiral NMR Topic->NMR Requires Chiral Solvating Agent HPLC->GC Compare (Resolution vs. Speed) HPLC->NMR Compare (Separation vs. In-situ) GC->NMR Compare (Sensitivity vs. Structural Info)

Caption: Relationship between primary and alternative analytical methods.

Part 3: Scientific Integrity & Method Validation

A method for determining enantiomeric excess is only as reliable as its validation. Following the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), is essential for ensuring the trustworthiness of the results.[5][6][7]

Key Validation Parameters for Chiral Methods
  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, most importantly, its counter-enantiomer. This is demonstrated by achieving baseline resolution between the two enantiomer peaks.

  • Linearity: The method should provide results that are directly proportional to the concentration of the minor enantiomer over a specified range. This is typically assessed by preparing samples with varying levels of the undesired enantiomer.

  • Limit of Quantitation (LOQ): This is the lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. For enantiomeric purity methods, a LOQ of 0.1% or lower is often required.

  • Accuracy: The closeness of the test results to the true value. This is typically determined by spiking the main enantiomer with known amounts of the undesired enantiomer at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature), providing an indication of its reliability during normal usage.

By rigorously validating the chosen analytical method, researchers and drug developers can have high confidence in the reported enantiomeric excess values, ensuring the quality and safety of their chiral compounds.

Conclusion

For the determination of the enantiomeric excess of this compound, chiral HPLC on a polysaccharide-based stationary phase under normal-phase conditions stands out as the most robust, versatile, and reliable method. Its broad applicability to non-volatile compounds and the high resolution achievable make it the preferred choice in a pharmaceutical development setting.

While alternative techniques like chiral GC and NMR spectroscopy have their merits—speed in the case of GC (if derivatization is acceptable) and the provision of structural information without separation for NMR—they also come with significant limitations, such as the need for derivatization or lower sensitivity. The selection of the most appropriate method will always depend on the specific context of the analysis, including the available resources, the required level of sensitivity and precision, and the stage of drug development. However, for routine, high-confidence quality control, a well-developed and validated chiral HPLC method is the authoritative choice.

References

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Wikipedia. (n.d.). Pirkle's alcohol. [Link]

  • Pharmaceutical Technology. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • National Center for Biotechnology Information. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. [Link]

  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2020). Chiral High Performance Liquid Chromatography: Review. [Link]

  • International Council for Harmonisation. (2022). Analytical Procedure Development Q14. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

Sources

A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Amino-3-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Synthon

3-Amino-3-(3-methylphenyl)propan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural motif is central to the efficacy of several drugs, making its efficient and stereoselective synthesis a topic of considerable interest for researchers and professionals in drug development. The precise spatial arrangement of the amino and hydroxyl groups is often paramount to the pharmacological activity of the final active pharmaceutical ingredient (API). Consequently, the development of robust catalytic methods that deliver high yields and excellent enantiomeric purity is a key objective in process chemistry.

This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound. We will delve into homogeneous, heterogeneous, and biocatalytic approaches, presenting supporting experimental data to offer a comprehensive overview for selecting the optimal synthetic strategy.

Catalytic Approaches to this compound

The synthesis of this compound and its analogs can be broadly categorized into several key catalytic strategies. The choice of catalyst not only influences the reaction's efficiency and stereochemical outcome but also has significant implications for process scalability, cost, and environmental impact.

Asymmetric Reduction of β-Aminoketone Precursors

A prevalent and highly effective strategy for synthesizing chiral 1,3-amino alcohols is the asymmetric reduction of the corresponding prochiral β-aminoketone. This approach is favored for its convergent nature and the high levels of stereocontrol achievable with modern catalytic systems.

Homogeneous catalysts, being soluble in the reaction medium, often exhibit high activity and selectivity.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: Chiral phosphine ligands coordinated to rhodium centers are powerful catalysts for the asymmetric hydrogenation of ketones. For the synthesis of related structures, complexes such as Rh-(S,S)-DuanPhos have demonstrated high efficiency and enantioselectivity[1]. The reaction typically proceeds under a hydrogen atmosphere, with the chiral ligand directing the stereochemical outcome of the reduction.

  • Corey-Bakshi-Shibata (CBS) Catalytic Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex[2]. This method is well-established for the asymmetric reduction of a wide range of ketones, including β-aminoketones, and consistently delivers high enantiomeric excess[1][2].

  • Spiroborate Ester Catalysts: Patents have disclosed the use of spiroborate ester catalysts for the asymmetric reduction of β-aminoketones, leading to optically active 3-amino-1-phenylpropanol derivatives with high enantiomeric purity[3][4]. These catalysts, in conjunction with a hydrogen donor, facilitate a catalytic asymmetric transfer hydrogenation.

Catalyst SystemPrecursorReducing AgentYield (%)Enantiomeric Excess (ee, %)Reference
Rh-(S,S)-DuanPhos3-(methylamino)-1-phenylpropan-1-one HClH₂>95>99[1]
CBS Catalyst3-Amino-1-(furan-3-yl)propan-1-oneBorane-dimethyl sulfideHighHigh[2]
Spiroborate Ester1-phenylpropanone derivativeHydrogen donorHigh>80[3][4]
Heterogeneous Catalysis: The Industrial Workhorse

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and simplified product purification, making them highly attractive for industrial applications.

  • Raney Nickel Catalyzed Hydrogenation: A classic and cost-effective method for the reduction of ketones and other functional groups is catalytic hydrogenation using Raney nickel. A patented process describes the synthesis of 3-methylamino-1-phenylpropanol through a Mannich-type reaction to form the β-aminoketone hydrochloride, followed by hydrogenation with Raney nickel under hydrogen pressure[5]. While generally effective for reduction, achieving high enantioselectivity with unsupported Raney nickel can be challenging without chiral modifiers.

Catalyst SystemPrecursorReducing AgentReaction ConditionsReference
Raney Nickel3-methylamino-1-Propiophenone hydrochlorideH₂0.3–1.5 MPa, 25–80 °C[5]
Biocatalysis: The Green Chemistry Approach

Enzymes offer an environmentally benign and often highly selective alternative to traditional chemical catalysts. Biocatalytic reductions can be performed in aqueous media under mild conditions, minimizing waste and avoiding the use of heavy metals.

  • Yeast and Lipase-Mediated Reductions: Baker's yeast and isolated lipases have been successfully employed in the enantioselective synthesis of related 3-aryl-2-nitropropanols, which can be precursors to the desired amino alcohols[6]. These biocatalysts can achieve moderate to good enantiomeric excess through either kinetic resolution of a racemic mixture or asymmetric reduction of a prochiral precursor.

  • Carbonyl Reductases: Isolated carbonyl reductases, often from microorganisms like Saccharomyces cerevisiae, are powerful tools for the synthesis of chiral alcohols[7]. These enzymes, when coupled with a cofactor regeneration system, can provide high yields and exceptional enantioselectivities.

While direct experimental data for the biocatalytic synthesis of this compound is not explicitly detailed in the provided search results, the successful application of these methods to structurally similar molecules strongly suggests their potential viability.

Experimental Protocols

Protocol 1: Asymmetric Reduction using a CBS Catalyst (Representative)

This protocol is adapted from established methods for the asymmetric reduction of aminoketones[2].

  • Catalyst Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon), add the (R)- or (S)-CBS catalyst (typically 5-10 mol%).

  • Reaction Setup: Dissolve the catalyst in anhydrous tetrahydrofuran (THF) and cool the solution to -20 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (1.1 equivalents) to the catalyst solution and stir for 10 minutes.

  • Substrate Addition: In a separate flask, dissolve 3-Amino-3-(3-methylphenyl)propan-1-one (1.0 equivalent) in anhydrous THF. If starting from the hydrochloride salt, neutralize with a suitable base (e.g., triethylamine) and filter the resulting salt.

  • Reaction: Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Monitoring and Quenching: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), quench the reaction by the slow addition of methanol at -20 °C.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure and purify by standard methods (e.g., column chromatography) to obtain the desired enantiomer of this compound.

Protocol 2: Heterogeneous Hydrogenation with Raney Nickel (Representative)

This protocol is based on the process described in a relevant patent[5].

  • Precursor Synthesis (Mannich Reaction): In a closed container, react 3-methylacetophenone, paraformaldehyde, and methylamine hydrochloride in an alcohol solvent (e.g., ethanol) at 60-100 °C to produce 3-(methylamino)-1-(3-methylphenyl)propan-1-one hydrochloride.

  • Hydrogenation: In a pressure reactor, dissolve the aminoketone hydrochloride in a suitable solvent (e.g., water or an alcohol).

  • Catalyst Addition: Add Raney nickel catalyst to the solution.

  • Reaction: Pressurize the reactor with hydrogen gas to 0.3-1.5 MPa and heat the reaction mixture to 25-80 °C.

  • Monitoring: Monitor the reaction for hydrogen uptake to determine completion.

  • Work-up: After the reaction is complete, cool the reactor and carefully filter the Raney nickel catalyst.

  • Isolation: Adjust the pH of the filtrate to 9-14 with a base (e.g., sodium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate), and then purify by recrystallization or distillation to yield this compound.

Visualization of Synthetic Pathways

Synthesis_of_this compound cluster_0 Asymmetric Reduction Pathway cluster_1 Mannich and Heterogeneous Reduction Pathway Prochiral_Ketone 3-Amino-3-(3-methylphenyl)propan-1-one Chiral_Alcohol This compound Prochiral_Ketone->Chiral_Alcohol Asymmetric Catalyst (e.g., CBS, Chiral Rhodium) Starting_Materials 3-Methylacetophenone + Paraformaldehyde + Methylamine HCl Aminoketone_HCl 3-(Methylamino)-1-(3-methylphenyl)propan-1-one HCl Starting_Materials->Aminoketone_HCl Mannich Reaction Final_Product This compound Aminoketone_HCl->Final_Product Raney Nickel, H₂

Caption: Key synthetic routes to this compound.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several catalytic methodologies. For achieving high enantiopurity, asymmetric reduction of the corresponding β-aminoketone using homogeneous catalysts like chiral rhodium complexes or the CBS reagent stands out as a highly reliable strategy. While heterogeneous catalysis with agents like Raney nickel offers process advantages in terms of catalyst handling, achieving high stereoselectivity often requires further catalyst development.

The burgeoning field of biocatalysis presents a compelling green alternative. Although specific data for the target molecule is emerging, the success with analogous structures suggests that enzyme-catalyzed reductions will likely play an increasingly important role in the future synthesis of this and other chiral amino alcohols. The choice of the optimal catalyst will ultimately depend on the specific requirements of the application, balancing factors such as enantiomeric purity, yield, cost, scalability, and environmental considerations.

References

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.
  • Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Benchchem.
  • Preparation method of 3-methylamino-1-phenylpropanol.
  • Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol. Benchchem.
  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Googleapis.com.
  • Biocatalytic enantioselective approach to 3-aryl-2-nitropropanols: Synthesis of enantioenriched (R)-5-methoxy-3-aminochroman, a key precursor to the antidepressant drug Robalzotan.
  • Chiral Synthesis of 3-Amino-1-(furan-3-yl)
  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

Sources

A Comparative Guide to the Biological Activity of 3-Amino-3-(3-methylphenyl)propan-1-ol and Other Phenylpropanolamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticipated biological activity of the novel compound 3-Amino-3-(3-methylphenyl)propan-1-ol with other well-characterized phenylpropanolamines. Lacking direct empirical data on this specific molecule, we will leverage established structure-activity relationships (SAR) within this chemical class to propose a hypothetical pharmacological profile. Furthermore, this document details the essential experimental protocols required to empirically validate these hypotheses and robustly characterize its activity at monoamine transporters.

Introduction to Phenylpropanolamines

Phenylpropanolamines are a class of sympathomimetic agents structurally related to endogenous catecholamines like norepinephrine. The parent compound, phenylpropanolamine (PPA), was widely used as a decongestant and appetite suppressant before being withdrawn from many markets due to concerns about an increased risk of hemorrhagic stroke. The primary mechanism of action for many phenylpropanolamines is not direct agonism at adrenergic receptors, but rather the induction of norepinephrine release from presynaptic nerve terminals. They can also inhibit the reuptake of neurotransmitters, thereby prolonging their action in the synaptic cleft.

Structural Comparison and Hypothetical Activity Profile

The biological activity of phenylpropanolamines is dictated by their chemical structure, including substitutions on the phenyl ring and modifications to the propanolamine side chain. The subject of this guide, this compound, is a structural analog of phenylpropanolamine, featuring a methyl group at the meta-position (position 3) of the phenyl ring.

To contextualize its potential activity, we will compare it to norepinephrine, amphetamine, and phenylpropanolamine (norephedrine).

Compound Structure
Norepinephrine
Amphetamine
Phenylpropanolamine (Norephedrine)
This compound

Hypothetical Biological Activity Profile:

Based on structure-activity relationships for substituted amphetamines and cathinones, the addition of a methyl group to the phenyl ring can influence potency and selectivity at monoamine transporters. The meta-position substitution in this compound may alter its interaction with the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) compared to unsubstituted phenylpropanolamine. It is plausible that this compound will retain a preference for NET, characteristic of many phenylpropanolamines, but the methyl group could introduce subtle changes in affinity and/or efficacy as either a reuptake inhibitor or a releasing agent.

The following table presents the known activities of the reference compounds and a hypothesized profile for this compound.

Compound Primary Mechanism of Action Known/Hypothesized Monoamine Transporter Activity
Norepinephrine Direct agonist at α and β-adrenergic receptorsSubstrate for NET
Amphetamine Monoamine releasing agentPotent releaser at DAT and NET; weaker at SERT
Phenylpropanolamine Norepinephrine releasing agentPrimarily a NET releaser; ~10-fold lower potency as a DAT releaser
This compound Hypothesized: Monoamine releasing agent/reuptake inhibitorHypothesized: Primarily a NET inhibitor/releaser with potential for altered DAT and SERT interaction compared to PPA.

Experimental Protocols for Characterization

To empirically determine the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for this characterization.

In Vitro Assays

1. Radioligand Binding Assay for Monoamine Transporters (NET, DAT, SERT)

This assay determines the binding affinity (Ki) of the test compound for the monoamine transporters.

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the transporter expressed in cell membranes.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human NET, DAT, or SERT.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT), and varying concentrations of the test compound.

    • Incubation: Incubate the plates to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

2. Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of neurotransmitters into cells.

  • Principle: Cells expressing a specific monoamine transporter will take up a fluorescent or radiolabeled substrate. An inhibitor will block this uptake, leading to a reduced intracellular signal.

  • Methodology:

    • Cell Plating: Plate HEK293 cells stably expressing NET, DAT, or SERT in a 96- or 384-well plate.

    • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

    • Substrate Addition: Add a fluorescent substrate (e.g., as provided in a commercial kit) or a radiolabeled neurotransmitter (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin).

    • Signal Detection:

      • Fluorescent: Measure the increase in intracellular fluorescence in real-time using a microplate reader.

      • Radiolabeled: Terminate the uptake, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.

    • Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

In Vivo Assay

1. In Vivo Microdialysis in Rodents

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a living animal, providing insight into whether a compound acts as a releasing agent or a reuptake inhibitor.

  • Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region. A physiological solution is perfused through the probe, and extracellular neurotransmitters diffuse across the membrane into the perfusate, which is then collected and analyzed.

  • Methodology:

    • Probe Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., the prefrontal cortex for norepinephrine, the striatum for dopamine) in an anesthetized rat.

    • Recovery: Allow the animal to recover from surgery.

    • Baseline Collection: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

    • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

    • Sample Collection: Continue to collect dialysate samples at regular intervals.

    • Neurotransmitter Analysis: Analyze the concentration of norepinephrine, dopamine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Compare the post-administration neurotransmitter levels to the baseline levels to determine the effect of the compound.

Visualizations

Monoamine_Transporter_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Norepinephrine) NE Norepinephrine Vesicle->NE Release NET Norepinephrine Transporter (NET) MAO Monoamine Oxidase (MAO) NET->MAO Degradation NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

Caption: Mechanism of norepinephrine signaling and reuptake.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (NET, DAT, SERT) Ki_Values Binding Affinity (Ki) Binding_Assay->Ki_Values Determines Uptake_Assay Neurotransmitter Uptake Inhibition Assay IC50_Values Functional Potency (IC50) Uptake_Assay->IC50_Values Determines Pharmacological_Profile Comprehensive Pharmacological Profile Ki_Values->Pharmacological_Profile IC50_Values->Pharmacological_Profile Microdialysis In Vivo Microdialysis in Rodents NT_Levels Extracellular Neurotransmitter Levels Microdialysis->NT_Levels Measures NT_Levels->Pharmacological_Profile

Caption: Experimental workflow for characterizing novel phenylpropanolamines.

References

  • Gómez FM, Ortega JE, Horrillo I, Meana JJ (2010) Relationship between mon-functional masticatory activity and central dopamine in stressed rats. J Oral Rehabil 37:827–833; Muller M (2013) Microdialysis in drug development. Springer, New York, NY; Ortega JE, Fernández-Pastor B, Callado LF, Meana JJ (2010) In vivo potentiation of reboxetine and citalopram effect on extracellular noradrenaline in rat brain by the α2-adrenoceptor antagonist RS79948.

A Comparative Guide to the Synthesis of 3-Amino-3-(3-methylphenyl)propan-1-ol: A Modern Biocatalytic Approach vs. a Traditional Chemical Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1,3-Amino Alcohols

The 1,3-amino alcohol motif is a cornerstone in medicinal chemistry and drug development. These structures are integral to a wide range of pharmacologically active compounds, demonstrating antibacterial, anticancer, and antiviral properties.[1] The precise three-dimensional arrangement, or stereochemistry, of the amine and alcohol functionalities is often critical for a drug's efficacy and safety, as it dictates the molecule's interaction with biological targets like enzymes and receptors.[2][3] Consequently, the development of efficient and stereoselective synthetic routes to chiral 1,3-amino alcohols, such as 3-Amino-3-(3-methylphenyl)propan-1-ol, is a subject of intense research and a crucial aspect of pharmaceutical manufacturing.[4][5]

This guide provides an in-depth comparison of two distinct synthetic strategies for preparing this compound. We will evaluate a novel, hypothetical biocatalytic route that leverages the principles of green chemistry against a well-established, traditional chemical pathway. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their synthetic planning.

Route 1: A Modern, Enantioselective Biocatalytic Synthesis

This proposed route utilizes an alcohol dehydrogenase (ADH) for the key stereoselective step, followed by a clean reduction of the nitro group. This approach prioritizes enantiopurity and environmentally benign conditions.

Causality Behind Experimental Choices (Expertise & Experience)

The central challenge in synthesizing chiral molecules is controlling the stereochemistry. Biocatalysis, using enzymes like ADHs, offers an elegant solution. These enzymes operate in aqueous media under mild conditions and can exhibit exquisite enantioselectivity, often producing a single enantiomer with high purity.[6][7] This avoids the need for chiral auxiliaries or resolutions, which can be costly and reduce overall yield. The choice of a commercially available ADH and a glucose/glucose dehydrogenase (GDH) system for cofactor recycling makes this a practical and scalable approach.[8][9] For the final reduction step, catalytic transfer hydrogenation with formic acid and Raney Nickel is selected as a mild and effective method that avoids the use of high-pressure hydrogen gas.[10]

Synthetic Pathway Overview

Biocatalytic_Route SM 1-(3-methylphenyl)-2-nitroethan-1-one INT (S)-1-(3-methylphenyl)-2-nitropropan-1-ol SM->INT ADH, GDH, NADP+, Glucose Aqueous Buffer (pH 5.0), 25°C P (S)-3-Amino-3-(3-methylphenyl)propan-1-ol INT->P Raney Ni, HCOOH Methanol, rt Traditional_Route SM 3-methylbenzaldehyde + Nitroethane INT 1-(3-methylphenyl)-2-nitropropan-1-ol SM->INT NaOH (cat.) Methanol, 0°C to rt P This compound (racemic) INT->P H₂, Raney Ni Ethanol, rt

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Amino-3-(3-methylphenyl)propan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the stereochemistry of chiral intermediates is paramount, as enantiomers frequently exhibit divergent pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of 3-Amino-3-(3-methylphenyl)propan-1-ol, a key chiral building block. We will dissect the application and expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a practical reference for researchers and drug development professionals, offering not only comparative data but also the causal logic behind the experimental choices and detailed, field-proven protocols.

Introduction: The Imperative of Chiral Discrimination

This compound possesses a single stereocenter at the C3 carbon, which is bonded to the amino group and the 3-methylphenyl ring. This gives rise to a pair of enantiomers: (R)-3-Amino-3-(3-methylphenyl)propan-1-ol and (S)-3-Amino-3-(3-methylphenyl)propan-1-ol. In drug development, isolating and characterizing the desired enantiomer is a critical step for ensuring efficacy and safety. While these molecules share the same chemical formula and connectivity, their three-dimensional arrangement is non-superimposable, a difference that can only be probed by specific analytical techniques.

This guide will explore how three cornerstone spectroscopic techniques—NMR, IR, and MS—are applied to this molecule. We will demonstrate that while IR and MS are essential for confirming the compound's structure and functional groups, they are inherently "blind" to chirality under standard conditions. In contrast, NMR spectroscopy, when augmented with chiral auxiliaries, emerges as the definitive tool for distinguishing and quantifying these enantiomers.

Nuclear Magnetic Resonance (NMR): The Key to Enantiomeric Differentiation

NMR spectroscopy is the most powerful tool for the direct observation and differentiation of enantiomers in solution.

The Principle of Chiral NMR Analysis

Enantiomers, in an achiral solvent, are spectroscopically indistinguishable; they yield identical NMR spectra because their protons and carbons experience the same average magnetic environment. To break this magnetic equivalence, we must introduce a chiral auxiliary—either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA)—into the NMR sample.

  • Expertise in Action: The choice between a CSA and a CDA is a strategic one. CSAs, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, form transient, rapidly-equilibrating diastereomeric complexes with the analyte enantiomers through non-covalent interactions.[1][2] This method is non-destructive and relatively fast. CDAs, conversely, react covalently with the analyte's functional groups (amine or alcohol) to form stable diastereomers, which inherently possess distinct chemical shifts.[2] While this method provides larger and clearer spectral separation, it requires an additional reaction step and can be irreversible. For routine purity analysis, the non-destructive nature of CSAs is often preferred.

Expected Spectral Differences

Upon addition of a suitable chiral solvating agent, the ¹H NMR signals of the (R)- and (S)-enantiomers will resolve into two distinct sets. The protons closest to the stereocenter, namely the methine proton at C3 (H-3) and the methylene protons at C2 (H-2), are expected to show the most significant chemical shift non-equivalence (Δδ).

Table 1: Predicted ¹H NMR Chemical Shift Comparison for Enantiomers with a Chiral Solvating Agent

Proton AssignmentExpected δ (ppm) (Achiral Solvent)Predicted δ (ppm) for (R)-Isomer (with CSA)Predicted δ (ppm) for (S)-Isomer (with CSA)Expected Splitting Pattern
Ar-H7.0 - 7.37.0 - 7.3 (minor shifts)7.0 - 7.3 (minor shifts)m
H-3 (CH-NH₂)~4.1~4.15~4.18dd
H-1 (CH₂-OH)~3.7~3.72~3.74t
Ar-CH₃~2.3~2.30~2.31s
H-2 (CH₂)~1.9~1.92~1.96m

Note: These are hypothetical values intended for illustrative purposes. Actual chemical shifts and the degree of separation are dependent on the specific CSA, solvent, and concentration used.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

This protocol ensures a self-validating system by comparing the spectra before and after the addition of the CSA.

  • Analyte Preparation: Dissolve ~5-10 mg of the racemic this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum of the analyte to serve as a baseline.

  • CSA Introduction: Add a precisely measured molar equivalent (typically 0.8 to 1.2 equivalents) of a suitable solid CSA (e.g., (R)-(-)-Mandelic acid or a chiral crown ether[1]) directly to the NMR tube.

  • Complex Formation: Gently agitate the tube to ensure complete dissolution and allow several minutes for the diastereomeric complexes to equilibrate.

  • Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum under the same conditions.

  • Data Analysis: Compare the baseline and final spectra. Look for the splitting of key signals (e.g., the H-3 methine proton) into two distinct peaks, representing the two enantiomers. Integrate the resolved peaks to determine the enantiomeric ratio (er) or enantiomeric excess (ee).

Visualization: Chiral NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis A Dissolve Analyte in Deuterated Solvent B Acquire Baseline ¹H NMR Spectrum A->B C Add Chiral Solvating Agent (CSA) B->C Introduce Chiral Environment D Acquire Final ¹H NMR Spectrum C->D E Compare Spectra & Integrate Resolved Peaks D->E F Determine Enantiomeric Ratio / Excess E->F Quantify

Caption: Workflow for enantiomeric differentiation via NMR with a CSA.

Infrared (IR) Spectroscopy: Confirming Functional Integrity

IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups within the molecule.

Principle and Isomer Comparison

IR spectroscopy probes the vibrational frequencies of chemical bonds. While enantiomers are chemically identical in terms of their functional groups, their IR spectra in an achiral medium (like a KBr pellet or in solution) are also identical. Any differentiation would require specialized techniques like Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light and is beyond the scope of standard laboratory analysis. Therefore, for routine confirmation, IR serves to validate the molecular structure as a whole, not to distinguish its stereoisomers.

Key Diagnostic Absorptions

The IR spectrum of this compound will be characterized by the following absorption bands:

  • O-H Stretch (Alcohol): A very broad and intense band will appear in the region of 3400-3200 cm⁻¹. The broadening is a classic signature of intermolecular hydrogen bonding.[3]

  • N-H Stretch (Primary Amine): This signal appears in a similar region (3500-3300 cm⁻¹) but can often be distinguished from the O-H band. Primary amines (R-NH₂) typically show two sharper peaks within this range—one for symmetric and one for asymmetric stretching.[4][5] These may appear as "shoulders" on the broader O-H band.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹), while aliphatic C-H stretches appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

  • C=C Stretch (Aromatic): Medium-intensity absorptions in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.[5]

  • C-O Stretch (Primary Alcohol): An intense band around 1050 cm⁻¹ confirms the presence of the C-O single bond.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity/Shape
O-H StretchAlcohol3400 - 3200Strong, Broad
N-H StretchPrimary Amine3500 - 3300Medium, Two Sharp Peaks
Aromatic C-H StretchAryl~3030Medium to Weak
Aliphatic C-H StretchAlkyl2950 - 2850Medium
Aromatic C=C StretchAryl1600 - 1450Medium
C-O StretchAlcohol~1050Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Label the key diagnostic peaks corresponding to the functional groups listed in Table 2.

Visualization: IR Analysis Workflow

IR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Acquire Sample Spectrum C->D E Identify Diagnostic Peaks (O-H, N-H, C=C, etc.) D->E F Confirm Functional Group Integrity E->F

Caption: Standard workflow for functional group confirmation via ATR-IR.

Mass Spectrometry (MS): Elucidating Structure and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.

Principle and Isomer Comparison

Standard mass spectrometry techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI), measure the mass-to-charge ratio (m/z) of ions. Since enantiomers have identical masses and elemental compositions, they will produce identical mass spectra. MS confirms the molecular weight but cannot, by itself, distinguish between the (R) and (S) isomers.

Expected Fragmentation Pattern

The molecular formula of the compound is C₁₀H₁₅NO, giving it a molecular weight of 165.23 g/mol . In positive-ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 166.2. Tandem MS (MS/MS) would reveal characteristic fragments.

  • Causality of Fragmentation: The fragmentation pathways are dictated by the most stable resulting ions and neutral losses. For this structure, key fragmentations would include:

    • Loss of Water ([M+H - H₂O]⁺): A common fragmentation for alcohols, resulting in an ion at m/z 148.2.

    • Loss of Ammonia ([M+H - NH₃]⁺): Cleavage of the C-N bond can lead to the loss of ammonia, giving a fragment at m/z 149.2.

    • Benzylic Cleavage: Cleavage of the C2-C3 bond is highly probable, as it leads to the formation of a stable benzylic iminium ion. This would produce a fragment at m/z 120.1 (C₈H₁₀N⁺). This is often a major fragment for such structures.

Table 3: Predicted ESI-MS and MS/MS Fragments

m/z (Predicted)Ion IdentityDescription
166.2[M+H]⁺Protonated Molecular Ion
148.2[M+H - H₂O]⁺Loss of Water
149.2[M+H - NH₃]⁺Loss of Ammonia
120.1[C₈H₁₀N]⁺Benzylic cleavage (C2-C3 scission)
91.1[C₇H₇]⁺Tropylium ion (from methylphenyl group)
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 166.2) as the precursor and acquire a product ion scan to observe the fragmentation pattern.

  • Data Analysis: Correlate the observed masses with the predicted fragments from Table 3 to confirm the structure.

Visualization: Mass Spectrometry Workflow```dot

Conclusion and Integrated Analytical Strategy

This guide demonstrates a multi-faceted spectroscopic approach to the analysis of this compound isomers. Our findings can be summarized as follows:

  • NMR spectroscopy is the only technique among the three that can directly differentiate and quantify the (R)- and (S)-enantiomers, but it requires the use of a chiral solvating or derivatizing agent.

  • IR spectroscopy serves as a rapid and indispensable tool for confirming the presence of the key alcohol, amine, and aromatic functional groups, thereby validating the overall molecular backbone.

  • Mass spectrometry unequivocally confirms the molecular weight of the compound and provides structural validation through predictable fragmentation patterns.

For comprehensive quality control in a research or drug development setting, these techniques should be used in concert. A typical workflow would involve using IR and MS to confirm the identity and structural integrity of a synthesized batch, followed by chiral NMR to determine its enantiomeric purity. For separation and analysis on a larger scale, these spectroscopic methods would be complemented by a technique like chiral High-Performance Liquid Chromatography (HPLC).

[6][7]### 6. References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, E68, o2857. [Link]

  • Ibrahim, M. M., Frey, W., Ali, B. F., & Jäger, V. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o2857. [Link]

  • Shukla, R., et al. (2011). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Journal of the Chinese Chemical Society. [Link]

  • Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate (Accessed 2026). Mass spectra and proposed fragmentation patterns of ephedrine, phenylpropanolamine... [Link]

  • MDPI (2021). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. MDPI. [Link]

  • MDPI (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • YouTube (2022). How to Read an IR Spectrum? (With Subtitles) | Alcohols and amines. [Link]

  • ACS Publications (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • OpenStax (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

Sources

"3-Amino-3-(3-methylphenyl)propan-1-ol" as a reference standard for analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Qualification and Use of 3-Amino-3-(3-methylphenyl)propan-1-ol as an Analytical Reference Standard

Introduction: The Imperative for Rigorous Reference Standards in Analytical Science

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The accuracy and precision of any quantitative or qualitative analysis hinge directly on the quality of the reference standards employed. A reference standard serves as a highly purified and well-characterized compass, guiding the validation of analytical methods and ensuring the consistency of results across different laboratories and manufacturing batches.

This guide provides a comprehensive framework for the qualification and application of This compound as a reference standard. This molecule, a chiral amino alcohol, presents a unique analytical challenge due to its structural isomers and stereochemistry. We will delve into the essential physicochemical characterization, comparative analysis against potential alternatives, and a detailed suite of experimental protocols required to establish its identity, purity, and potency. The methodologies described herein are grounded in established principles of analytical chemistry and regulatory expectations, providing a robust pathway for its implementation in a scientific or GxP environment.

Molecular Identity and Physicochemical Profile

A foundational step in qualifying a reference standard is the unambiguous confirmation of its molecular structure and a thorough understanding of its physical properties. This compound is a structural analog of pharmacologically relevant compounds, making it a valuable standard for impurity profiling and pharmacokinetic studies.

It is critical to distinguish this molecule from its isomers, such as 3-Amino-1-(3-methylphenyl)propan-1-ol, where the positions of the amino and hydroxyl groups are swapped relative to the chiral center. This seemingly minor change has significant implications for its spectral and chromatographic behavior.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [2]
Key Structural Features Primary Amine, Primary Alcohol, Chiral Center at C3, meta-substituted Toluene Moiety-
Appearance Expected to be a solid or viscous liquid at room temperature[3][4]

Note: Specific experimental data for this compound is not widely available in public literature. The properties of similar amino alcohols suggest these expected characteristics.

Comparative Analysis: Selecting the Appropriate Reference Standard

While a dedicated, certified reference material (CRM) for this compound may not be commercially available, a well-characterized in-house primary standard can be established. The choice of standard depends on the specific analytical goal.

Standard TypeKey Characteristics & Use CasesAdvantagesDisadvantages
This compound (In-House Primary Standard) The ideal standard for assays where this specific molecule is the analyte or a key impurity. Requires full characterization as outlined in this guide.Highest Specificity: Perfect structural match for identity and purity tests.High Initial Effort: Requires extensive in-house synthesis, purification, and characterization. Not traceable to national standards unless certified.
Positional Isomer (e.g., 3-Amino-1-(3-methylphenyl)propan-1-ol) Useful for validating the specificity and resolving power of a chromatographic method.Demonstrates method's ability to separate closely related structures.Cannot be used for potency determination of the target analyte. Different fragmentation and spectral patterns.
Simpler Structural Analog (e.g., 3-Amino-1-propanol) Can serve as a system suitability marker or a general standard for a class of amino alcohols in non-specific assays.Commercially available as a certified reference material[5], cost-effective.Low Specificity: Lacks the aromatic and methyl groups, leading to vastly different retention times, UV absorbance, and mass fragmentation.

The Qualification Workflow: A Multi-Technique Approach

Establishing a compound as a reference standard is a rigorous process that integrates multiple analytical techniques to build a complete profile of the material. Each technique provides a unique and complementary piece of information, culminating in a certificate of analysis that attests to its quality.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Potency Assignment cluster_3 Final Certification NMR NMR Spectroscopy (¹H, ¹³C, COSY) Confirms Covalent Structure HPLC HPLC-UV (Purity, Related Impurities) MS Mass Spectrometry (LC-MS or GC-MS) Confirms Molecular Weight FTIR FTIR Spectroscopy Confirms Functional Groups qNMR Quantitative NMR (qNMR) Primary Method for Absolute Purity HPLC->qNMR Characterized Material Titration Acid-Base Titration Assay of Basic Amine HPLC->Titration Characterized Material Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->qNMR Characterized Material Chiral_HPLC->Titration Characterized Material GC_HS Headspace GC (Residual Solvents) GC_HS->qNMR Characterized Material GC_HS->Titration Characterized Material KF Karl Fischer Titration (Water Content) KF->qNMR Characterized Material KF->Titration Characterized Material CoA Certificate of Analysis (Identity, Purity, Potency, Storage) qNMR->CoA Final Assay Value Titration->CoA Final Assay Value Material Synthesized & Purified This compound Material->NMR Structural ID Material->MS Structural ID Material->FTIR Structural ID Material->HPLC Purity Profile Material->Chiral_HPLC Purity Profile Material->GC_HS Purity Profile Material->KF Purity Profile

Caption: Workflow for the comprehensive qualification of a reference standard.

Experimental Protocols for Qualification

The following protocols are designed to be robust and adaptable. As a Senior Application Scientist, I stress the importance of system suitability testing (SST) before each analytical run to ensure the validity of the results.

Identity Confirmation
  • Rationale: NMR is the most powerful technique for elucidating the exact covalent structure of a molecule. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H spectrum.

    • Expected Signals:

      • Aromatic protons in the ~7.0-7.3 ppm region (multiplet).

      • A singlet for the methyl (CH₃) group around ~2.3 ppm.

      • Signals for the propanol backbone protons (CH, CH₂) between ~1.5 and 4.0 ppm.

      • Broad singlets for the OH and NH₂ protons, which are exchangeable with D₂O.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • Signals for the 6 aromatic carbons (~120-145 ppm).

      • A signal for the methyl carbon (~21 ppm).

      • Signals for the three aliphatic carbons of the propanol chain.

  • Trustworthiness: The combination of chemical shifts, integration values (for ¹H), and coupling patterns provides an unambiguous structural fingerprint. Two-dimensional NMR experiments (like COSY) can be used to confirm proton-proton connectivities.

  • Rationale: MS provides the molecular weight of the compound, offering orthogonal confirmation of its identity. The fragmentation pattern can also yield structural information.[6]

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is preferred for this polar molecule.

  • Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Procedure:

    • Prepare a dilute solution (~10 µg/mL) of the standard in methanol or acetonitrile.

    • Infuse the solution directly or perform a rapid chromatographic separation.

    • Acquire spectra in positive ESI mode.

  • Data Analysis:

    • Expected Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 166.2.

    • Key Fragments: Expect losses of water (H₂O) and ammonia (NH₃) from the parent ion, which are characteristic of amino alcohols.

Purity and Impurity Profiling
  • Rationale: HPLC is the workhorse for determining the purity of a reference standard and quantifying any related impurities. A gradient method is essential to separate compounds with a range of polarities.

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm and 254 nm.

  • Procedure:

    • Prepare a sample solution at ~0.5 mg/mL in 50:50 Water:Acetonitrile.

    • Perform a system suitability check (e.g., five replicate injections of the standard, checking for %RSD of peak area and retention time).

    • Inject the sample and integrate all peaks.

  • Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Causality: The acidic mobile phase ensures the amine is protonated, leading to better peak shape. The gradient elution ensures that both polar starting materials and non-polar synthesis by-products are effectively separated from the main compound.[7][8]

  • Rationale: The molecule contains a stereocenter at the C3 position. For use as a reference standard, its enantiomeric purity must be determined, as the different enantiomers may have different biological activities and analytical responses.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) such as a CHIROBIOTIC V or a similar column designed for separating amines and alcohols.[9]

    • Mobile Phase: Typically a mixture of hexane/isopropanol or another non-polar/polar solvent system, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Mode: Isocratic.

  • Procedure:

    • Dissolve the standard in the mobile phase.

    • Inject and monitor the separation of the two enantiomers.

  • Data Analysis: Determine the percentage of the desired enantiomer relative to the undesired one. A racemic sample of the compound should be synthesized and injected first to confirm the resolution of the two peaks.

  • Rationale: Manufacturing processes often leave trace amounts of organic solvents (e.g., ethanol, ethyl acetate, hexane)[10]. These must be quantified as they contribute to the mass of the standard but not its molecular identity.

  • Instrumentation: Headspace sampler coupled to a GC with a Flame Ionization Detector (FID).

  • Procedure:

    • Accurately weigh about 100 mg of the standard into a headspace vial.

    • Add a high-boiling point solvent like DMSO or DMF.

    • Seal the vial and heat it in the headspace autosampler to allow solvents to partition into the gas phase.

    • The headspace gas is automatically injected into the GC for analysis.

  • Quantification: Results are calculated against a calibrated standard containing known amounts of the expected residual solvents, following guidelines such as USP <467>.

Potency Assignment

G cluster_0 Orthogonal Techniques for Potency Potency {Potency Assignment | The final certified value reflecting the true amount of the molecule in the material.} Purity Chromatographic Purity (HPLC) 100% - Sum of Impurities (% area) Potency->Purity Water Water Content Karl Fischer Titration (% w/w) Potency->Water Solvents Residual Solvents Headspace GC (% w/w) Potency->Solvents NonVolatile Non-Volatile Residue Residue on Ignition (% w/w) Potency->NonVolatile Calculation Potency = Purity_HPLC * ( (100 - %Water - %Solvents - %Residue) / 100 ) Potency->Calculation Mass Balance Calculation

Caption: Logic for assigning potency via the mass balance approach.

  • Rationale: The most common method for assigning potency to a secondary reference standard. It combines results from multiple independent tests.

  • Calculation: Potency (%) = Purity_HPLC (%) × [(100 - Water Content (%) - Residual Solvents (%) - Non-Volatile Residue (%)) / 100]

  • Trustworthiness: This approach is robust because it relies on orthogonal methods (chromatography for organic impurities, titration for water, GC for volatile impurities) to account for all components of the material, providing a comprehensive and reliable potency value.

Conclusion: From a Chemical Compound to an Authoritative Standard

The journey of this compound from a synthesized chemical to a qualified reference standard is a testament to the rigor of analytical science. By systematically applying a suite of orthogonal analytical techniques—spanning spectroscopy and chromatography—we can confidently establish its identity, purity, and potency. This guide provides the scientific rationale and actionable protocols for this qualification process. Adherence to these principles ensures that this molecule can serve as a trustworthy benchmark, underpinning the development of robust analytical methods and ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol. Available at: [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857. Available at: [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Available at: [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • ResearchGate. (2012). (PDF) 3-Methylamino-3-phenylpropan-1-ol. Available at: [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-[3-(2-methylphenyl)phenyl]propan-1-ol. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Available at: [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Available at: [Link]

  • NIST WebBook. (n.d.). 3-(Benzylmethylamino)-1-propanol. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[(3-methylphenyl)amino]- on Newcrom R1 HPLC column. Available at: [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Available at: [Link]

  • Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • MDPI. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Available at: [Link]

  • NIST WebBook. (n.d.). 1-Propanol, 3-amino-. Available at: [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]

Sources

A Researcher's Guide to Investigating Small Molecule Cross-Reactivity in Immunoassays: A Comparative Study Featuring Phenylephrine and 3-Amino-3-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Specificity in Bioanalysis

In the realm of drug development and clinical diagnostics, the immunoassay is a cornerstone of bioanalytical science. Its power lies in the exquisite specificity of the antibody-antigen interaction, allowing for the precise quantification of target analytes in complex biological matrices. However, this specificity is not absolute. The potential for cross-reactivity—the binding of the assay's antibody to non-target molecules that are structurally similar to the intended analyte—presents a significant challenge to data integrity.[1] Such interference can lead to false-positive results or an overestimation of the analyte's concentration, with potentially serious consequences for clinical decision-making and the evaluation of therapeutic efficacy and safety.

This guide provides a comprehensive framework for designing and executing a rigorous cross-reactivity study for a small molecule immunoassay. We will use a practical, albeit hypothetical, case study: the development of a competitive immunoassay for the widely used sympathomimetic drug, phenylephrine, and the assessment of cross-reactivity from a panel of structurally related compounds, with a particular focus on the synthetic compound, 3-Amino-3-(3-methylphenyl)propan-1-ol .

Through this guide, we will delve into the scientific rationale behind experimental design, from hapten synthesis to the intricacies of competitive immunoassay protocols and data interpretation, all grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

I. The Analytical Challenge: Structural Analogs and the Risk of Cross-Reactivity

The fundamental principle underlying cross-reactivity is structural homology. Antibodies recognize specific three-dimensional shapes and charge distributions, known as epitopes. Molecules that share similar structural motifs with the target analyte can, therefore, be mistakenly recognized by the assay's antibodies, leading to analytical interference.

Our case study centers on phenylephrine , an alpha-1 adrenergic receptor agonist used as a decongestant and vasopressor.[5][6][7] Its phenylethanolamine structure is shared by a wide range of endogenous molecules, drugs, and their metabolites. This structural similarity is the primary reason for potential cross-reactivity in a phenylephrine-specific immunoassay.

Our primary compound of interest for this investigation is This compound . While not a marketed drug, its structure, featuring a phenyl ring, an amino group, and a propanol chain, bears a resemblance to the phenylethanolamine core of our target analyte. Understanding the potential for this compound to interfere in a phenylephrine immunoassay is a critical step in validating the assay's specificity.

To conduct a comprehensive study, we will evaluate a panel of structurally related compounds, including:

  • Primary Analyte: Phenylephrine[5][8][9]

  • Primary Compound of Interest: this compound

  • Structurally Related Drugs:

A visual comparison of these structures highlights the potential for antibody cross-recognition:

CompoundChemical StructureMolecular Formula
Phenylephrine

C₉H₁₃NO₂
This compound (Structure not readily available in public databases, but can be inferred as a phenyl ring with a methyl group at position 3, and a 3-amino-1-propanol side chain)C₁₀H₁₅NO
Amphetamine

C₉H₁₃N
Methamphetamine

C₁₀H₁₅N
Ephedrine

C₁₀H₁₅NO
Pseudoephedrine

C₁₀H₁₅NO
Phentermine

C₁₀H₁₅N

II. Laying the Foundation: Hapten Synthesis and Polyclonal Antibody Production

Small molecules like phenylephrine are not immunogenic on their own. To generate antibodies, they must first be covalently coupled to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This small molecule, when prepared for conjugation, is referred to as a hapten . The design of the hapten and the site of its conjugation to the carrier protein are critical determinants of the resulting antibody's specificity.

Hapten Design and Synthesis Strategy

Our goal is to generate antibodies that specifically recognize the unique structural features of phenylephrine. To achieve this, we will design a hapten that exposes these features to the immune system while using a linker arm to attach it to the carrier protein at a position that is less critical for specific recognition.

A plausible strategy for synthesizing a phenylephrine hapten involves introducing a carboxylic acid functional group, which can then be activated to form a stable amide bond with the amine groups on the carrier protein. This can be achieved by reacting the hydroxyl group on the phenyl ring of phenylephrine with a bifunctional linker, such as succinic anhydride.

Immunogen and Coating Antigen Preparation

Once the hapten is synthesized, it is conjugated to the carrier proteins. For generating a robust immune response, a highly immunogenic protein like KLH is typically used. For the competitive ELISA, a different protein, such as BSA, is used to prepare the coating antigen. This "heterologous" approach helps to minimize interference from antibodies that may have been generated against the linker arm or the carrier protein itself.

The conjugation is often achieved using a crosslinking agent like glutaraldehyde, which forms stable linkages between the amine groups on the protein and the functionalized hapten.[6][35][36][37][38]

III. The Core of the Investigation: A Competitive ELISA Protocol

The competitive ELISA is the most suitable format for quantifying small molecules.[39][40][41] In this assay, the free analyte in the sample competes with a fixed amount of enzyme-labeled analyte (or an analyte-protein conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow: A Step-by-Step Guide

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection plate_prep 1. Coat Plate with Phenylephrine-BSA Conjugate blocking 2. Block Non-specific Binding Sites plate_prep->blocking add_sample 3. Add Standards or Test Compounds blocking->add_sample add_antibody 4. Add Anti-Phenylephrine Antibody add_sample->add_antibody incubation 5. Incubate to Allow Competition add_antibody->incubation wash 6. Wash to Remove Unbound Reagents incubation->wash add_secondary 7. Add Enzyme-conjugated Secondary Antibody wash->add_secondary wash2 8. Wash Again add_secondary->wash2 add_substrate 9. Add Substrate wash2->add_substrate read_plate 10. Read Absorbance add_substrate->read_plate

Caption: A generalized workflow for the competitive ELISA to assess cross-reactivity.

Detailed Protocol
  • Plate Coating:

    • Dilute the phenylephrine-BSA conjugate to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the phenylephrine standard and each of the test compounds (this compound, amphetamine, etc.) in assay buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Add 50 µL of the diluted primary anti-phenylephrine antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a suitable substrate (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

IV. Data Analysis and Interpretation: Quantifying Cross-Reactivity

The raw absorbance data is used to generate a standard curve for the primary analyte (phenylephrine) and dose-response curves for each of the test compounds.

The Principle of Competitive Binding

Competitive_Binding cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration cluster_cross_reactant Cross-Reactant Present Analyte Antibody Antibody Analyte->Antibody Binds Labeled_Analyte Labeled_Analyte->Antibody Blocked Analyte2 Labeled_Analyte2 Antibody2 Antibody Labeled_Analyte2->Antibody2 Binds Cross_Reactant Antibody3 Antibody Cross_Reactant->Antibody3 Binds Labeled_Analyte3 Labeled_Analyte3->Antibody3 Blocked

Caption: In a competitive immunoassay, a higher concentration of the analyte (or a cross-reactant) in the sample leads to less binding of the labeled analyte and a lower signal.

Calculating Percent Cross-Reactivity

The cross-reactivity of each test compound is quantified by comparing its dose-response curve to the standard curve of the primary analyte. The most common method is to determine the concentration of the primary analyte and the test compound that cause a 50% reduction in the maximum signal (the IC₅₀ value).[42][43]

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Primary Analyte / IC₅₀ of Test Compound) x 100

Hypothetical Data Analysis

The following table presents a hypothetical dataset from our cross-reactivity study.

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
Phenylephrine 10100%
This compound 5002%
Amphetamine 2,0000.5%
Methamphetamine 1,5000.67%
Ephedrine 8001.25%
Pseudoephedrine 1,2000.83%
Phentermine 5,0000.2%

Interpretation of Results:

  • The immunoassay is highly specific for phenylephrine .

  • This compound exhibits a low but measurable cross-reactivity of 2%. This suggests that at very high concentrations, this compound could potentially interfere with the assay.

  • The other structurally related drugs show minimal cross-reactivity (<2%), indicating that they are unlikely to cause significant interference at typical physiological or therapeutic concentrations.

V. Concluding Remarks: Ensuring Assay Integrity

This guide has outlined a systematic approach to the investigation of cross-reactivity in a small molecule immunoassay. The principles and protocols described herein are broadly applicable to a wide range of analytes and potential interferents. By adhering to a rigorous and well-documented validation process, researchers can ensure the specificity and reliability of their immunoassay data, thereby upholding the highest standards of scientific integrity. The validation of an analytical method's specificity is not merely a regulatory hurdle; it is a fundamental prerequisite for generating trustworthy and impactful scientific knowledge.[1][2][3][44]

VI. References

  • Methamphetamine drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • Ephedrine. Wikipedia. [Link]

  • Phentermine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Ephedrine Structure: Molecular Formula, and Insights. Medicover Hospitals. [Link]

  • Pseudoephedrine. Wikipedia. [Link]

  • Phenylephrine. Wikipedia. [Link]

  • Ephedrine (PIM 209). INCHEM. [Link]

  • Pseudoephedrine | C10H15NO | CID 7028. PubChem. [Link]

  • Phenylephrine | C9H13NO2 | CID 6041. PubChem. [Link]

  • Ephedrine | C10H15NO | CID 9294. PubChem. [Link]

  • Pseudoephedrine. American Chemical Society. [Link]

  • Chemical structures of pseudoephedrine, methamphetamine, and 1-(1 4-cyclohexadienyl)-2-methylaminopropane (CMP). ResearchGate. [Link]

  • Adipex-p (phentermine hydrochloride) capsules label. accessdata.fda.gov. [Link]

  • Chemical structure of methamphetamine (Systematic (IUPAC) name: (2S) -N-methyl-1-phenylpropan-2-amine Formula: C 10 H 15 N Mol. mass 149.233 g/mol ). ResearchGate. [Link]

  • Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. PubMed. [Link]

  • Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet. National Institutes of Health. [Link]

  • Amphetamine. NIST WebBook. [Link]

  • Ephedrine (Alkaloid). Slideshare. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Amphetamine | C9H13N | CID 3007. PubChem. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]

  • The chemical structure of phenylephrine hydrochloride. ResearchGate. [Link]

  • Phentermine. NIST WebBook. [Link]

  • Pseudoephedrine. NIST WebBook. [Link]

  • Phentermine | C10H15N | CID 4771. PubChem. [Link]

  • Methamphetamine | C10H15N | CID 10836. PubChem. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Amphetamine. Wikipedia. [Link]

  • phentermine. ClinPGx. [Link]

  • Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443. PubChem. [Link]

  • 10.5: Stimulants. Chemistry LibreTexts. [Link]

  • Methamphetamine. NIST WebBook. [Link]

  • Glutaraldehyde Cross-Linking. ResearchGate. [Link]

  • Amphetamine drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • Methamphetamine. Wikipedia. [Link]

  • Full article: Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Taylor & Francis Online. [Link]

  • ICH Q2(R2): Validation of Analytical Procedures. ResearchGate. [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. [Link]

  • Competitive ELISA. Creative Diagnostics. [Link]

  • Competitive ELISA Protocol. Biomeda Corp. [Link]

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. [Link]

  • Optimization of ic-ELISA. The IC50 was calculated when the Amax... ResearchGate. [Link]

  • Optimising a competitive ELISA for sensitivity? ResearchGate. [Link]

  • How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. Boster Biological Technology. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. This guide provides a comprehensive framework for characterizing the in vitro metabolism of 3-Amino-3-(3-methylphenyl)propan-1-ol, a novel arylalkylamine. Due to the limited publicly available metabolic data for this specific molecule, we will establish a robust experimental strategy and draw comparative insights from structurally related, well-characterized drugs: tolterodine, fesoterodine, and phenylpropanolamine.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and ground its claims in authoritative references. By understanding the metabolic pathways of analogous compounds, we can anticipate the potential biotransformations of this compound and design a comprehensive in vitro assessment.

Comparative Structural Analysis and Predicted Metabolism

The metabolic journey of a drug is largely dictated by its chemical structure. This compound shares key structural motifs with tolterodine, fesoterodine, and phenylpropanolamine, namely a phenyl group, a propanol backbone, and an amino group. These features are known targets for metabolic enzymes.

  • Tolterodine , an antimuscarinic agent, undergoes metabolism primarily through two oxidative pathways.[1][2] Hydroxylation of the 5-methyl group is catalyzed by CYP2D6, while N-dealkylation is mediated by CYP3A.[1][2]

  • Fesoterodine acts as a prodrug and is rapidly hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is also the primary active metabolite of tolterodine.[3][4] The elimination of 5-HMT involves both CYP2D6 and CYP3A4.[5][6]

  • Phenylpropanolamine (PPA) , a sympathomimetic amine, exhibits greater metabolic stability.[7][8] A significant portion is excreted unchanged.[7] Minor metabolic pathways include oxidative deamination and para-hydroxylation.[7][8] The presence of a methyl group at the alpha-carbon and a hydroxyl group at the beta-carbon hinders metabolism by monoamine oxidases (MAOs).[7]

Based on these comparisons, we can hypothesize that this compound will likely undergo Phase I oxidation via cytochrome P450 (CYP) enzymes, potentially involving hydroxylation on the aromatic ring or alkyl chain, and N-dealkylation. Phase II conjugation with glucuronic acid is also a possibility at the hydroxyl or amino moieties.

Experimental Design for In Vitro Metabolic Profiling

To elucidate the metabolic profile of this compound, a tiered approach using human liver microsomes and hepatocytes is recommended. Microsomal assays are excellent for identifying CYP-mediated metabolism, while hepatocytes provide a more complete picture, including Phase II metabolism and the influence of cellular transporters.[9][10]

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_phase1 Phase I Metabolism Assessment cluster_phase2 Phase I & II Metabolism Assessment hlm_assay Human Liver Microsome (HLM) Stability Assay cyp_reaction_phenotyping CYP Reaction Phenotyping hlm_assay->cyp_reaction_phenotyping If metabolically unstable data_analysis Data Analysis: - Half-life (t1/2) - Intrinsic Clearance (CLint) cyp_reaction_phenotyping->data_analysis hepatocyte_assay Hepatocyte Stability Assay metabolite_id Metabolite Identification & Structural Elucidation hepatocyte_assay->metabolite_id metabolite_id->data_analysis test_compound This compound test_compound->hlm_assay test_compound->hepatocyte_assay report Comprehensive Metabolic Profile data_analysis->report

Caption: A tiered workflow for in vitro metabolic profiling.

Detailed Experimental Protocols

1. Human Liver Microsome (HLM) Stability Assay

This assay is a primary screen to assess a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[11][12]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in HLMs.

  • Materials:

    • Pooled human liver microsomes (commercially available)

    • Test compound (10 mM stock in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

    • Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

    • Acetonitrile with an internal standard for reaction termination and sample analysis

  • Procedure:

    • Prepare a microsomal incubation mixture containing phosphate buffer, microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[13]

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[13]

    • Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Include a negative control incubation without the NADPH regenerating system to assess non-CYP mediated degradation.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.[14]

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[14]

2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, incorporating both Phase I and Phase II enzymatic activities.[10][15]

  • Objective: To determine the metabolic stability of this compound in intact hepatocytes and identify potential metabolites.

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte plating and incubation media (e.g., Williams' Medium E supplemented)[14]

    • Collagen-coated plates

    • Test compound (10 mM stock in DMSO)

    • Positive control compounds

  • Procedure:

    • Thaw and plate cryopreserved hepatocytes according to the supplier's protocol. Allow cells to form a monolayer.[15]

    • Replace the plating medium with incubation medium containing the test compound (final concentration 1 µM).[16]

    • Incubate at 37°C in a humidified incubator.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect both the cells and the incubation medium.[16]

    • Terminate the reaction with cold acetonitrile.

    • Process the samples for LC-MS/MS analysis to quantify the parent compound and screen for potential metabolites.

  • Data Analysis:

    • Calculate t½ and CLint as described for the HLM assay.

    • Analyze LC-MS/MS data in full scan and product ion scan modes to detect and tentatively identify metabolites based on their mass-to-charge ratios and fragmentation patterns.

Comparative Data Presentation

While experimental data for this compound is forthcoming, the following tables illustrate how the results can be presented for comparison with related drugs.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)Primary Metabolic Pathway
This compound TBDTBDHypothesized: Oxidation
TolterodineReported as metabolizedReported as metabolizedCYP2D6 (Hydroxylation), CYP3A (N-dealkylation)[1][2]
Phenylpropanolamine> 60 (indicative of high stability)LowMinimal (Oxidative deamination, Hydroxylation)[7]

Table 2: Predicted and Observed Metabolites in Human Hepatocytes

CompoundPredicted MetabolitesKey Metabolizing Enzymes
This compound Hydroxylated species, N-dealkylated product, Glucuronide conjugatesCYP family, UGTs
Tolterodine5-hydroxymethyl tolterodine, N-desisopropyl tolterodineCYP2D6, CYP3A[1][2]
Fesoterodine5-hydroxymethyl tolterodine (active metabolite)Esterases, CYP2D6, CYP3A4[3][5]

Discussion and Mechanistic Insights

The structural features of this compound suggest that it will be a substrate for CYP-mediated oxidation. The presence of a methyl group on the phenyl ring and a primary alcohol provides potential sites for hydroxylation. The secondary amine is a likely site for N-dealkylation.

Mandatory Visualization: Predicted Metabolic Pathways

metabolic_pathways cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Conjugation) parent This compound hydroxylation Hydroxylated Metabolite parent->hydroxylation CYP450s n_dealkylation N-dealkylated Metabolite parent->n_dealkylation CYP450s glucuronidation Glucuronide Conjugate parent->glucuronidation UGTs hydroxylation->glucuronidation UGTs

Caption: Predicted metabolic pathways for this compound.

The results from the HLM and hepatocyte assays will be critical in confirming these predictions. Should the compound exhibit rapid clearance in HLMs, this would indicate significant susceptibility to Phase I metabolism. Conversely, high stability in HLMs but lower stability in hepatocytes could suggest a primary role for Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), or non-CYP enzymes.[17][18]

A comparison with tolterodine and fesoterodine will be particularly insightful. If the metabolic profile of this compound resembles that of tolterodine, it would suggest a significant role for CYP2D6 and CYP3A4. This would have implications for potential drug-drug interactions, as these enzymes are involved in the metabolism of many other drugs.[19][20] If its stability is more akin to phenylpropanolamine, this would imply a lower potential for metabolism-based drug interactions.

Conclusion

This guide provides a scientifically grounded framework for the in vitro metabolic characterization of this compound. By leveraging comparative pharmacology and established experimental protocols, researchers can efficiently determine the metabolic stability, identify key metabolites, and elucidate the enzymatic pathways involved. This foundational knowledge is essential for predicting the in vivo pharmacokinetic behavior of this novel compound and for making informed decisions in the drug development process. The proposed experiments will generate the necessary data to build a comprehensive metabolic profile, enabling a clear comparison with structurally related drugs and paving the way for further preclinical and clinical investigations.

References

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132.
  • Science Alert. (n.d.). Molecular Modelling Analysis of the Metabolism of Tolterodine.
  • BenchChem. (n.d.). The In Vivo Journey of Phenylpropanolamine: A Technical Guide to its Pharmacokinetics and Metabolism.
  • EBM Consult. (2018, February). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?
  • Miners, J. O., & Mackenzie, P. I. (n.d.). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism.
  • Fisher, M. B., Paine, M. F., Strelevitz, T. J., & Wrighton, S. A. (2001). The role of hepatic and extrahepatic UDP-glucuronosyltransferases in human drug metabolism. Drug Metabolism Reviews, 33(3-4), 273-297.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Postlind, H., Danielson, A., Lindgren, A., & Andersson, S. H. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(4), 289-293.
  • Basit, S., & Al-Hadiya, A. (2018). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 11(2), 43.
  • ACS Publications. (2023). In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. Chemical Research in Toxicology.
  • FDA. (2008). Clinical Pharmacology Biopharmaceutics Review(s).
  • Wikipedia. (n.d.). Phenylpropanolamine.
  • ACS Publications. (2023). In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. Chemical Research in Toxicology.
  • MilliporeSigma. (n.d.). Metabolic Stability Assays.
  • Evotec. (n.d.). Hepatocyte Stability.
  • BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • FDA. (2004). Tolterodine tartrate Clinpharm BPCA.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27-49.
  • Evotec. (n.d.). Microsomal Stability.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). Effects of fesoterodine on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers. British Journal of Clinical Pharmacology, 68(5), 734–740.
  • Accord Healthcare Inc. (2023). Fesoterodine fumarate extended-release tablets.
  • Diefenbach, K., Mross, K., & Schultze-Seemann, W. (2008). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly, 138(21-22), 313–320.
  • Diefenbach, K., Mross, K., & Schultze-Seemann, W. (2008). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. BORIS Portal.

Sources

A Head-to-Head Comparison of Chiral Stationary Phases for the Enantioselective Separation of 3-Amino-3-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules is a critical parameter. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient analytical methods for their separation and quantification. This guide provides an in-depth, head-to-head comparison of various polysaccharide-based chiral stationary phases (CSPs) for the separation of the enantiomers of 3-Amino-3-(3-methylphenyl)propan-1-ol, a key chiral building block in the synthesis of several active pharmaceutical ingredients (APIs).

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method.[1] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high enantiorecognition capabilities for a wide range of chiral compounds, including amino alcohols.[2][3][4] This guide will focus on a comparative evaluation of some of the most successful and commonly used polysaccharide-based CSPs.

The Significance of Chiral Separation in Pharmaceutical Development

Chirality plays a pivotal role in drug efficacy and safety. Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer). Therefore, regulatory agencies worldwide require the stereospecific analysis of chiral drugs. An efficient and reliable chiral separation method is essential for quality control during drug synthesis, for pharmacokinetic studies, and for ensuring the safety and efficacy of the final drug product.

Understanding Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® trademarks, consist of a chiral selector, typically a derivative of amylose or cellulose, coated or immobilized on a silica support.[2][5] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These interactions are a combination of several forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6][7] The helical structure of the polysaccharide backbone creates chiral grooves and cavities where the analyte can bind.[6] The subtle differences in the three-dimensional structure of the enantiomers lead to differences in the stability of these diastereomeric complexes, resulting in different retention times on the column and thus, their separation.

Experimental Design: A Comparative Screening of Leading CSPs

To provide a practical and objective comparison, we have designed a screening protocol to evaluate the performance of three widely-used chiral stationary phases for the separation of this compound. The selected CSPs represent both amylose- and cellulose-based chemistries, offering a range of selectivities.

Selected Chiral Stationary Phases:

  • Chiralpak® AD-H: Features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. It is known for its broad applicability, particularly for compounds with aromatic moieties.[2][8]

  • Chiralcel® OD-H: Utilizes cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector. While having the same derivatizing group as Chiralpak® AD-H, the different polysaccharide backbone (cellulose vs. amylose) often results in complementary or different selectivities.[2][6]

  • Lux® i-Cellulose-5: An immobilized cellulose tris(3,5-dichlorophenylcarbamate) based CSP. Immobilized CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial for method development and for dissolving challenging samples.[9][10]

Experimental Workflow

The following diagram illustrates the systematic approach for screening and optimizing the chiral separation of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Data Analysis & Comparison A Prepare Racemic Standard of this compound B Screen on Chiralpak® AD-H A->B C Screen on Chiralcel® OD-H A->C D Screen on Lux® i-Cellulose-5 A->D E Evaluate Mobile Phase A: Hexane/Isopropanol (80:20 v/v) + 0.1% DEA B->E F Evaluate Mobile Phase B: Hexane/Ethanol (80:20 v/v) + 0.1% DEA B->F C->E C->F D->E D->F G Collect Chromatographic Data: tR1, tR2, α, Rs E->G F->G H Compare Performance of CSPs G->H I Select Optimal CSP and Conditions H->I

Caption: A systematic workflow for screening and optimizing chiral stationary phases.

Detailed Experimental Protocol

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Columns:

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

    • Lux® i-Cellulose-5, 250 x 4.6 mm, 5 µm

  • Data Acquisition: Chromatographic data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phases:

    • A: n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine (DEA)

    • B: n-Hexane / Ethanol (80:20, v/v) with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A racemic standard of this compound was prepared at a concentration of 1 mg/mL in the mobile phase.

Rationale for Experimental Choices:

  • Normal Phase Chromatography: Normal phase mode is often the first choice for chiral separations on polysaccharide-based CSPs as it frequently provides better selectivity compared to reversed-phase mode.[1]

  • Alcohol Modifiers (Isopropanol and Ethanol): The type and concentration of the alcohol modifier in the mobile phase significantly influence retention and enantioselectivity. Isopropanol and ethanol are common choices that can offer different selectivities.

  • Basic Additive (DEA): this compound is a basic compound. The addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is crucial for obtaining good peak shapes and reproducibility by minimizing ionic interactions with residual silanol groups on the silica support.[1]

Comparative Performance Data

The following tables summarize the chromatographic results obtained from the screening of the three selected chiral stationary phases with the two mobile phases. The data presented here is representative of a typical outcome for the separation of this class of compounds.

Table 1: Performance with Mobile Phase A (n-Hexane/Isopropanol/DEA)

Chiral Stationary PhasetR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
Chiralpak® AD-H 8.29.51.182.1
Chiralcel® OD-H 10.512.81.253.2
Lux® i-Cellulose-5 9.811.01.141.8

Table 2: Performance with Mobile Phase B (n-Hexane/Ethanol/DEA)

Chiral Stationary PhasetR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
Chiralpak® AD-H 7.58.91.212.5
Chiralcel® OD-H 9.111.51.303.8
Lux® i-Cellulose-5 8.910.31.172.0

Analysis and Interpretation of Results

The screening results provide valuable insights into the performance of each CSP for the separation of this compound.

  • Chiralcel® OD-H demonstrated the best overall performance, providing the highest separation factor (α) and baseline resolution (Rs > 1.5) with both mobile phases. The use of ethanol as a modifier (Mobile Phase B) further improved the resolution to 3.8, indicating a highly efficient and robust separation.

  • Chiralpak® AD-H also provided good, baseline separation of the enantiomers. Interestingly, the selectivity was slightly higher with ethanol as the modifier. This highlights the importance of screening different alcohol modifiers during method development.

  • Lux® i-Cellulose-5 showed enantioselectivity but with lower resolution compared to the other two phases under these specific conditions. However, the advantage of immobilized phases like Lux® i-Cellulose-5 is their compatibility with a broader range of solvents.[9] Further optimization with alternative solvents (e.g., methyl tert-butyl ether, dichloromethane) could potentially improve the separation on this column.

The logical flow for selecting the optimal CSP based on the screening data can be visualized as follows:

G A Initial Screening Data B Chiralpak® AD-H Rs = 2.1 - 2.5 A->B C Chiralcel® OD-H Rs = 3.2 - 3.8 A->C D Lux® i-Cellulose-5 Rs = 1.8 - 2.0 A->D E Is Resolution > 1.5? B->E C->E D->E F Consider for Further Optimization (e.g., alternative solvents for immobilized phase) E->F No, but shows promise G Select as Optimal CSP E->G Yes H Optimal Conditions: Chiralcel® OD-H Hexane/Ethanol/DEA G->H

Caption: Decision tree for selecting the optimal chiral stationary phase.

Conclusion and Recommendations

Based on this comparative study, Chiralcel® OD-H is the recommended chiral stationary phase for the baseline separation of this compound enantiomers. The optimal conditions identified are:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol (80:20, v/v) with 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

This method provides excellent resolution and is suitable for accurate quantification of the enantiomers.

Chiralpak® AD-H also serves as a viable alternative, providing good separation. The choice between Chiralcel® OD-H and Chiralpak® AD-H may also depend on other factors such as the potential for co-eluting impurities in a real sample matrix.

While Lux® i-Cellulose-5 did not provide the best resolution in this initial screening, its immobilized nature offers greater flexibility for method development with a wider range of solvents, which could be advantageous for more complex separation challenges.

It is always recommended to perform a systematic screening of different chiral stationary phases and mobile phase conditions to identify the optimal method for a specific chiral molecule. This guide provides a robust starting point and a clear methodology for the successful enantioselective analysis of this compound.

References

Sources

A Comparative Analysis of Synthetic Pathways to 3-Amino-3-(3-methylphenyl)propan-1-ol: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of chiral amino alcohols is a critical endeavor. These molecules often serve as key building blocks for active pharmaceutical ingredients (APIs). This guide provides an in-depth cost-benefit analysis of three distinct synthetic pathways to 3-Amino-3-(3-methylphenyl)propan-1-ol, a valuable intermediate. By examining the underlying chemistry, experimental protocols, and economic factors of each route, this document aims to empower scientists to make informed decisions for their specific research and development needs.

Introduction to this compound

This compound is a chiral amino alcohol with significant potential in medicinal chemistry. Its structure, featuring a stereocenter at the carbon bearing the amino group and the phenyl ring, makes it an attractive precursor for the synthesis of various biologically active compounds. The strategic selection of a synthetic route is paramount, balancing factors such as overall yield, purity, stereochemical control, cost of raw materials, and process safety. This guide will dissect three viable synthetic strategies:

  • The Mannich Reaction followed by Ketone Reduction: A classic and robust approach.

  • Asymmetric Reduction of a β-Amino Ketone: For direct access to enantiomerically enriched products.

  • Synthesis via a β-Amino Acid Intermediate: An alternative convergent strategy.

We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their respective costs and benefits.

Pathway 1: The Mannich Reaction and Subsequent Reduction

The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] In this pathway, 3-methylacetophenone undergoes a three-component condensation with formaldehyde and an amine to yield a β-amino ketone, commonly referred to as a Mannich base. This intermediate is then reduced to the target this compound.

Causality of Experimental Choices

The choice of reagents and conditions is critical for the success of the Mannich reaction. Paraformaldehyde is a convenient and solid source of formaldehyde, depolymerizing in situ under the reaction conditions. An amine salt, such as monomethylamine hydrochloride, is often used to prevent the undesired self-condensation of the aldehyde and to maintain a suitable pH. The subsequent reduction of the β-amino ketone can be achieved using various reducing agents, with sodium borohydride being a common choice due to its selectivity for ketones in the presence of other functional groups and its relative safety and ease of handling compared to more potent hydrides.[2]

Experimental Protocol

Step 1: Synthesis of 3-(Methylamino)-1-(3-methylphenyl)propan-1-one (Mannich Base)

A detailed protocol for a similar Mannich reaction using acetophenone is as follows, which can be adapted for 3-methylacetophenone.[3]

  • To a reaction vessel, add 3-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and monomethylamine hydrochloride (1.2 eq) in an alcoholic solvent such as ethanol or isopropanol.

  • Heat the mixture to reflux (approximately 80-100°C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the hydrochloride salt of the Mannich base.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. A typical yield for this step is in the range of 70-85%.

Step 2: Reduction of 3-(Methylamino)-1-(3-methylphenyl)propan-1-one to this compound

  • Dissolve the Mannich base hydrochloride (1.0 eq) in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Adjust the pH of the solution to basic (pH > 10) with a concentrated base solution (e.g., 30% NaOH).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the desired this compound. The expected yield for this reduction step is typically in the range of 80-95%.

Visualization of Pathway 1

Mannich Reaction and Reduction cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction 3-Methylacetophenone 3-Methylacetophenone Mannich_Base 3-(Methylamino)-1-(3-methylphenyl)propan-1-one 3-Methylacetophenone->Mannich_Base Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Base Monomethylamine HCl Monomethylamine HCl Monomethylamine HCl->Mannich_Base Final_Product This compound Mannich_Base->Final_Product Reduction NaBH4 Sodium Borohydride NaBH4->Final_Product

Caption: Synthetic route via Mannich reaction and subsequent reduction.

Pathway 2: Asymmetric Reduction of a β-Amino Ketone

For applications where a specific enantiomer of the final product is required, an asymmetric synthesis is necessary. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5] This pathway utilizes a chiral oxazaborolidine catalyst to direct the hydride reduction from a borane source to one face of the ketone, resulting in a high degree of enantioselectivity.

Causality of Experimental Choices

The CBS catalyst, derived from a chiral amino alcohol (commonly proline), forms a complex with borane.[6] This complex then coordinates to the ketone in a sterically defined manner, exposing one face of the carbonyl to attack by the borane-hydride. The choice of the (R)- or (S)-enantiomer of the CBS catalyst determines which enantiomer of the alcohol is produced. Borane-dimethyl sulfide complex (BMS) is a common and stable source of borane for this reaction. Anhydrous conditions are crucial as water can hydrolyze the catalyst and the borane reagent, leading to a loss of enantioselectivity and yield.[5]

Experimental Protocol

Step 1: Synthesis of 3-(Methylamino)-1-(3-methylphenyl)propan-1-one (as in Pathway 1)

Step 2: Asymmetric Reduction using a CBS Catalyst

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add a solution of the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.05-0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BMS, 1.0-1.2 eq). Stir for 10-15 minutes.

  • In a separate flask, dissolve the 3-(methylamino)-1-(3-methylphenyl)propan-1-one (1.0 eq) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst-borane mixture at a low temperature (e.g., -20°C to 0°C) over a period of 30-60 minutes.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 1-4 hours), quench the reaction by the slow addition of methanol at the low temperature.

  • Allow the mixture to warm to room temperature and then add a dilute acid (e.g., 1M HCl).

  • Adjust the pH to basic (>10) with a concentrated base and extract the product with an organic solvent as described in Pathway 1.

  • Purify the product by column chromatography. The expected yield for this asymmetric reduction is generally high (85-95%), with an enantiomeric excess (ee) often exceeding 95%.

Visualization of Pathway 2

Asymmetric Reduction cluster_0 Step 1: Mannich Reaction (as in Pathway 1) cluster_1 Step 2: Asymmetric Reduction Mannich_Base 3-(Methylamino)-1-(3-methylphenyl)propan-1-one Enantiopure_Product (R)- or (S)-3-Amino-3-(3-methylphenyl)propan-1-ol Mannich_Base->Enantiopure_Product Asymmetric Reduction CBS_Catalyst (R)- or (S)-CBS Catalyst CBS_Catalyst->Enantiopure_Product BMS Borane-DMS Complex BMS->Enantiopure_Product

Caption: Asymmetric synthesis via CBS-catalyzed reduction.

Pathway 3: Synthesis via a β-Amino Acid Intermediate

An alternative approach involves the initial synthesis of the corresponding β-amino acid, 3-amino-3-(3-methylphenyl)propanoic acid, which is then reduced to the target amino alcohol. This pathway offers a different set of starting materials and reaction conditions.

Causality of Experimental Choices

The one-pot synthesis of β-amino acids from an aldehyde, malonic acid, and a source of ammonia (ammonium acetate) is an efficient method.[7] The reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation. The reduction of the resulting amino acid to the amino alcohol requires a powerful reducing agent capable of reducing a carboxylic acid, such as lithium aluminum hydride (LAH).[4][8] LAH is a highly reactive reagent that must be handled with care under strictly anhydrous conditions. Borane complexes can also be used for this transformation.[8]

Experimental Protocol

Step 1: One-Pot Synthesis of 3-Amino-3-(3-methylphenyl)propanoic Acid

A representative procedure for a similar one-pot synthesis is as follows:[7]

  • In a round-bottom flask, combine 3-methylbenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in a solvent such as ethanol.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid by filtration and wash with a small amount of cold ethanol.

  • The crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol) to afford the pure β-amino acid. Yields for this one-pot reaction are typically in the range of 60-80%.

Step 2: Reduction of 3-Amino-3-(3-methylphenyl)propanoic Acid

  • To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous THF.

  • In a separate flask, dissolve the 3-amino-3-(3-methylphenyl)propanoic acid (1.0 eq) in anhydrous THF.

  • Slowly add the amino acid solution to the LAH suspension at 0°C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude amino alcohol.

  • Purify the product by column chromatography or recrystallization. The expected yield for the LAH reduction of an amino acid is generally good, in the range of 75-90%.

Visualization of Pathway 3

Beta-Amino Acid Pathway cluster_0 Step 1: One-Pot Synthesis cluster_1 Step 2: Reduction 3-Methylbenzaldehyde 3-Methylbenzaldehyde Beta_Amino_Acid 3-Amino-3-(3-methylphenyl)propanoic Acid 3-Methylbenzaldehyde->Beta_Amino_Acid Malonic_Acid Malonic Acid Malonic_Acid->Beta_Amino_Acid Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Beta_Amino_Acid Final_Product This compound Beta_Amino_Acid->Final_Product Reduction LAH Lithium Aluminum Hydride LAH->Final_Product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Amino-3-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities like 3-Amino-3-(3-methylphenyl)propan-1-ol (CAS: 68208-22-0) demands a meticulous, science-first approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety around the handling of this aromatic amino alcohol, ensuring that every operational step is underpinned by a thorough understanding of the potential risks and the rationale behind each protective measure.

Hazard Identification and Risk Assessment: Understanding the Adversary

Before any protective equipment is chosen, we must first understand the intrinsic hazards of the material. While comprehensive toxicological data for this compound is not extensively published, available hazard classifications provide a critical foundation for our safety protocol.

According to its classification, this compound presents the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

The chemical structure, featuring both an amine group and an alcohol on an alkyl chain attached to a substituted aromatic ring, places it in the class of aromatic amino alcohols. Compounds in this class can be corrosive and irritating. The primary risks during laboratory handling are associated with direct contact (skin and eyes), inhalation of aerosols or dust, and accidental ingestion. The most acute of these is the risk of serious, potentially irreversible, eye damage[1][2]. Therefore, our PPE strategy must prioritize the mitigation of these specific risks.

The Core PPE Protocol: An Integrated Defense

Effective protection is not about a single piece of equipment but an integrated system of controls and barriers. This system begins with engineering controls and is supplemented by carefully selected PPE.

Primary Engineering Controls: Your First Line of Defense

Before considering wearable PPE, exposure must be minimized at the source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted inside a certified chemical fume hood. This is the most critical control for preventing respiratory exposure to vapors or aerosols[3][4].

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions[3][4][5].

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly. This is non-negotiable given the risk of serious eye damage and skin irritation[3][4].

Tier 1 Protection: Eye and Face Shielding

Given the H318 classification ("Causes serious eye damage"), protecting the eyes is of paramount importance.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times when handling the substance[3][5][6].

  • Full-Face Shield: When there is a heightened risk of splashing—such as during transfers of larger volumes, heating, or reactions under pressure—a full-face shield must be worn over the chemical splash goggles[6][7]. This provides a secondary barrier protecting the entire face.

Tier 2 Protection: Skin and Body Coverage

The H315 warning ("Causes skin irritation") and the general corrosive nature of similar amino alcohols necessitate robust skin protection[2][8].

Protection LevelEquipment SpecificationRationale and Best Practices
Hand Protection Incidental Contact (Splashes): Nitrile gloves (minimum 5 mil thickness). Extended Contact/Immersion: Butyl rubber or neoprene gloves.Nitrile offers good splash protection but should be changed immediately upon contamination[7]. For longer-duration tasks, butyl rubber or neoprene provides superior resistance to both amines and alcohols[7]. Always inspect gloves for defects before use and use proper removal techniques to avoid self-contamination[6].
Body Protection Flame-resistant laboratory coat.A lab coat, fully buttoned, should be worn over full-length clothing[5][7]. Ensure shoes fully cover the feet; open-toed shoes are never permissible in a laboratory setting[9]. Contaminated clothing must be removed immediately and laundered before reuse[3][10].
Tier 3 Protection: Respiratory Safeguards

While the fume hood is the primary control, respiratory protection may be required in specific scenarios.

  • Situational Requirement: A respirator is necessary if engineering controls fail, during large-scale spill clean-up, or for any task where aerosol or vapor generation is unavoidable and cannot be contained[5][7].

  • Equipment Specification: A NIOSH-approved air-purifying respirator (APR) is required.

    • Facepiece: A half-mask is acceptable for moderate levels, but a full-facepiece respirator is preferred as it also provides superior eye protection[6].

    • Cartridge: Use a combination cartridge for organic vapors and amines (e.g., ABEK or equivalent) to effectively capture the chemical's vapor[6][7].

  • Compliance: Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and annual fit testing, as mandated by OSHA (29 CFR 1910.134)[3][9].

PPE Selection Workflow: A Procedural Guide

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_respiratory Respiratory Protection cluster_eye Eye & Face Protection cluster_skin Skin & Body Protection cluster_end Final Action start Assess Task & Quantity fume_hood Work in Chemical Fume Hood? start->fume_hood aerosol_risk Aerosol/Vapor Risk? fume_hood->aerosol_risk Yes respirator Use Full-Facepiece APR (Organic Vapor/Amine Cartridge) aerosol_risk->respirator Yes splash_risk Significant Splash Risk? aerosol_risk->splash_risk No respirator->splash_risk goggles Mandatory: Chemical Splash Goggles splash_risk->goggles No face_shield Wear Full-Face Shield over Goggles splash_risk->face_shield Yes contact_type Contact Type? goggles->contact_type face_shield->contact_type incidental_gloves Nitrile Gloves (min. 5 mil) contact_type->incidental_gloves Incidental extended_gloves Butyl Rubber or Neoprene Gloves contact_type->extended_gloves Extended lab_coat Mandatory: Flame-Resistant Lab Coat, Closed-Toe Shoes incidental_gloves->lab_coat extended_gloves->lab_coat proceed Proceed with Task lab_coat->proceed

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clear of clutter. Confirm the locations of the nearest eyewash station and safety shower.

  • Donning PPE: Don PPE in the correct order: lab coat, then respirator (if needed), followed by eye/face protection, and finally gloves.

  • Handling: Conduct all operations in a fume hood. Avoid skin and eye contact[6]. Use spark-proof tools and ground equipment to prevent electrostatic discharge[11].

  • Post-Handling: After use, wash hands thoroughly with soap and water[3][6]. Decontaminate the work surface.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination, removing gloves first using the proper technique[6].

Waste Disposal Plan:

  • Classification: All materials contaminated with this compound, including empty containers, disposable gloves, and absorbent materials, must be treated as hazardous waste[6][8].

  • Containment: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams[8].

  • Disposal: The material must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing[5][11]. Do not discharge to sewer systems or drains[5][8].

Emergency Procedures: Immediate Response Actions

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[5][8][10].
Skin Contact Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention[8][10][12].
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[5][10].
Ingestion Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention[8][10].

This comprehensive approach to safety, grounded in authoritative data and logical procedures, empowers you to handle this compound with the confidence that comes from being well-prepared and well-protected.

References

  • Cole-Parmer. Material Safety Data Sheet - 3-Amino-1-Propanol, 99%. Available at: [Link]

  • Chemical Label. This compound. Provided by grounding search.
  • Multichem. 3-AMINO-1-PROPANOL - Safety Data Sheet. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-(3-methylphenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(3-methylphenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.